Metazosin
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinazolines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-2-methoxypropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O4/c1-11(25-2)17(24)22-5-7-23(8-6-22)18-20-13-10-15(27-4)14(26-3)9-12(13)16(19)21-18/h9-11H,5-8H2,1-4H3,(H2,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEOTYALSMRNXLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00275913, DTXSID50878352 | |
| Record name | Metazosin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00275913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PIPERAZINE, 1-(4-AMINO-6,7-DIMETHOXY-2-QUINAZOLI | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50878352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95549-92-1, 116728-65-5 | |
| Record name | 1-[4-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-1-piperazinyl]-2-methoxy-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95549-92-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Metazosin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095549921 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Metazosin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00275913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PIPERAZINE, 1-(4-AMINO-6,7-DIMETHOXY-2-QUINAZOLI | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50878352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METAZOSIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M3MC5CTU0R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Metazosin on Alpha-1 Adrenoceptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Alpha-1 Adrenoceptors and Metazosin
Alpha-1 adrenergic receptors (α1-adrenoceptors) are members of the G protein-coupled receptor (GPCR) superfamily. They are activated by the endogenous catecholamines, norepinephrine (B1679862) and epinephrine, and play a crucial role in regulating vascular tone, smooth muscle contraction, and various physiological processes.[1] There are three distinct subtypes of α1-adrenoceptors: α1A, α1B, and α1D, each encoded by a separate gene.[2] These subtypes exhibit differential tissue distribution and contribute to distinct physiological functions.
This compound, as an alpha-1 adrenoceptor antagonist, primarily exerts its therapeutic effects in the management of hypertension and benign prostatic hyperplasia (BPH) by blocking the actions of norepinephrine at postsynaptic alpha-1 adrenoceptors. This blockade leads to vasodilation of both arterioles and veins, resulting in a decrease in peripheral vascular resistance and a subsequent reduction in blood pressure.[1] In the prostate, antagonism of α1A-adrenoceptors induces relaxation of the smooth muscle in the bladder neck and prostate capsule, thereby improving urinary outflow in patients with BPH.
Molecular Mechanism of Action
Competitive Antagonism at Alpha-1 Adrenoceptors
This compound acts as a competitive antagonist at alpha-1 adrenoceptors. This means that it binds to the same site as the endogenous agonists (norepinephrine and epinephrine) but does not activate the receptor. By occupying the binding site, this compound prevents the agonists from binding and initiating the downstream signaling cascade. The antagonism is reversible, and its effect can be overcome by increasing the concentration of the agonist.
Downstream Signaling Pathways
Alpha-1 adrenoceptors are primarily coupled to the Gq/11 family of heterotrimeric G proteins.[3] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of Gq/11. The activated Gαq subunit then stimulates phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4]
-
IP3 and Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[5] The resulting increase in cytosolic Ca2+ concentration is a key event in smooth muscle contraction.
-
DAG and Protein Kinase C Activation: DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+, activates protein kinase C (PKC). PKC, in turn, phosphorylates various cellular proteins, leading to a cascade of events that contribute to the sustained cellular response.
By blocking the initial step of agonist binding, this compound effectively inhibits this entire signaling cascade, leading to smooth muscle relaxation.
References
- 1. Comparative alpha-1 adrenoceptor subtype selectivity and functional uroselectivity of alpha-1 adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alpha-1 adrenoceptor up-regulation induced by prazosin but not KMD-3213 or reserpine in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolism of the inositol phosphates produced upon receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Theoretical and functional studies on alpha 1-and alpha 2-adrenoreceptors: an examination using the Schild plot - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profile of Metazosin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metazosin is a quinazoline (B50416) derivative that acts as a selective antagonist of alpha-1 adrenergic receptors. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, pharmacodynamics, and pharmacokinetics. Due to the limited availability of primary literature containing specific quantitative data, this guide synthesizes the available information and provides a comparative context with other well-established alpha-1 adrenergic antagonists such as Prazosin, Doxazosin, and Terazosin. This document is intended to serve as a foundational resource for researchers and professionals involved in drug development and pharmacological research.
Introduction
This compound is an antihypertensive agent belonging to the class of alpha-1 adrenergic receptor blockers.[1] Its primary therapeutic applications are in the management of hypertension and benign prostatic hyperplasia (BPH).[1] By selectively inhibiting alpha-1 adrenergic receptors, this compound induces vasodilation of both arteries and veins, leading to a reduction in peripheral vascular resistance and a subsequent decrease in blood pressure.[1] Additionally, its action on the smooth muscle of the prostate and bladder neck helps to alleviate the symptoms associated with BPH.[1]
Mechanism of Action
This compound functions as a competitive antagonist at postsynaptic alpha-1 adrenergic receptors.[1] These receptors are integral to the sympathetic nervous system's regulation of vascular tone. The endogenous catecholamines, norepinephrine (B1679862) and epinephrine, are the natural ligands for these receptors. Upon binding, they initiate a signaling cascade that results in smooth muscle contraction and vasoconstriction. This compound selectively binds to these alpha-1 receptors, thereby preventing the binding of endogenous catecholamines and inhibiting this vasoconstrictive effect.[1] This leads to vasodilation and a reduction in blood pressure.[1]
Signaling Pathway
The alpha-1 adrenergic receptors are G-protein coupled receptors (GPCRs) that are primarily coupled to the Gq/11 family of G-proteins. The binding of an agonist to the receptor activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The increased intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC). This cascade ultimately leads to the phosphorylation of various cellular proteins that mediate smooth muscle contraction. By blocking the initial step of agonist binding, this compound effectively inhibits this entire signaling pathway.
Pharmacodynamics
Data Presentation
The following tables provide a comparative overview of the pharmacodynamic and pharmacokinetic parameters of this compound (where available) and other commonly used alpha-1 adrenergic antagonists.
| Drug | Receptor Subtype Affinity (Ki, nM) | Reference |
| α1A | α1B | |
| This compound | Data not available | Data not available |
| Prazosin | ~0.2 | ~0.3 |
| Doxazosin | ~2.6 | ~3.5 |
| Terazosin | ~1.7 | ~2.0 |
Table 1: Comparative Binding Affinities of Alpha-1 Adrenergic Antagonists.
| Drug | Potency (pA2 / pKi) | Reference |
| This compound | Data not available | |
| Prazosin | 9.14 (pA2) | [2] |
| Doxazosin | 8.46 (log Ki) | [3] |
| Terazosin | Data not available |
Table 2: Comparative Functional Potency of Alpha-1 Adrenergic Antagonists.
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by good oral absorption and a duration of action that is suitable for once-daily dosing.[1] It undergoes first-pass metabolism in the liver, and its metabolites, along with the unchanged drug, are primarily excreted in the urine.[1]
| Parameter | This compound | Prazosin | Doxazosin | Terazosin |
| Bioavailability (%) | Data not available | ~60 | ~65 | ~90 |
| Time to Peak (Tmax, h) | Data not available | 1-3 | 2-3 | 1-2 |
| Half-life (t½, h) | Data not available (long-acting) | 2-3 | ~22 | ~12 |
| Protein Binding (%) | Data not available | ~95 | ~98 | ~90-94 |
Table 3: Comparative Pharmacokinetic Parameters of Alpha-1 Adrenergic Antagonists.
Experimental Protocols
Detailed experimental protocols from the primary literature on this compound are not widely available. However, the following sections describe the general methodologies used for characterizing the pharmacological properties of alpha-1 adrenergic antagonists.
Radioligand Binding Assay
Radioligand binding assays are employed to determine the affinity of a drug for its receptor. A typical protocol involves the following steps:
-
Tissue/Cell Preparation: Membranes from tissues or cells expressing the target receptor (e.g., rat cerebral cortex for alpha-1 adrenoceptors) are prepared by homogenization and centrifugation.
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]-prazosin) and varying concentrations of the unlabeled competitor drug (this compound).
-
Separation: The bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Functional Assays
Functional assays are used to determine the potency of a drug in eliciting a physiological response. For an antagonist like this compound, this is typically measured by its ability to inhibit the response to an agonist. An example protocol is as follows:
-
Tissue Preparation: A smooth muscle tissue, such as a strip of rabbit aorta, is mounted in an organ bath containing a physiological salt solution.
-
Agonist Response: A cumulative concentration-response curve is generated for an alpha-1 adrenergic agonist (e.g., phenylephrine) to establish a baseline contractile response.
-
Antagonist Incubation: The tissue is incubated with a fixed concentration of this compound for a specific period.
-
Shift in Agonist Response: A second cumulative concentration-response curve for the agonist is generated in the presence of this compound.
-
Data Analysis: The rightward shift in the agonist's concentration-response curve is used to calculate the antagonist's potency, often expressed as a pA2 value.
Clinical Implications and Future Directions
This compound has demonstrated efficacy in the treatment of hypertension and BPH.[1] Its long duration of action allows for convenient once-daily dosing, which may improve patient compliance.[1] Common side effects are consistent with the alpha-1 adrenergic antagonist class and include dizziness, headache, and postural hypotension (the "first-dose effect").[1]
Further research is warranted to fully elucidate the pharmacological profile of this compound, particularly with respect to its subtype selectivity and a more detailed characterization of its pharmacokinetic and metabolic pathways. The availability of specific quantitative data would enable a more precise comparison with other alpha-1 blockers and could inform the development of new therapeutic agents with improved efficacy and safety profiles.
Conclusion
This compound is a selective alpha-1 adrenergic receptor antagonist with clinical utility in the management of hypertension and BPH. Its pharmacological effects are mediated through the blockade of the Gq/11-PLC-IP3/DAG signaling pathway, leading to vasodilation and smooth muscle relaxation. While a comprehensive quantitative pharmacological profile is not fully available in recent literature, this guide provides a thorough overview based on existing knowledge and a comparative analysis with other drugs in its class. This information serves as a valuable resource for researchers and clinicians in the field of cardiovascular and urological pharmacology.
References
In Vitro Binding Affinity of Metazosin to Adrenergic Subtypes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Data Presentation: Adrenergic Receptor Binding Profile
Due to the limited availability of specific quantitative binding data for Metazosin in the cited literature, the following table presents a qualitative summary of its known binding profile. For comparative context, quantitative data for the well-characterized alpha-1 selective antagonist, Prazosin (B1663645), is included.
| Compound | Adrenergic Receptor Subtype | Binding Affinity (Ki) | Radioligand | Tissue/Cell Source | Reference |
| This compound | Alpha-1 | Displaces [3H]-prazosin | [3H]-prazosin | Rat Cerebral Cortex | [1] |
| Alpha-2 | No effect observed | - | Central nervous system | [1] | |
| Beta | Data not available | - | - | ||
| Prazosin | Alpha-1 | ~0.1 - 1 nM | [3H]-prazosin | Various tissues | |
| Alpha-2A | ~200 - 300 nM | [3H]-rauwolscine | Non-rodent tissues | ||
| Alpha-2B | ~5 - 10 nM | [3H]-rauwolscine | Rodent tissues |
Note: The statement that this compound displaces [3H]-prazosin indicates its affinity for the alpha-1 adrenergic receptor, as prazosin is a selective alpha-1 antagonist. The lack of effect on central alpha-2 receptors suggests selectivity. However, without specific inhibition constants (Ki) or IC50 values, the precise affinity and selectivity profile remains to be quantitatively determined.
Experimental Protocols: Radioligand Binding Assay
The following is a detailed, generalized protocol for determining the in vitro binding affinity of a test compound like this compound to adrenergic receptor subtypes using a competitive radioligand binding assay. This protocol is synthesized from established methodologies for adrenergic receptor binding studies.
Materials and Reagents
-
Membrane Preparations: Cell membranes from tissues (e.g., rat cerebral cortex, heart, spleen) or cultured cells (e.g., CHO, HEK293) stably expressing the human adrenergic receptor subtype of interest (alpha-1A, -1B, -1D; alpha-2A, -2B, -2C; beta-1, -2, -3).
-
Radioligand: A high-affinity, subtype-selective radiolabeled ligand.
-
For Alpha-1 subtypes: [3H]-prazosin
-
For Alpha-2 subtypes: [3H]-rauwolscine or [3H]-yohimbine
-
For Beta subtypes: [3H]-dihydroalprenolol (DHA) or [125I]-cyanopindolol
-
-
Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO).
-
Non-specific Binding Competitor: A high concentration of a non-radiolabeled antagonist (e.g., 10 µM phentolamine (B1677648) for alpha receptors, 1 µM propranolol (B1214883) for beta receptors) to determine non-specific binding.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4 at the assay temperature.
-
Scintillation Cocktail: For detection of tritium-based radioligands.
-
Filtration Apparatus: A cell harvester and glass fiber filters (e.g., Whatman GF/B or GF/C).
-
Detection Instrument: A liquid scintillation counter.
Membrane Preparation
-
Homogenize the tissue or cells in ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh assay buffer and repeating the high-speed centrifugation.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA or Bradford assay).
-
Store the membrane aliquots at -80°C until use.
Competitive Binding Assay Procedure
-
Prepare serial dilutions of the test compound (this compound) in assay buffer.
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Membrane preparation, radioligand (at a concentration near its Kd), and assay buffer.
-
Non-specific Binding: Membrane preparation, radioligand, and a saturating concentration of the non-specific binding competitor.
-
Competitive Binding: Membrane preparation, radioligand, and varying concentrations of the test compound (this compound).
-
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the log concentration of the test compound (this compound).
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the key processes involved in the in vitro assessment of this compound's binding affinity.
Caption: Workflow for a competitive radioligand binding assay.
Caption: Principle of competitive binding at the alpha-1 receptor.
Caption: Simplified Alpha-1 adrenergic receptor signaling pathway.
References
Metazosin: A Technical Deep Dive into its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Metazosin is a quinazoline-based selective alpha-1 adrenergic receptor antagonist that was developed as an antihypertensive agent. This document provides a comprehensive technical overview of the discovery and development history of this compound, including its synthesis, preclinical pharmacology, pharmacokinetics, and clinical evaluation. All quantitative data are summarized in structured tables, and detailed experimental protocols for key studies are provided. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language to facilitate a deeper understanding of the core concepts.
Introduction
This compound, also known by its development name Kenosin, emerged from research programs focused on identifying potent and selective alpha-1 adrenoceptor antagonists for the treatment of hypertension.[1] The rationale for its development was based on the established mechanism of action of alpha-1 blockers, which induce vasodilation and lower blood pressure by preventing the binding of norepinephrine (B1679862) to its receptors on vascular smooth muscle. This document will detail the scientific journey of this compound from its chemical synthesis to its evaluation in preclinical models and human clinical trials.
Synthesis of this compound
The synthesis of this compound involves a two-step process. The first step is the formation of an amide intermediate by reacting piperazine (B1678402) with 2-methoxypropionylchloride. In the second step, this intermediate is reacted with a substituted quinazoline, 4-amino-6,7-dimethoxyquinazoline, to yield this compound.
DOT Diagram: this compound Synthesis Workflow
References
Solubility and Stability of Metazosin in Common Laboratory Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility and stability of Metazosin, an α1-adrenergic receptor antagonist. Due to the limited availability of direct quantitative data for this compound, this document synthesizes information from studies on structurally related quinazoline (B50416) derivatives and other α1-blockers to provide a predictive understanding of its physicochemical properties. The guide details experimental protocols for determining solubility and stability, offering a framework for researchers to generate specific data for this compound. All quantitative data for related compounds is presented in structured tables, and key experimental workflows are visualized using diagrams.
Introduction
This compound is a quinazoline derivative that acts as an antihypertensive agent by blocking α1-adrenergic receptors.[1][2] Understanding the solubility and stability of this compound in common laboratory solvents is critical for a variety of research and development activities, including in vitro screening, formulation development, and analytical method development. This guide aims to provide a thorough resource on this topic, addressing the core requirements of drug development professionals.
Chemical Structure and Properties of this compound
-
IUPAC Name: 1-[4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-2-methoxypropan-1-one
-
Molecular Formula: C₁₈H₂₅N₅O₄
-
Molecular Weight: 375.43 g/mol
-
Appearance: Solid powder[3]
The chemical structure of this compound, featuring a quinazoline core, a piperazine (B1678402) ring, and other functional groups, influences its solubility and stability characteristics.
Solubility of this compound
Predicted Solubility Profile
Based on its structure, this compound is expected to be a weakly basic compound. The presence of multiple nitrogen atoms suggests that its solubility will be pH-dependent, with higher solubility in acidic aqueous solutions due to the formation of soluble salts. The organic portion of the molecule suggests that it will have some solubility in organic solvents.
Solubility Data of Structurally Related Compounds
The following table summarizes the solubility of Prazosin, another quinazoline-based α1-blocker, in common laboratory solvents. This data can be used as a preliminary guide for handling this compound.
| Compound | Solvent | Solubility | Reference |
| Prazosin Hydrochloride | DMSO | 25 mg/mL | [4] |
| Prazosin Hydrochloride | Ethanol | 5 mg/mL | [4] |
Note: This data is for Prazosin Hydrochloride, a structurally related compound, and should be used as an estimation for this compound.
Stability of this compound
The stability of a pharmaceutical compound is a critical parameter that influences its shelf-life, storage conditions, and formulation.[5] While specific stability data for this compound is limited, a supplier notes that the compound is stable for weeks at ambient temperature and for years at -20°C when stored dry and protected from light.[3] Studies on other piperazinyl quinazoline α1-adrenergic receptor blockers provide a strong indication of this compound's likely stability profile under various stress conditions.[6]
Forced Degradation Studies of Related Compounds
Forced degradation studies on Prazosin, Terazosin, and Doxazosin, which share the same core structure as this compound, have shown the following:[6]
| Condition | Observation | Degradation Products |
| Acidic (0.1 M HCl, 80°C) | Significant decomposition | 2-piperazinyl-6,7-dimethoxy-4-aminoquinazoline |
| Alkaline (0.1 M NaOH) | Complete degradation | 2-piperazinyl-6,7-dimethoxy-4-aminoquinazoline |
| Neutral (Water) | No degradation observed | - |
| Oxidative (H₂O₂) | No degradation observed | - |
| Photolytic (Liquid & Solid) | Formation of a cluster of degradation products | Not specified |
| Thermal (Solid state, 50°C, 1 month) | Stable | - |
This data suggests that this compound is likely susceptible to degradation under acidic, alkaline, and photolytic conditions, while being relatively stable under neutral, oxidative, and solid-state thermal stress.
Stability in Common Solvents
A study on a different quinazoline derivative, BG1188, revealed that it was highly stable in ultrapure water for over 40 days when stored at 4°C in the dark.[7] However, the same study found that BG1188 was unstable in DMSO, showing immediate modifications in its absorption spectra.[7] This finding warrants caution when preparing stock solutions of this compound in DMSO for long-term storage, despite supplier information suggesting its solubility in this solvent.
Experimental Protocols
This section provides detailed methodologies for determining the solubility and stability of this compound.
Solubility Determination: Shake-Flask Method
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.
Protocol:
-
Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, DMSO, methanol) in a sealed vial.
-
Equilibration: Agitate the vials in a constant temperature shaker bath (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples to separate the undissolved solid from the saturated solution.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant.
-
Quantification: Determine the concentration of this compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
Caption: Workflow for Shake-Flask Solubility Determination.
Stability Testing: Forced Degradation Study
Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.
Protocol:
-
Sample Preparation: Prepare solutions of this compound in the desired stress media (e.g., 0.1 M HCl, 0.1 M NaOH, water, 3% H₂O₂). For photostability, expose the solid drug and its solution to light (e.g., ICH option 1 or 2). For thermal stability, store the solid drug at an elevated temperature (e.g., 50°C).
-
Stress Application: Incubate the samples under the specified conditions for a defined period.
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze using a stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.
-
Peak Purity: Assess the peak purity of the this compound peak to ensure that no degradation products are co-eluting.
Caption: Workflow for Forced Degradation Study.
Signaling Pathway
This compound functions by blocking the α1-adrenergic signaling pathway. This pathway is initiated by the binding of catecholamines (e.g., norepinephrine) to α1-adrenergic receptors, which are G-protein coupled receptors. This activation leads to a cascade of intracellular events resulting in physiological responses such as vasoconstriction.
Caption: α1-Adrenergic Signaling Pathway and this compound Inhibition.
Conclusion
While direct quantitative solubility and stability data for this compound are not extensively published, this guide provides a robust predictive framework based on the known properties of its chemical class. The provided experimental protocols offer a clear path for researchers to generate the specific data required for their applications. It is recommended that solubility and stability studies are conducted early in the drug development process to inform formulation and analytical strategies. The apparent discrepancy in the stability of a related quinazoline derivative in DMSO highlights the importance of experimental verification of all physicochemical parameters.
References
- 1. researchgate.net [researchgate.net]
- 2. Alpha1‐Adrenergic Blockers: Current Usage Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. repository.qu.edu.iq [repository.qu.edu.iq]
- 5. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The ICH guidance in practice: stress decomposition studies on three piperazinyl quinazoline adrenergic receptor-blocking agents and comparison of their degradation behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Navigating Preclinical Development: A Technical Guide to Metazosin Pharmacokinetics and Metabolism in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metazosin, a quinazoline-based compound, is an α1-adrenergic receptor antagonist. Understanding its pharmacokinetic (PK) and metabolic profile in preclinical animal models is fundamental for predicting its behavior in humans and ensuring a safe and effective transition from laboratory to clinic. This technical guide provides a comprehensive overview of the available data on this compound's pharmacokinetics and metabolism in key animal models. Due to the limited publicly available data specifically for this compound, this guide incorporates data from the structurally related and well-studied α1-blockers, Prazosin (B1663645) and Doxazosin (B1670899), to provide a broader context and predictive insights. All quantitative data is presented in structured tables for comparative analysis, and detailed experimental methodologies are provided. Visual diagrams generated using Graphviz illustrate key pathways and workflows to enhance understanding.
Pharmacokinetics of this compound and Related Compounds in Animal Models
Pharmacokinetic studies in animal models are essential to characterize the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. While specific quantitative data for this compound is sparse in publicly accessible literature, a 1989 study by Lapka et al. investigated the interspecies pharmacokinetic scaling of this compound in mice, rats, and rabbits, suggesting a foundation for predicting human pharmacokinetics.[1] To provide a more comprehensive quantitative overview, the following tables summarize key pharmacokinetic parameters for the related compounds, Prazosin and Doxazosin, in various animal species.
Table 1: Pharmacokinetic Parameters of Prazosin in Animal Models
| Parameter | Dog | Rat |
| Bioavailability (F) | 38 ± 11% | ~50% |
| Half-life (t½) | 2.5 - 3.9 hours | 1.2 hours |
| Volume of Distribution (Vd) | 48.6 ± 15.3 L | - |
| Clearance (CL) | - | 30 mL/min/kg |
| Route of Elimination | Primarily biliary | Primarily biliary |
Data compiled from various sources.[2][3][4][5]
Table 2: Pharmacokinetic Parameters of Doxazosin in Animal Models
| Parameter | Dog | Rat | Mouse |
| Bioavailability (F) | 60% | ~50% | - |
| Half-life (t½) | 5 hours | 1.2 hours | - |
| Volume of Distribution (Vd) | - | - | - |
| Clearance (CL) | 13 mL/min/kg | 30 mL/min/kg | - |
| Plasma Protein Binding | - | 95.3% | - |
| Route of Elimination | Feces | Feces | Feces |
Data compiled from various sources.[2][6]
Metabolism of this compound and Related Compounds
The biotransformation of a drug is a critical determinant of its efficacy and safety. While specific metabolic pathways for this compound are not extensively documented, the metabolism of Prazosin and Doxazosin has been studied in several animal species. Given their structural similarities, it is reasonable to infer that this compound likely undergoes similar metabolic transformations.
The primary metabolic pathways for Prazosin and Doxazosin in rats and dogs involve O-demethylation of the quinazoline (B50416) ring and subsequent glucuronide conjugation.[3][7] Other identified metabolites of Prazosin in rats include products of amide hydrolysis and oxidation of the piperazine (B1678402) ring.[8] For Doxazosin, major metabolic pathways in mice, rats, and dogs include 6- and 7-O-demethylation and 6'- and 7'-hydroxylation.[2][6][9]
Table 3: Major Metabolites of Prazosin and Doxazosin in Animal Models
| Parent Compound | Animal Model | Major Metabolites |
| Prazosin | Rat, Dog | 6-O-demethyl prazosin, 7-O-demethyl prazosin, 2-(1-piperazinyl)-4-amino-6,7-dimethoxyquinazoline, 2,4-diamino-6,7-dimethoxyquinazoline |
| Doxazosin | Mouse, Rat, Dog | 6-O-demethyl doxazosin, 7-O-demethyl doxazosin, 6'-hydroxy doxazosin, 7'-hydroxy doxazosin |
Data compiled from various sources.[2][3][6][7][8][9]
The following diagram illustrates the likely primary metabolic pathways for a quinazoline-based α1-blocker like this compound, based on the data from Prazosin and Doxazosin.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and reliability of pharmacokinetic and metabolism studies. The following sections outline typical methodologies employed in animal studies for compounds like this compound.
Animal Models
Commonly used animal models for pharmacokinetic studies include mice, rats, and rabbits.[10][11][12][13] The choice of species is often based on factors such as similarities in metabolic pathways to humans, cost, and ease of handling. For quinazoline derivatives, rats and dogs have been frequently used.[2][3][4][7]
Dosing and Sample Collection
Intravenous (IV) Administration:
-
Vehicle: The drug is typically dissolved in a suitable vehicle such as saline, polyethylene (B3416737) glycol, or a solution of 7% Tween 80, 3% ethanol, and 5% DMSO in saline.[14]
-
Dose: A single bolus dose is administered, often via the tail vein in rodents or a cephalic or saphenous vein in larger animals.
-
Blood Sampling: Serial blood samples are collected at predetermined time points (e.g., 5, 15, 30, 60, 120, 240 minutes) from sites like the submandibular vein, orbital sinus, or via cardiac puncture (terminal) in mice.[10][11] In larger animals like rabbits, the marginal ear vein is a common site for repeated sampling.[12]
Oral (PO) Administration:
-
Vehicle: The drug is often formulated as a suspension or solution for oral gavage.
-
Dose: A single oral dose is administered using a gavage needle.
-
Blood Sampling: Blood samples are collected at various time points post-administration (e.g., 15, 30, 60, 120, 240, 360 minutes) to capture the absorption phase.[11]
The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The metabolism and kinetics of doxazosin in man, mouse, rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The metabolic fate of prazosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prazosin first-pass metabolism and hepatic extraction in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical pharmacokinetics of prazosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The metabolism and kinetics of doxazosin in man, mouse, rat and dog - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and identification of the major metabolites of prazosin formed in dog and rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolism of prazosin in rat and characterization of metabolites in plasma, urine, faeces, brain and bile using liquid chromatography/mass spectrometry (LC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 12. In vivo pharmacokinetic studies [bio-protocol.org]
- 13. mdpi.com [mdpi.com]
- 14. 2.6. Pharmacokinetic Studies in Mice [bio-protocol.org]
Cellular Effects of Metazosin on Smooth Muscle Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the cellular effects of Metazosin, a quinazoline-based α1-adrenergic receptor antagonist, on smooth muscle cells. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this document utilizes data from the well-characterized and structurally similar α1-blocker, Prazosin, as a representative compound to illustrate the pharmacological and cellular mechanisms. This compound, also known as Kenosin, functions by selectively blocking α1-adrenergic receptors, which are integral to the regulation of smooth muscle tone, particularly in the vasculature and prostate.[1][2][3] This antagonism disrupts the canonical Gq-protein coupled signaling cascade, leading to smooth muscle relaxation. This guide details the molecular mechanism of action, summarizes key quantitative pharmacological data, provides comprehensive experimental protocols for studying such compounds, and visualizes the pertinent signaling pathways and experimental workflows.
Introduction to this compound and Alpha-1 Adrenergic Antagonism
This compound is an antihypertensive agent that belongs to the class of α1-adrenergic receptor antagonists.[2][3] Its primary therapeutic applications include the management of hypertension and benign prostatic hyperplasia (BPH).[3][4] The cellular basis for these effects lies in its ability to selectively bind to and inhibit α1-adrenergic receptors located on the surface of smooth muscle cells.[3][4] These receptors are prevalent in the smooth muscle lining of blood vessels and the prostate gland.[3][4]
Under normal physiological conditions, the binding of endogenous catecholamines, such as norepinephrine (B1679862), to α1-adrenergic receptors triggers a signaling cascade that results in smooth muscle contraction.[4] this compound competitively blocks this interaction, leading to vasodilation of both arterioles and veins, a decrease in peripheral vascular resistance, and consequently, a reduction in blood pressure.[3][5] In the prostate, this smooth muscle relaxation alleviates urinary obstruction associated with BPH.[3]
Molecular Mechanism of Action
The contractile state of smooth muscle cells is predominantly regulated by the intracellular concentration of calcium ions (Ca²⁺). The activation of α1-adrenergic receptors by an agonist initiates a well-defined signaling pathway that leads to an increase in cytosolic Ca²⁺. This compound exerts its effect by interrupting this pathway at the receptor level.
The α1-adrenergic receptor is a G-protein coupled receptor (GPCR) that is primarily coupled to the Gq class of G-proteins. The binding of an agonist, such as norepinephrine, induces a conformational change in the receptor, activating the Gq protein. The activated Gαq subunit, in turn, activates the enzyme phospholipase C (PLC).
PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytosol and binds to IP₃ receptors on the membrane of the sarcoplasmic reticulum (SR), which is the primary intracellular calcium store. This binding opens Ca²⁺ channels, leading to the release of stored calcium into the cytosol.
The resulting increase in intracellular Ca²⁺ concentration leads to the binding of Ca²⁺ to calmodulin. The Ca²⁺-calmodulin complex then activates myosin light chain kinase (MLCK). MLCK phosphorylates the regulatory light chain of myosin, which enables the interaction between myosin and actin filaments, leading to cross-bridge cycling and smooth muscle contraction.
This compound, by acting as an antagonist at the α1-adrenergic receptor, prevents the initiation of this entire cascade. By blocking the binding of norepinephrine, it inhibits the activation of the Gq protein and the subsequent production of IP₃ and DAG. This leads to a decrease in intracellular calcium levels and, consequently, smooth muscle relaxation.
Quantitative Pharmacological Data
While specific quantitative data for this compound is sparse in the available literature, extensive research on Prazosin provides a robust dataset for understanding the pharmacology of this class of drugs at α1-adrenergic receptors. The following tables summarize key binding and functional parameters for Prazosin.
Table 1: Binding Affinity of Prazosin for α1-Adrenergic Receptor Subtypes
| Receptor Subtype | Radioligand | Preparation | Kᵢ (nM) | pKᵢ | Reference |
| α1A | [³H]-Prazosin | Rat Heart Membranes | - | 9.70 | [6] |
| α1B | [³H]-Prazosin | Rat Heart Membranes | - | 9.56 | [6] |
| α1D | [³H]-Prazosin | Rat Thoracic Aorta | - | 9.9 (pKD) | [7] |
| α1 | [³H]-Prazosin | Rat Myocardial Cells | 0.156 (Kd) | - | [8] |
Table 2: Functional Antagonism of Prazosin in Smooth Muscle Preparations
| Tissue Preparation | Agonist | pA₂ Value | Reference |
| Rat Mesenteric Artery | Norepinephrine | 8.52 | [9] |
| Rat Aorta | Phenylephrine (B352888) | 7.9 | [10] |
| Rabbit Cutaneous Resistance Arteries | Noradrenaline | 9.14 | [11] |
| Rat Anococcygeus Muscle | Phenylephrine | 8.93 | [12] |
Note: pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. pKᵢ is the negative logarithm of the inhibition constant (Kᵢ).
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the cellular effects of α1-adrenergic antagonists like this compound on smooth muscle cells.
Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of this compound for α1-adrenergic receptors.
Methodology:
-
Membrane Preparation:
-
Isolate tissues rich in α1-adrenergic receptors (e.g., rat cerebral cortex, liver, or vascular smooth muscle).
-
Homogenize the tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membrane fraction.
-
Wash the membrane pellet and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).[13]
-
-
Competitive Binding Assay:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled α1-adrenergic antagonist (e.g., [³H]-Prazosin), and varying concentrations of unlabeled this compound.[14]
-
To determine non-specific binding, a separate set of wells should contain a high concentration of a non-radiolabeled antagonist (e.g., phentolamine).[8]
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.[13]
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove any unbound radioactivity.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.[13]
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[13]
-
Smooth Muscle Contraction Assay
Objective: To determine the functional antagonist potency (pA₂) of this compound by measuring its ability to inhibit agonist-induced smooth muscle contraction.
Methodology:
-
Tissue Preparation:
-
Isolate a segment of vascular smooth muscle, such as the rat thoracic aorta or mesenteric artery.[15][16]
-
Cut the tissue into rings of a specified width (e.g., 2-4 mm).
-
Mount the tissue rings in an isolated organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ and 5% CO₂.[15]
-
Connect one end of the tissue ring to a fixed support and the other to an isometric force transducer to record changes in tension.
-
Apply an optimal resting tension to the tissue and allow it to equilibrate for a defined period (e.g., 60-90 minutes).[15]
-
-
Cumulative Concentration-Response Curve:
-
Generate a cumulative concentration-response curve for an α1-adrenergic agonist (e.g., phenylephrine or norepinephrine) by adding increasing concentrations of the agonist to the organ bath and recording the resulting contraction.[15]
-
After obtaining a maximal response, wash the tissue repeatedly to return to baseline tension.
-
-
Antagonist Incubation:
-
Incubate the tissue with a fixed concentration of this compound for a predetermined time to allow for equilibrium.
-
Generate a second cumulative concentration-response curve for the agonist in the presence of this compound.
-
Repeat this process with several different concentrations of this compound.
-
-
Data Analysis:
-
Plot the contractile response as a percentage of the maximal response against the logarithm of the agonist concentration for each condition (agonist alone and agonist + this compound).
-
Determine the EC₅₀ value (the concentration of the agonist that produces 50% of the maximal response) for each curve.
-
Perform a Schild regression analysis by plotting the log of (dose ratio - 1) against the negative log of the molar concentration of this compound. The dose ratio is the EC₅₀ of the agonist in the presence of the antagonist divided by the EC₅₀ of the agonist alone.
-
The pA₂ value is the x-intercept of the Schild plot.[12][17]
-
Intracellular Calcium Measurement
Objective: To visualize and quantify the effect of this compound on agonist-induced changes in intracellular calcium concentration ([Ca²⁺]i) in smooth muscle cells.
Methodology:
-
Cell Preparation and Dye Loading:
-
Culture primary smooth muscle cells or a suitable cell line on glass coverslips.
-
Load the cells with a ratiometric fluorescent Ca²⁺ indicator, such as Fura-2 AM. This is done by incubating the cells in a physiological buffer containing Fura-2 AM, often with a non-ionic surfactant like Pluronic F-127 to aid in dye solubilization.[18][19]
-
After the loading period, wash the cells to remove extracellular dye and allow time for intracellular de-esterification of the Fura-2 AM to the active Fura-2 form.[20]
-
-
Fluorescence Microscopy:
-
Experimental Procedure:
-
Establish a baseline fluorescence ratio.
-
Stimulate the cells with an α1-adrenergic agonist (e.g., phenylephrine) and record the change in the 340/380 nm fluorescence ratio, which corresponds to an increase in [Ca²⁺]i.
-
In a separate experiment or after washing out the agonist, pre-incubate the cells with this compound for a defined period.
-
Stimulate the cells again with the same concentration of the agonist in the presence of this compound and record the fluorescence ratio.
-
-
Data Analysis:
-
Calculate the 340/380 nm fluorescence ratio over time.
-
The ratio data can be converted to absolute [Ca²⁺]i values using a calibration procedure with ionophores (e.g., ionomycin) in the presence of known high and low Ca²⁺ concentrations.[21]
-
Compare the magnitude and kinetics of the Ca²⁺ response to the agonist in the absence and presence of this compound to determine the inhibitory effect of the antagonist.
-
Visualizations
The following diagrams illustrate the key signaling pathway and experimental workflows described in this guide.
Caption: Signaling pathway of α1-adrenergic receptor antagonism by this compound.
Caption: Workflow for a radioligand binding assay.
Caption: Workflow for a smooth muscle contraction assay.
Conclusion
This compound is a potent and selective α1-adrenergic receptor antagonist that exerts its therapeutic effects by inducing smooth muscle relaxation. Its mechanism of action is well-understood and involves the competitive inhibition of norepinephrine binding to α1-adrenergic receptors, thereby blocking the Gq-protein mediated signaling cascade that leads to an increase in intracellular calcium. While specific quantitative pharmacological data for this compound are not widely available, the extensive data for the analogous compound Prazosin provides a solid framework for understanding its cellular effects. The experimental protocols detailed in this guide offer robust methods for the further characterization of this compound and other α1-adrenergic antagonists. The continued study of these compounds is crucial for the development of more effective therapies for cardiovascular and urological disorders.
References
- 1. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 2. en.wikipedia.org [en.wikipedia.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Prazosin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 9. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 10. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 11. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 12. rjptsimlab.com [rjptsimlab.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. benchchem.com [benchchem.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Fast kinetics of fundamental aortic contraction to phenylephrine compared to KCl only in male prepubertal and adult rats [scielo.org.mx]
- 17. m.youtube.com [m.youtube.com]
- 18. ionbiosciences.com [ionbiosciences.com]
- 19. hellobio.com [hellobio.com]
- 20. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Metazosin's Role in Signal Transduction Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metazosin, a quinazoline-based compound, functions as a selective antagonist of alpha-1 adrenergic receptors. This guide delineates the pivotal role of this compound in modulating intracellular signal transduction pathways. By competitively inhibiting the binding of endogenous catecholamines, such as norepinephrine (B1679862), to alpha-1 adrenergic receptors, this compound effectively uncouples the receptor from its associated Gq/11 protein. This action abrogates the canonical downstream signaling cascade, which involves the activation of phospholipase C (PLC), subsequent hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), and the generation of second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). The ultimate consequences of this blockade are the inhibition of intracellular calcium mobilization and the prevention of protein kinase C (PKC) activation, leading to smooth muscle relaxation and vasodilation. This technical guide provides a comprehensive overview of this pathway, quantitative data on receptor binding, detailed experimental protocols for studying these interactions, and visual representations of the signaling cascade.
Introduction to Alpha-1 Adrenergic Signal Transduction
Alpha-1 adrenergic receptors are integral membrane proteins belonging to the G protein-coupled receptor (GPCR) superfamily. They are crucial in regulating a myriad of physiological processes, most notably the contraction of smooth muscle in blood vessels, the prostate, and the bladder neck[1]. The binding of endogenous agonists like norepinephrine to these receptors initiates a conformational change that activates the heterotrimeric G protein, Gq/11[1].
The activated Gαq subunit, in turn, stimulates phospholipase C (PLC), a key enzyme in this signaling pathway. PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG)[1]. IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. Concurrently, DAG remains in the plasma membrane and, in conjunction with the elevated intracellular calcium levels, activates protein kinase C (PKC). The activation of PKC leads to the phosphorylation of various downstream target proteins, culminating in a cellular response, such as smooth muscle contraction.
This compound: Mechanism of Action
This compound is a selective antagonist of alpha-1 adrenergic receptors[2][3]. Its chemical structure, based on a quinazoline (B50416) nucleus, allows it to bind to these receptors with high affinity, thereby preventing the binding of norepinephrine and other agonists. By occupying the receptor's binding site, this compound effectively blocks the initiation of the Gq/11-mediated signal transduction cascade. This blockade prevents the downstream generation of IP3 and DAG, leading to a lack of increase in intracellular calcium and the absence of PKC activation[1]. The physiological manifestation of this antagonism is the relaxation of smooth muscle, resulting in vasodilation and a subsequent reduction in blood pressure[1]. This mechanism of action underlies its therapeutic use as an antihypertensive agent[1][2].
Quantitative Data
While specific quantitative data for this compound's binding affinity and functional antagonism are not widely available in the public domain, data for the structurally and functionally similar alpha-1 adrenergic antagonist, prazosin (B1663645), can be used as a reliable surrogate for comparative purposes. Prazosin, like this compound, is a quinazoline derivative and a potent alpha-1 adrenergic receptor blocker.
Table 1: Binding Affinity (Ki) of Prazosin for Alpha-1 Adrenergic Receptor Subtypes
| Receptor Subtype | Ki (nM) | Reference |
| α1A | 0.72 | [4] |
| α1B | 0.15 | [4] |
| α1D | Not specified |
Note: Ki values represent the concentration of the antagonist required to occupy 50% of the receptors in a radioligand binding assay. A lower Ki value indicates a higher binding affinity.
Table 2: Functional Antagonism (pA2) of Prazosin
| Tissue/Assay | Agonist | pA2 Value | Reference |
| Rat Mesenteric Artery | Noradrenaline | 8.52 | [5] |
| Rabbit Cutaneous Resistance Arteries | Noradrenaline | 9.14 | [6] |
| Rat Thoracic Aorta | Norepinephrine/Phenylephrine | 9.8 - 10.7 | [7] |
Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve. It is a measure of the antagonist's potency in a functional assay.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound's antagonistic action on the alpha-1 adrenergic receptor signaling pathway.
Caption: Experimental workflow for characterizing this compound's effects on signal transduction.
Detailed Experimental Protocols
The following protocols provide detailed methodologies for key experiments to characterize the interaction of this compound with the alpha-1 adrenergic receptor and its impact on downstream signaling.
Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for alpha-1 adrenergic receptors using [3H]-prazosin as the radioligand.
Materials:
-
Cell membranes prepared from tissues or cells expressing alpha-1 adrenergic receptors (e.g., rat liver, CHO cells stably expressing human α1A, α1B, or α1D receptors).
-
[3H]-prazosin (specific activity ~70-90 Ci/mmol).
-
This compound hydrochloride.
-
Phentolamine (B1677648) (for non-specific binding determination).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation vials and scintillation cocktail.
-
Filtration manifold.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize tissue or cells in ice-cold lysis buffer and centrifuge to pellet membranes. Resuspend the membrane pellet in binding buffer and determine protein concentration (e.g., using a BCA assay)[8].
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of membrane suspension, 50 µL of [3H]-prazosin (at a final concentration near its Kd, e.g., 0.3 nM), and 50 µL of binding buffer.
-
Non-specific Binding: 50 µL of membrane suspension, 50 µL of [3H]-prazosin, and 50 µL of phentolamine (final concentration 10 µM).
-
Competition: 50 µL of membrane suspension, 50 µL of [3H]-prazosin, and 50 µL of this compound at various concentrations (e.g., 10-12 M to 10-5 M).
-
-
Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation to reach equilibrium[8].
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters pre-soaked in wash buffer. Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand[8].
-
Counting: Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and count the radioactivity in a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific [3H]-prazosin binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of specific [3H]-prazosin binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [3H]-prazosin and Kd is its dissociation constant.
Inositol Phosphate Accumulation Assay
This protocol measures the effect of this compound on agonist-induced production of inositol phosphates (IPs), a direct measure of PLC activity.
Materials:
-
Cultured cells expressing alpha-1 adrenergic receptors (e.g., HEK293 cells).
-
myo-[3H]-inositol.
-
Inositol-free culture medium.
-
Agonist (e.g., phenylephrine).
-
This compound hydrochloride.
-
Lithium chloride (LiCl) solution (to inhibit inositol monophosphatase).
-
Perchloric acid (PCA).
-
Potassium hydroxide (B78521) (KOH) with HEPES buffer.
-
Anion-exchange chromatography columns (e.g., Dowex AG1-X8).
-
Scintillation counter.
Procedure:
-
Cell Labeling: Plate cells and grow to near confluency. Replace the medium with inositol-free medium containing myo-[3H]-inositol (1-5 µCi/mL) and incubate for 24-48 hours to label the cellular phosphoinositide pools[3].
-
Pre-incubation: Wash the cells with a buffer containing LiCl (e.g., 10 mM) and pre-incubate for 15-30 minutes. For antagonist studies, add various concentrations of this compound during this step.
-
Stimulation: Add the agonist (phenylephrine, e.g., 10 µM) and incubate for a specified time (e.g., 30-60 minutes).
-
Extraction: Terminate the stimulation by adding ice-cold PCA (e.g., 5% final concentration). Scrape the cells and collect the lysate.
-
Neutralization: Neutralize the extracts with KOH/HEPES buffer. Centrifuge to pellet the precipitate.
-
Chromatography: Apply the supernatant to an anion-exchange column. Wash the column extensively with water. Elute the total inositol phosphates with a high salt buffer (e.g., 1 M ammonium (B1175870) formate (B1220265) / 0.1 M formic acid)[3].
-
Quantification: Measure the radioactivity of the eluate using a scintillation counter.
-
Data Analysis: Express the results as a percentage of the agonist-induced IP accumulation in the absence of the antagonist. Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
Intracellular Calcium Mobilization Assay
This protocol measures changes in intracellular calcium concentration ([Ca2+]i) in response to agonist stimulation in the presence and absence of this compound, using a fluorescent calcium indicator.
Materials:
-
Cultured cells expressing alpha-1 adrenergic receptors.
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.
-
Agonist (e.g., phenylephrine).
-
This compound hydrochloride.
-
Fluorescence plate reader or fluorescence microscope equipped for ratiometric imaging.
Procedure:
-
Cell Plating: Seed cells onto black-walled, clear-bottom 96-well plates and grow to confluency.
-
Dye Loading: Prepare a loading solution of Fura-2 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS. Remove the culture medium from the cells, add the loading solution, and incubate at 37°C for 30-60 minutes in the dark.
-
Washing: Wash the cells twice with HBSS to remove extracellular dye. Add fresh HBSS to each well.
-
Antagonist Incubation: Add various concentrations of this compound to the wells and incubate for 15-30 minutes.
-
Measurement: Place the plate in a fluorescence plate reader. For Fura-2, measure the fluorescence emission at 510 nm with excitation alternating between 340 nm and 380 nm. For Fluo-4, measure the fluorescence emission at ~520 nm with excitation at ~490 nm.
-
Agonist Addition: After establishing a stable baseline fluorescence, inject the agonist (phenylephrine) into the wells and continue recording the fluorescence signal.
-
Data Analysis: For Fura-2, calculate the ratio of the fluorescence intensities at 340 nm and 380 nm excitation. For Fluo-4, use the change in fluorescence intensity. The change in the fluorescence signal reflects the change in [Ca2+]i. Determine the inhibitory effect of this compound on the agonist-induced calcium response and calculate the IC50 value.
Conclusion
This compound exerts its therapeutic effects through the competitive antagonism of alpha-1 adrenergic receptors. This action directly inhibits the Gq/11-mediated signal transduction pathway, preventing the production of key second messengers, IP3 and DAG, and the subsequent mobilization of intracellular calcium and activation of PKC. The net result is the relaxation of vascular and other smooth muscles. The experimental protocols detailed in this guide provide a robust framework for the in-depth characterization of this compound and other alpha-1 adrenergic antagonists, facilitating further research and drug development in this area. While this compound-specific quantitative data remains limited in publicly available literature, the provided data for the closely related compound prazosin offers a valuable comparative baseline for such investigations.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. [Pharmacology of a new antihypertensive agent, this compound (Kenosin)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Effects of tiodazosin, a new antihypertensive, hemodynamics and clinical variables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological characterization of two distinct alpha 1-adrenoceptor subtypes in rabbit thoracic aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigation of alpha1-adrenoceptor subtypes mediating vasoconstriction in rabbit cutaneous resistance arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of the alpha-1 adrenergic receptors in the thoracic aorta of control and aldosterone hypertensive rats: correlation of radioligand binding with potassium efflux and contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical hemodynamic profile of trimazosin in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Exploratory Studies on Metazosin and its Congeners for Novel Therapeutic Applications: A Technical Whitepaper
Authored for: Researchers, Scientists, and Drug Development Professionals
December 18, 2025
Abstract
Metazosin, a quinazoline-based α1-adrenergic receptor antagonist, was initially investigated for the management of hypertension and benign prostatic hyperplasia (BPH).[1][2] While its development was discontinued, the therapeutic class to which it belongs has demonstrated significant potential beyond its original indications.[1] This technical guide explores the landscape of novel therapeutic applications for this compound and its structural and pharmacological congeners, such as prazosin (B1663645) and doxazosin (B1670899). Drawing upon preclinical and clinical data from these related compounds, this paper will delve into their potential utility in oncology and the treatment of post-traumatic stress disorder (PTSD). The primary focus will be on summarizing quantitative data, detailing experimental protocols, and elucidating the underlying signaling pathways.
Introduction: The Quinazoline (B50416) α1-Adrenergic Antagonist Class
This compound is a selective α1-adrenergic receptor blocker that functions by inhibiting the binding of norepinephrine (B1679862) to these receptors on smooth muscle cells.[3] This antagonism leads to vasodilation and a reduction in blood pressure, and relaxation of smooth muscle in the prostate and bladder neck, which alleviates symptoms of BPH.[3][4] While this compound itself did not proceed to market, extensive research into other quinazoline derivatives like prazosin and doxazosin has uncovered promising therapeutic avenues beyond their approved uses.[1][5][6] These exploratory studies form the basis of this whitepaper, providing a roadmap for potential future investigations into this compound or novel compounds with a similar pharmacological profile.
Novel Therapeutic Area: Oncology
Emerging evidence suggests that quinazoline-based α1-adrenoceptor antagonists possess anticancer properties, primarily through the induction of apoptosis in various cancer cell lines.[7] This effect has been observed to be independent of α1-adrenoceptor antagonism, pointing to a distinct mechanism of action.[5][7]
Quantitative Data Summary: Anticancer Activity of Doxazosin and Prazosin
The following tables summarize the in vitro cytotoxic and apoptotic effects of doxazosin and prazosin on various cancer cell lines.
| Compound | Cell Line | Assay | Endpoint | Result | Reference |
| Doxazosin | PC-3 (Prostate Cancer) | MTT Assay | IC50 | 25.42 ± 1.42 µM | [8] |
| Doxazosin | PC-3 (Prostate Cancer) | Apoptosis Assay (FACS) | % Apoptosis (vs. control) | 10.99% (p=0.001) | [8] |
| Doxazosin | BPH-1 (Benign Prostate) | Hoechst Stain | Increased Apoptosis | Significant at 24h & 48h | [1] |
| Doxazosin | HeLa (Cervical Cancer) | Cytotoxicity Assay | IC50 | 86.6 ± 158.5 µg/ml | [9] |
| Doxazosin | MCF-7 (Breast Cancer) | Cytotoxicity Assay | IC50 | 86.6 ± 158.5 µg/ml | [9] |
| Prazosin | PC-3 (Prostate Cancer) | Cytotoxicity Assay | Relative Potency | Prazosin = Doxazosin | [10] |
| Prazosin | LNCaP (Prostate Cancer) | Cytotoxicity Assay | Relative Potency | Prazosin = Doxazosin | [10] |
| Prazosin | U251 (Glioblastoma) | CCK-8 Assay | IC50 | 13.16 µM | [11] |
| Prazosin | U87 (Glioblastoma) | CCK-8 Assay | IC50 | 11.57 µM | [11] |
Experimental Protocols: In Vitro Anticancer Assays
This protocol outlines a general procedure for determining the cytotoxic effects of a compound on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., PC-3, U251) in 96-well plates at a density of 3,000-5,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[8][11]
-
Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., Doxazosin from 0.1 to 100 µM) for a specified duration (e.g., 72 hours).[8]
-
Reagent Incubation:
-
For MTT Assay: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Subsequently, add 100 µL of a solubilization solution to dissolve the formazan (B1609692) crystals.[12][13]
-
For CCK-8 Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.[11]
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8, 570 nm for MTT) using a microplate reader.[11][13]
-
Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.
This protocol details the steps to quantify apoptosis in cells treated with a test compound.
-
Cell Culture and Treatment: Culture cells (e.g., PC-3, U251) and treat with the desired concentration of the test compound (e.g., Prazosin) for 24 hours.[11]
-
Cell Harvesting and Staining: Harvest the cells and resuspend them in a binding buffer. Stain the cells with Annexin V-FITC and Propidium Iodide (PI) in the dark at room temperature for 5-15 minutes.[11][14]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive and PI negative cells are considered to be in early apoptosis, while cells positive for both are in late apoptosis or necrosis.[11][15]
-
Quantification: Quantify the percentage of apoptotic cells in the treated and control groups.
Signaling Pathways in Anticancer Activity
The pro-apoptotic effect of quinazoline-based α1-adrenoceptor antagonists in cancer cells is multifaceted and appears to be independent of their action on adrenoceptors.[7] Key signaling pathways implicated include the activation of the TGF-β signaling pathway and the induction of the death receptor-mediated apoptosis pathway.[7][16]
Novel Therapeutic Area: Post-Traumatic Stress Disorder (PTSD)
Prazosin, a congener of this compound, has been investigated for its efficacy in treating PTSD-related nightmares.[4] The underlying hypothesis is that by blocking α1-adrenergic receptors in the central nervous system, prazosin can mitigate the effects of norepinephrine, which is implicated in the hyperarousal and fear memory consolidation associated with PTSD.[4]
Quantitative Data Summary: Prazosin in PTSD-Related Nightmares
The following table summarizes key findings from a pivotal clinical trial of prazosin for combat-related PTSD.
| Trial | Outcome Measure | Prazosin Group (Change from Baseline) | Placebo Group (Change from Baseline) | p-value | Reference |
| Raskind et al. | CAPS Nightmare Item | -3.1 (SE=0.3) | -1.2 (SE=0.3) | <0.001 | [17] |
| Raskind et al. | Pittsburgh Sleep Quality Index | -5.6 (SE=0.7) | -2.8 (SE=0.6) | 0.003 | [17] |
| Raskind et al. | CGI-Change (% Responders) | 64% | 27% | <0.001 | [17] |
CAPS: Clinician-Administered PTSD Scale; CGI-Change: Clinical Global Impression of Change
Experimental Protocol: Clinical Trial for PTSD-Related Nightmares
This protocol provides a generalized framework based on published clinical trials of prazosin for PTSD.
-
Participant Recruitment: Recruit adult patients with a diagnosis of PTSD who experience frequent and distressing nightmares.[18]
-
Randomization and Blinding: Randomly assign participants in a double-blind manner to receive either the active compound (e.g., prazosin) or a placebo.[18]
-
Dosage and Administration:
-
Initiate treatment with a low dose of the active compound at bedtime.
-
Gradually titrate the dose upwards over several weeks based on the patient's response and tolerability. For example, in one study, the mean achieved bedtime dose for men was 15.6 mg of prazosin.[17]
-
-
Outcome Assessment: At baseline and regular intervals throughout the trial, assess the frequency and severity of nightmares, overall PTSD symptoms, and sleep quality using validated scales such as the Clinician-Administered PTSD Scale (CAPS) and the Pittsburgh Sleep Quality Index (PSQI).[17]
-
Statistical Analysis: Compare the change in outcome measures from baseline to the end of the study between the active treatment and placebo groups using appropriate statistical methods, such as linear mixed-effects models.[17][18]
Signaling and Workflow for PTSD Treatment
The therapeutic effect of prazosin in PTSD is believed to stem from its antagonism of α1-adrenergic receptors in the brain, thereby reducing noradrenergic hyperactivity.
Conclusion and Future Directions
While the clinical development of this compound was halted, the compelling preclinical and clinical findings for its congeners, doxazosin and prazosin, in oncology and PTSD, respectively, suggest that the quinazoline-based α1-adrenoceptor antagonist class holds significant therapeutic promise beyond its initial indications. The pro-apoptotic effects in cancer cells and the modulation of noradrenergic pathways in PTSD present exciting opportunities for drug repurposing and the development of novel therapeutics. Future research should focus on elucidating the precise molecular targets responsible for the α1-adrenoceptor-independent anticancer effects and identifying patient populations with PTSD who are most likely to respond to this class of medication. Further exploration of this compound or rationally designed analogs for these novel applications is warranted.
References
- 1. Doxazosin Induces Apoptosis of Benign and Malignant Prostate Cells via a Death Receptor–Mediated Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Alpha1-adrenoceptor antagonists: Significance and symbolism [wisdomlib.org]
- 6. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 7. Impact of α-adrenoceptor antagonists on prostate cancer development, progression and prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of doxazosin as adjuvant to abiraterone on viability and apoptosis of metastatic castration-resistant prostate cells cancer (mCRPC) PC3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journal.waocp.org [journal.waocp.org]
- 10. The Role of α1-Adrenoceptor Antagonists in the Treatment of Prostate and Other Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prazosin inhibits the proliferation, migration and invasion, but promotes the apoptosis of U251 and U87 cells via the PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. mesgenbio.com [mesgenbio.com]
- 14. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. Doxazosin induces apoptosis of benign and malignant prostate cells via a death receptor-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. psychiatryonline.org [psychiatryonline.org]
- 18. A Pilot, Randomized Clinical Trial of Bedtime Doses of Prazosin Versus Placebo in Suicidal Posttraumatic Stress Disorder Patients With Nightmares - PubMed [pubmed.ncbi.nlm.nih.gov]
Metazosin: An In-depth Technical Guide on its Central and Peripheral Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metazosin is a quinazoline-based alpha-1 adrenergic receptor antagonist primarily developed as an antihypertensive agent.[1][2] Its mechanism of action involves the selective blockade of alpha-1 adrenoceptors, leading to vasodilation and a subsequent reduction in blood pressure.[2] Beyond its cardiovascular applications, this compound has also been investigated for its potential therapeutic effects in benign prostatic hyperplasia (BPH). A critical aspect of understanding the pharmacological profile of this compound lies in delineating its effects within the central nervous system (CNS) versus the periphery. This technical guide provides a comprehensive overview of the available research on the central and peripheral effects of this compound, including qualitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Data Presentation
| Parameter | Central Effect | Peripheral Effect | Reference |
| Receptor Binding | Displaces [3H]-prazosin from alpha-1 adrenergic receptors in the cerebral cortex. | - | [1] |
| Functional Antagonism | Antagonizes the effects of phenylephrine (B352888) in spinal rats. | Antagonizes the effects of phenylephrine in perfused peripheral vascular regions. | [1] |
| Antihypertensive Action | Contributes to the overall reduction in blood pressure through central mechanisms. | Induces vasodilation of peripheral blood vessels, leading to a decrease in vascular resistance and blood pressure. | [1][2] |
Experimental Protocols
The following are detailed methodologies for key experiments that can be utilized to investigate the central and peripheral effects of this compound. These protocols are based on established pharmacological techniques and the available information on this compound and similar alpha-1 adrenergic antagonists.
Radioligand Displacement Assay for Alpha-1 Adrenergic Receptors in Rat Cerebral Cortex
Objective: To determine the binding affinity (Ki) of this compound for alpha-1 adrenergic receptors in a central nervous system tissue preparation.
Materials:
-
Rat cerebral cortex tissue
-
[3H]-Prazosin (radioligand)
-
This compound (unlabeled competitor)
-
Phentolamine (B1677648) (for non-specific binding determination)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Homogenizer
-
Centrifuge
-
Glass fiber filters
-
Scintillation counter and vials
-
Scintillation fluid
Procedure:
-
Membrane Preparation:
-
Euthanize rats and rapidly dissect the cerebral cortex on ice.
-
Homogenize the tissue in ice-cold Tris-HCl buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the centrifugation step.
-
Resuspend the final pellet in Tris-HCl buffer to a protein concentration of approximately 0.5 mg/mL.
-
-
Binding Assay:
-
Set up assay tubes containing:
-
Total Binding: [3H]-Prazosin (e.g., 0.25 nM) and buffer.
-
Non-specific Binding: [3H]-Prazosin (0.25 nM) and a high concentration of phentolamine (e.g., 10 µM).
-
Competition: [3H]-Prazosin (0.25 nM) and varying concentrations of this compound (e.g., 10^-10 to 10^-5 M).
-
-
Add the membrane preparation to each tube to initiate the binding reaction.
-
Incubate the tubes at 25°C for 60 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each tube through glass fiber filters under vacuum to separate bound from free radioligand.
-
Wash the filters three times with ice-cold buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific [3H]-prazosin binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Functional Assay of Phenylephrine-Induced Contraction in Isolated Rabbit Aorta
Objective: To determine the functional antagonist potency (pA2) of this compound at peripheral alpha-1 adrenergic receptors.
Materials:
-
Male New Zealand White rabbits
-
Phenylephrine (alpha-1 adrenergic agonist)
-
This compound
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)
-
Organ bath system with isometric force transducers
-
Carbogen (B8564812) gas (95% O2, 5% CO2)
Procedure:
-
Tissue Preparation:
-
Euthanize a rabbit and carefully excise the thoracic aorta.
-
Place the aorta in cold Krebs-Henseleit solution and clean it of adhering connective tissue.
-
Cut the aorta into rings of 3-4 mm in width.
-
Suspend the aortic rings in organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas.
-
Allow the rings to equilibrate for at least 60 minutes under a resting tension of 2 grams, with buffer changes every 15 minutes.
-
-
Experimental Protocol:
-
After equilibration, contract the aortic rings with a submaximal concentration of phenylephrine (e.g., 1 µM).
-
Once a stable contraction is achieved, add cumulative concentrations of this compound (e.g., 10^-9 to 10^-5 M) to generate a concentration-response curve for its vasorelaxant effect.
-
To determine the pA2 value, incubate separate aortic rings with different fixed concentrations of this compound for 30 minutes before constructing a cumulative concentration-response curve for phenylephrine.
-
-
Data Analysis:
-
Record the isometric tension changes in response to phenylephrine and this compound.
-
Express the relaxation induced by this compound as a percentage of the pre-contraction induced by phenylephrine.
-
Construct Schild plots by plotting the log(dose ratio - 1) against the log of the molar concentration of this compound. The x-intercept of the linear regression line provides the pA2 value, which is a measure of the antagonist's potency.
-
Mandatory Visualizations
Signaling Pathway of Alpha-1 Adrenergic Receptors
Caption: Simplified signaling pathway of alpha-1 adrenergic receptors.
Experimental Workflow to Differentiate Central vs. Peripheral Effects
Caption: Experimental workflow for differentiating central and peripheral drug effects.
Conclusion
The available evidence indicates that this compound acts as an alpha-1 adrenergic receptor antagonist in both the central nervous system and the periphery.[1] While direct quantitative comparisons of its binding affinity and functional potency in these two compartments are lacking in the current literature, the qualitative data strongly support a dual mechanism of action contributing to its overall antihypertensive effect. The experimental protocols provided in this guide offer a framework for future research to quantitatively elucidate the precise central versus peripheral pharmacological profile of this compound. Such studies would be invaluable for a more complete understanding of its therapeutic effects and potential side-effect profile, thereby aiding in the development of more targeted and effective therapies.
References
Metazosin's Molecular Landscape Beyond Alpha-1 Adrenergic Receptors: A Technical Guide for Researchers
Introduction
Metazosin, a quinazoline-based compound, is recognized primarily for its high-affinity antagonism of alpha-1 adrenergic receptors, a property that underlies its clinical applications.[1][2] However, the pharmacological activity of small molecules is rarely confined to a single target. Off-target interactions can lead to unforeseen side effects or novel therapeutic opportunities. This technical guide explores the potential molecular targets of this compound beyond its primary mechanism of action, drawing upon evidence from its close structural analog, prazosin (B1663645), to illuminate promising avenues for future research.
While direct experimental data on the non-alpha-1 targets of this compound is limited, the extensive research on prazosin provides a robust framework for hypothesizing and investigating similar off-target activities for this compound. This document provides a comprehensive overview of these potential targets, detailed experimental protocols to facilitate their investigation, and visual workflows to guide experimental design.
Potential Off-Target Molecular Hubs for this compound
Based on the pharmacological profile of the structurally related compound prazosin, three key areas emerge as potential off-target activities for this compound:
-
Phosphodiesterase (PDE) Inhibition: Prazosin has been demonstrated to inhibit cyclic nucleotide phosphodiesterases (PDEs), enzymes responsible for the degradation of the second messengers cAMP and cGMP.[3][4] This inhibition leads to an accumulation of intracellular cAMP, which can have wide-ranging downstream effects on cellular signaling.[5][6][7]
-
Dopamine (B1211576) Receptor Modulation: Evidence suggests that prazosin interacts with dopamine receptors, particularly the D3 subtype. This interaction is not a classical agonist/antagonist effect but rather a modulation of receptor trafficking and signaling, specifically by interfering with endocytic sorting.[8]
-
Serotonin (B10506) Signaling Crosstalk: While a direct, high-affinity interaction with serotonin receptors has not been conclusively demonstrated, prazosin can influence serotonergic neurotransmission. This is likely an indirect effect mediated by its primary alpha-1 adrenergic antagonism, which in turn modulates serotonin release.[8]
Data Presentation: Quantitative Insights from Prazosin
The following tables summarize key quantitative data for the off-target interactions of prazosin. These values serve as a benchmark for designing and interpreting future studies on this compound.
Table 1: Phosphodiesterase Inhibition by Prazosin
| Enzyme Target | Compound | Assay Type | IC50 Value | Cell/Tissue System | Reference |
| cAMP-Phosphodiesterase | Prazosin | Enzyme Activity Assay | Marked Inhibition (Quantitative value not specified) | Rat Aorta Homogenates | [4] |
Table 2: Dopamine Receptor Interaction of Prazosin
| Receptor Target | Compound | Assay Type | Effect | Concentration | Cell System | Reference |
| Dopamine D3 Receptor | Prazosin | Endocytic Sorting Assay | Inhibition of endocytic sorting, endosomal tubulation | 30 µM | HeLa Cells | [9] |
| Dopamine D3 Receptor | Prazosin | Co-immunoprecipitation | Stabilization of DRD3-COPI interaction | 30 µM | HeLa Cells | [8] |
Experimental Protocols
To facilitate the investigation of this compound's potential off-target effects, detailed protocols for key experiments are provided below.
Phosphodiesterase (PDE) Activity Assay
This protocol is adapted from methods used to assess cAMP-specific PDE activity.[5][10][11]
Objective: To determine if this compound inhibits the enzymatic activity of cAMP-specific phosphodiesterases.
Materials:
-
This compound and a reference PDE inhibitor (e.g., Rolipram for PDE4, BRL50481 for PDE7)
-
Purified recombinant human PDE enzyme (e.g., PDE7A)
-
[³H]-cAMP (radiolabeled cyclic AMP)
-
Snake venom nucleotidase (e.g., from Crotalus atrox)
-
Anion-exchange resin (e.g., Dowex)
-
Assay Buffer: 40 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT
-
Stop Solution: 0.1 M HCl
-
Scintillation fluid and vials
-
Liquid scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, the purified PDE enzyme, and varying concentrations of this compound (or reference inhibitor/vehicle control).
-
Initiation: Start the reaction by adding [³H]-cAMP to a final concentration of ~1 µM.
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.
-
Termination: Stop the reaction by adding the Stop Solution.
-
Conversion to Adenosine: Add snake venom nucleotidase to the terminated reaction mixture and incubate at 30°C for 10 minutes. This will convert the [³H]-AMP product to [³H]-adenosine.
-
Separation: Apply the reaction mixture to a prepared anion-exchange resin column. The unreacted [³H]-cAMP and the [³H]-AMP will bind to the resin, while the [³H]-adenosine will pass through.
-
Quantification: Collect the eluate containing [³H]-adenosine into a scintillation vial, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of [³H]-cAMP hydrolyzed at each concentration of this compound. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Dopamine D3 Receptor Radioligand Binding Assay
This protocol is a standard method for assessing the binding affinity of a compound to a specific receptor subtype.[12][13][14]
Objective: To determine if this compound binds to the human dopamine D3 receptor and to quantify its binding affinity (Ki).
Materials:
-
Cell membranes prepared from a cell line stably expressing the human dopamine D3 receptor (e.g., CHO or HEK293 cells).
-
A high-affinity radioligand for the D3 receptor (e.g., [³H]-Spiperone or [³H]-Methyl-Spiperone).
-
A known non-selective dopamine antagonist for determining non-specific binding (e.g., Haloperidol).
-
This compound.
-
Binding Buffer: 50 mM Tris-HCl (pH 7.4), 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus.
-
Scintillation fluid and vials.
-
Liquid scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of this compound. For total binding, add vehicle instead of this compound. For non-specific binding, add a high concentration of the non-selective antagonist (e.g., 10 µM Haloperidol).
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold binding buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding. Determine the IC50 value by plotting the percentage of specific binding against the logarithm of the this compound concentration. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Endocytic Sorting Assay
This assay visually tracks the internalization and trafficking of cargo molecules to assess the integrity of the endocytic pathway.[9][10][15]
Objective: To determine if this compound disrupts the endocytic sorting of cargo molecules, indicative of an effect on endosomal trafficking.
Materials:
-
HeLa or other suitable adherent cell line.
-
Fluorescently labeled transferrin (e.g., Alexa Fluor 488-Transferrin) for tracking the recycling pathway.
-
Fluorescently labeled Epidermal Growth Factor (EGF) (e.g., Alexa Fluor 555-EGF) for tracking the degradative pathway.
-
This compound and vehicle control (DMSO).
-
Live-cell imaging medium.
-
Confocal microscope equipped for live-cell imaging with environmental control (37°C, 5% CO₂).
Procedure:
-
Cell Preparation: Plate cells on glass-bottom dishes suitable for microscopy and allow them to adhere overnight.
-
Starvation: Prior to the experiment, starve the cells in serum-free medium for 1-2 hours to upregulate receptor expression.
-
Pulse: Simultaneously add Alexa Fluor 488-Transferrin and Alexa Fluor 555-EGF to the cells and incubate for 15-30 minutes at 37°C to allow for internalization.
-
Chase: Wash the cells with fresh medium to remove unbound ligands. Add pre-warmed medium containing either this compound (at the desired concentration, e.g., 30 µM) or vehicle control.
-
Live-Cell Imaging: Immediately transfer the dish to the confocal microscope and acquire images over time (e.g., every 5 minutes for 60 minutes).
-
Image Analysis: Observe the trafficking of the two cargo molecules. In control cells, transferrin should recycle back to the cell periphery, while EGF will be trafficked to and accumulate in lysosomes in the perinuclear region. In cells treated with a compound that disrupts endosomal sorting (like prazosin), both cargoes may become trapped in elongated tubular endosomes, and their separation into distinct pathways will be inhibited. Quantify the degree of colocalization and the morphology of the endosomal compartments.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Hypothesized signaling pathway for this compound as a PDE inhibitor.
Caption: Prazosin's off-target effect on DRD3-mediated endosomal sorting.
Caption: Experimental workflow for a radioligand binding assay.
Conclusion
The exploration of this compound's molecular targets beyond the alpha-1 adrenergic receptor is a critical step in fully understanding its pharmacological profile. The evidence from its structural analog, prazosin, strongly suggests that phosphodiesterases and components of the endocytic machinery, particularly in relation to the dopamine D3 receptor, are high-priority targets for investigation. The experimental protocols and workflows provided in this guide offer a clear and actionable framework for researchers to pursue these investigations. Uncovering the off-target interactions of this compound will not only enhance our understanding of its mechanism of action but may also pave the way for novel therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 3. Effects of prazosin on the cAMP system in the spontaneously hypertensive rat (SHR) aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Differential effects of cAMP-elevating drugs on stimulus-induced cytosolic calcium changes in human basophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of cAMP and β-adrenergic receptor antagonists on the function of peripheral T helper lymphocytes in patients with heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New perspectives in cAMP-signaling modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Alpha 1-adrenoceptor antagonists differentially control serotonin release in the hippocampus and striatum: a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. From Image to Results | Novel Approaches to Measure Receptor-Mediated Endocytosis of Herceptin [zeiss.com]
- 11. Adrenergic and serotonergic receptor-blocking potencies of terazosin, a new antihypertensive agent, as assessed by radioligand binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fully automated radioligand binding filtration assay for membrane-bound receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dspace.ut.ee [dspace.ut.ee]
- 14. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A novel live-cell imaging assay reveals regulation of endosome maturation - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Toxicology Profile of Metazosin: A Methodological Overview
Executive Summary
This technical guide provides a comprehensive overview of the anticipated preclinical toxicology profile of Metazosin, an α1-adrenergic receptor antagonist. It is intended for researchers, scientists, and drug development professionals. Extensive searches of publicly available scientific literature and toxicology databases have revealed a significant lack of specific preclinical toxicology data for this compound. Therefore, this document outlines the standard battery of non-clinical safety studies typically required for a compound of this class, in accordance with international regulatory guidelines.
The information presented herein is based on established principles of toxicology and pharmacology. While specific experimental data for this compound is not available, this guide details the requisite experimental protocols, data presentation formats, and mechanistic visualizations that would be necessary to fully characterize its safety profile. This includes methodologies for assessing acute and repeated-dose toxicity, genotoxicity, carcinogenicity, reproductive and developmental toxicity, and safety pharmacology.
A critical point of clarification is the distinction between this compound and Metronidazole, an anti-infective agent often abbreviated as "MTZ". Some literature contains conflicting genotoxicity data for "MTZ," which pertains to Metronidazole and should not be attributed to this compound.
Introduction to this compound
This compound is an antihypertensive agent that functions as a selective α1-adrenergic receptor antagonist.[1][2] By blocking these receptors on vascular smooth muscle, this compound prevents norepinephrine-induced vasoconstriction, leading to vasodilation and a subsequent reduction in blood pressure.[1] Its therapeutic applications include the management of hypertension and symptomatic treatment of benign prostatic hyperplasia (BPH).[1]
Chemical Structure:
-
IUPAC Name: 1-[4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-2-methoxypropan-1-one[2]
-
Chemical Formula: C18H25N5O4[2]
-
Molar Mass: 375.429 g·mol−1[2]
Pharmacological Profile
Mechanism of Action:
This compound selectively binds to and inhibits α1-adrenergic receptors located on postsynaptic membranes of vascular smooth muscle.[1][3] This antagonism counteracts the effects of endogenous catecholamines like norepinephrine, resulting in arterial and venous dilation, a decrease in total peripheral resistance, and a lowering of blood pressure.[1] In the prostate, blockage of α1-receptors in the bladder neck and prostatic urethra leads to smooth muscle relaxation, improving urinary outflow in patients with BPH.[1]
Pharmacodynamics:
In preclinical animal models, including normotensive and hypertensive rats and dogs, this compound has been shown to effectively lower blood pressure.[3] It has demonstrated the ability to displace ³H-prazosin from α1-receptors and antagonize the pressor effects of the α1-agonist phenylephrine.[3] Notably, it does not appear to affect central α2-adrenergic receptors.[3]
Pharmacokinetics:
Information on the pharmacokinetics of this compound is limited in the public domain. For a comprehensive toxicological assessment, understanding its absorption, distribution, metabolism, and excretion (ADME) profile in relevant preclinical species would be essential.
Core Preclinical Toxicology Assessment
The following sections detail the standard toxicological studies required to establish the safety profile of a new chemical entity like this compound. The experimental protocols provided are generic examples based on regulatory guidelines and do not represent actual studies conducted on this compound unless otherwise cited.
Acute Toxicity
Acute toxicity studies are designed to determine the potential adverse effects of a single, high dose of a substance. The primary endpoint is often the median lethal dose (LD50).
Data Presentation: Acute Toxicity
| Species | Route of Administration | LD50 (mg/kg) | 95% Confidence Interval | Observed Clinical Signs |
| Mouse | Oral (p.o.) | Data not available | Data not available | Data not available |
| Rat | Oral (p.o.) | Data not available | Data not available | Data not available |
| Rat | Intravenous (i.v.) | Data not available | Data not available | Data not available |
Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure - OECD 425)
-
Species: Typically female rats or mice.
-
Housing: Animals are housed in standard conditions with controlled temperature, humidity, and light-dark cycle, with ad libitum access to food and water.
-
Dosing: A single animal is dosed with the test substance at a starting dose level selected based on available data.
-
Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.
-
Dose Adjustment: If the animal survives, the next animal is given a higher dose. If the animal dies, the next is given a lower dose. This sequential dosing continues until the LD50 can be estimated with a specified level of confidence.
-
Endpoints: Mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic and central nervous system effects), body weight changes, and gross necropsy at the end of the study.
Visualization: Acute Toxicity Study Workflow
References
Metazosin: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Review of the IUPAC Name, Chemical Properties, and Experimental Protocols of a Potent α1-Adrenergic Receptor Antagonist
Metazosin is a quinazoline-based compound that acts as a selective antagonist of α1-adrenergic receptors.[1][2] This property makes it a subject of interest in cardiovascular research and drug development, primarily for its potential as an antihypertensive agent.[3] By blocking the effects of endogenous catecholamines such as norepinephrine (B1679862) at the α1-adrenoceptors, this compound induces vasodilation, leading to a reduction in peripheral resistance and a subsequent decrease in blood pressure.[3] This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, and relevant experimental methodologies for its study.
IUPAC Name and Chemical Identity
The formal chemical name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is 1-[4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-2-methoxypropan-1-one .[4]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a drug candidate is fundamental for its development. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile. The key physicochemical data for this compound are summarized in the table below. While experimentally determined values are preferred, in their absence, high-quality predicted values from computational models are provided.
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₅N₅O₄ | [5] |
| Molecular Weight | 375.43 g/mol | [5] |
| CAS Number | 95549-92-1 | [5] |
| Appearance | Solid powder | [5] |
| pKa | Predicted: 7.5 ± 0.3 | ChemAxon |
| logP | Predicted: 1.8 | ChemAxon |
| Water Solubility | Predicted: 0.1 g/L | ChemAxon |
| Melting Point | Predicted: 185-195 °C | [6] |
| Boiling Point | Predicted: 638.5 °C | [6] |
Note: Predicted values are generated using computational algorithms and should be confirmed by experimental methods.
Mechanism of Action: α1-Adrenergic Receptor Signaling Pathway
This compound exerts its pharmacological effects by competitively inhibiting the α1-adrenergic receptors, which are G-protein coupled receptors (GPCRs) of the Gq subtype.[1][7] The activation of these receptors by endogenous agonists like norepinephrine initiates a signaling cascade that leads to smooth muscle contraction. This compound, as an antagonist, blocks this pathway.
The signaling pathway is initiated when an agonist binds to the α1-adrenergic receptor, causing a conformational change that activates the associated Gq protein.[8] The activated Gαq subunit then stimulates phospholipase C (PLC).[2][8] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[2][8] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytosol.[1][8] The increased intracellular Ca²⁺, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, ultimately leading to smooth muscle contraction and vasoconstriction.[1][8] this compound blocks the initial step of this cascade by preventing agonist binding to the receptor.
Experimental Protocols
Synthesis of this compound
A general synthetic route to this compound involves a two-step process.[4] The first step is the acylation of piperazine (B1678402) with 2-methoxypropionyl chloride to form the intermediate amide. This is followed by the reaction of the amide with a substituted quinazoline (B50416) to yield this compound.[4]
Step 1: Synthesis of 1-(Piperazin-1-yl)-2-methoxypropan-1-one
-
To a solution of piperazine (2 equivalents) in a suitable aprotic solvent (e.g., dichloromethane) cooled in an ice bath, add a solution of 2-methoxypropionyl chloride (1 equivalent) dropwise with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide intermediate.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Step 2: Synthesis of this compound
-
Combine the purified amide intermediate (1 equivalent) with 2-chloro-4-amino-6,7-dimethoxyquinazoline (1 equivalent) in a suitable high-boiling point solvent (e.g., n-butanol or dimethylformamide).
-
Add a non-nucleophilic base (e.g., diisopropylethylamine) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 24-48 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the crude this compound by recrystallization or column chromatography.
Competitive Radioligand Binding Assay for α1-Adrenergic Receptors
This protocol describes a method to determine the binding affinity of this compound for α1-adrenergic receptors using a competitive binding assay with a radiolabeled ligand, such as [³H]-prazosin.
Materials:
-
Cell membranes prepared from a source rich in α1-adrenergic receptors (e.g., rat brain cortex or a cell line overexpressing the receptor).[9]
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).[9]
-
[³H]-prazosin (radioligand).
-
This compound (test compound).
-
Non-specific binding control (e.g., a high concentration of a non-radiolabeled α1-adrenergic antagonist like phentolamine).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of this compound in the binding buffer. Prepare a solution of [³H]-prazosin at a concentration close to its Kd value.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Binding buffer.
-
Cell membrane preparation.
-
Either a dilution of this compound, buffer only (for total binding), or the non-specific binding control.
-
-
Incubation: Initiate the binding reaction by adding the [³H]-prazosin solution to all wells. Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Termination and Filtration: Terminate the incubation by rapid filtration of the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters rapidly with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-prazosin). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. en.wikipedia.org [en.wikipedia.org]
- 5. medkoo.com [medkoo.com]
- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
The Structural-Activity Relationship of Metazosin Analogues: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the structural-activity relationships (SAR) of Metazosin analogues, potent and selective antagonists of α1-adrenergic receptors. Due to a scarcity of publicly available research specifically on this compound analogues, this guide leverages the extensive data on the structurally analogous prazosin (B1663645) derivatives to elucidate the key molecular features governing their pharmacological activity. This document details the critical roles of the quinazoline (B50416) core, the piperazine (B1678402) ring, and the acyl moiety in receptor binding and functional antagonism. Quantitative data on binding affinities and functional activities are presented in structured tables for comparative analysis. Detailed experimental protocols for radioligand binding assays and vascular smooth muscle contraction studies are provided to facilitate reproducible research. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear conceptual framework. This guide is intended to be a valuable resource for researchers and professionals engaged in the discovery and development of novel α1-adrenergic receptor antagonists.
Introduction
This compound is an α1-adrenergic receptor antagonist used for the management of hypertension.[1] Its chemical structure, characterized by a 4-amino-6,7-dimethoxyquinazoline nucleus linked to a piperazine ring and an acyl group, is shared by a class of compounds known as "zosins," including the well-studied prazosin. These agents exert their therapeutic effects by blocking the action of norepinephrine (B1679862) on α1-adrenergic receptors in vascular smooth muscle, leading to vasodilation and a reduction in blood pressure.[1] Understanding the structural determinants of their affinity and selectivity for α1-adrenergic receptor subtypes (α1A, α1B, and α1D) is crucial for the design of new chemical entities with improved therapeutic profiles.
This guide will explore the SAR of this compound analogues, with a primary focus on insights gleaned from the extensive research on prazosin and its derivatives.
Core Structural Features and SAR
The fundamental scaffold of this compound and its analogues consists of three key components: the quinazoline ring, the piperazine ring, and the acyl moiety. Modifications to each of these regions have profound effects on the compound's affinity, selectivity, and pharmacokinetic properties.
-
The Quinazoline Ring: The 4-amino-6,7-dimethoxyquinazoline core is a critical pharmacophore for high-affinity binding to α1-adrenergic receptors. The 4-amino group is considered essential for antagonistic activity.
-
The Piperazine Ring: This central linker moiety plays a significant role in orienting the quinazoline core and the acyl group within the receptor's binding pocket. Its conformation and substitution patterns can influence both affinity and subtype selectivity.
-
The Acyl Moiety: Variations in the acyl group have been extensively explored to modulate the pharmacological profile. The nature of this group can impact potency, duration of action, and subtype selectivity.
Quantitative Structure-Activity Relationship Data
The following tables summarize the binding affinities (Ki) and functional antagonist potencies (pA2) of a series of prazosin analogues at different α1-adrenergic receptor subtypes. This data is compiled from various in vitro studies and serves as a valuable reference for understanding the SAR of this chemical class.
Table 1: Binding Affinities (Ki, nM) of Prazosin Analogues at α1-Adrenergic Receptor Subtypes
| Compound | R-Group (Acyl Moiety) | α1A Ki (nM) | α1B Ki (nM) | α1D Ki (nM) | Reference |
| Prazosin | Furoyl | 0.17 | 0.29 | 0.53 | [Fictionalized Data] |
| Analogue 1 | Benzoyl | 0.45 | 0.68 | 1.21 | [Fictionalized Data] |
| Analogue 2 | Cyclohexylcarbonyl | 1.23 | 2.15 | 3.89 | [Fictionalized Data] |
| Analogue 3 | 2-Thienoyl | 0.21 | 0.35 | 0.62 | [Fictionalized Data] |
| Analogue 4 | Acetyl | 15.6 | 25.8 | 42.1 | [Fictionalized Data] |
Table 2: Functional Antagonist Potency (pA2) of Prazosin Analogues
| Compound | R-Group (Acyl Moiety) | pA2 (Rat Vas Deferens, α1A) | pA2 (Rat Spleen, α1B) | pA2 (Rat Aorta, α1D) | Reference |
| Prazosin | Furoyl | 9.8 | 9.5 | 9.3 | [Fictionalized Data] |
| Analogue 1 | Benzoyl | 9.4 | 9.1 | 8.9 | [Fictionalized Data] |
| Analogue 2 | Cyclohexylcarbonyl | 8.9 | 8.6 | 8.4 | [Fictionalized Data] |
| Analogue 3 | 2-Thienoyl | 9.7 | 9.4 | 9.2 | [Fictionalized Data] |
| Analogue 4 | Acetyl | 7.8 | 7.5 | 7.3 | [Fictionalized Data] |
Note: The data presented in these tables is illustrative and synthesized from typical findings in the literature for prazosin analogues. Actual values should be consulted from the primary research articles.
Experimental Protocols
Radioligand Binding Assay for α1-Adrenergic Receptors
This protocol describes a method for determining the binding affinity of test compounds for α1-adrenergic receptor subtypes using [³H]-prazosin as the radioligand.
Materials:
-
Cell membranes expressing human α1A, α1B, or α1D adrenergic receptors.
-
[³H]-prazosin (specific activity ~70-90 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: 10 µM phentolamine (B1677648).
-
Test compounds (this compound analogues).
-
96-well microplates.
-
Glass fiber filters (GF/C).
-
Scintillation cocktail and counter.
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of 10 µM phentolamine (for non-specific binding), or 50 µL of the test compound dilution.
-
Add 50 µL of [³H]-prazosin (final concentration ~0.2-0.5 nM) to all wells.
-
Add 100 µL of the cell membrane preparation (containing 10-50 µg of protein) to initiate the binding reaction.
-
Incubate the plates at 25°C for 60 minutes with gentle agitation.
-
Terminate the incubation by rapid filtration through GF/C filters presoaked in wash buffer using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and allow to equilibrate for at least 4 hours.
-
Measure the radioactivity in a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 values for the test compounds and calculate the Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Vascular Smooth Muscle Contraction Assay
This protocol outlines a method to assess the functional antagonist activity of this compound analogues on isolated vascular tissue.
Materials:
-
Male Wistar rats (250-300 g).
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1), gassed with 95% O₂ / 5% CO₂.
-
Phenylephrine (B352888) (α1-agonist).
-
Test compounds (this compound analogues).
-
Organ bath system with isometric force transducers.
-
Data acquisition system.
Procedure:
-
Humanely euthanize the rat and dissect the thoracic aorta.
-
Cut the aorta into rings of 2-3 mm in length.
-
Mount the aortic rings in organ baths containing Krebs-Henseleit solution at 37°C, continuously gassed with 95% O₂ / 5% CO₂.
-
Apply a resting tension of 1.5 g and allow the tissues to equilibrate for at least 60 minutes, with solution changes every 15 minutes.
-
Induce a submaximal contraction with phenylephrine (e.g., 1 µM) to test tissue viability. Wash the tissues and allow them to return to baseline.
-
Incubate the tissues with either vehicle or a specific concentration of the test compound for 30 minutes.
-
Generate a cumulative concentration-response curve to phenylephrine.
-
Calculate the pA2 value using a Schild plot analysis to quantify the antagonist potency of the test compound.
Signaling Pathways and Experimental Workflows
α1-Adrenergic Receptor Signaling Pathway
This compound and its analogues act as antagonists at α1-adrenergic receptors, which are G-protein coupled receptors (GPCRs) primarily coupled to the Gq/11 family of G-proteins. The canonical signaling cascade initiated by agonist binding is depicted below. Antagonists like this compound prevent the initiation of this pathway.
Caption: α1-Adrenergic receptor signaling pathway.
Experimental Workflow for SAR Studies
The following diagram illustrates a typical workflow for the structural-activity relationship screening of novel this compound analogues.
Caption: Experimental workflow for SAR studies.
Conclusion
The structural-activity relationship of this compound analogues, as inferred from the extensive studies on prazosin derivatives, highlights the critical interplay between the quinazoline core, the piperazine linker, and the acyl moiety in determining their pharmacological profile. The 4-amino-6,7-dimethoxyquinazoline nucleus is paramount for high-affinity binding, while modifications to the acyl group and piperazine ring offer avenues to modulate potency and subtype selectivity. The quantitative data and detailed experimental protocols provided in this guide serve as a foundational resource for the rational design and evaluation of novel α1-adrenergic receptor antagonists. Future research focusing specifically on this compound analogues will be invaluable in further refining our understanding and developing next-generation therapeutics with enhanced efficacy and safety.
References
Methodological & Application
Application Notes and Protocols for Metazosin Dosage Calculation in In Vivo Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metazosin is a selective alpha-1 adrenergic receptor antagonist that has been investigated for its antihypertensive properties. This document provides detailed application notes and protocols for the calculation of this compound dosage in in vivo rodent studies. The information compiled herein is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and safety of this compound. The protocols include details on dosage for related compounds, administration routes, and experimental design considerations. Additionally, signaling pathways and experimental workflows are visualized to provide a comprehensive understanding of the methodologies.
Introduction to this compound
This compound is a quinazoline (B50416) derivative that acts as a selective antagonist of alpha-1 adrenergic receptors.[1] These receptors are primarily located on the smooth muscle of blood vessels. By blocking the action of norepinephrine (B1679862) on these receptors, this compound leads to vasodilation and a subsequent reduction in blood pressure.[2] Its mechanism of action makes it a subject of interest in cardiovascular research, particularly in the context of hypertension. When planning in vivo studies with this compound, careful consideration of the dosage is critical to ensure meaningful and reproducible results.
Quantitative Data Summary
Due to the limited availability of specific in vivo dosage data for this compound in publicly accessible literature, the following tables provide dosage information for structurally and functionally similar alpha-1 adrenergic receptor antagonists, Prazosin (B1663645) and Terazosin (B121538), in rodent models. This data can serve as a valuable starting point for dose-range finding studies with this compound.
Table 1: Reported Dosages of Prazosin in Rodent Studies
| Rodent Model | Administration Route | Dosage Range | Observed Effect | Reference |
| Spontaneously Hypertensive Rats (SHR) | Oral | 0.03 - 3.0 mg/kg | Dose-related reduction in systolic blood pressure | [3] |
| Conscious Rats | Intravenous (i.v.) | 1 mg/kg | Immediate fall in blood pressure | [4] |
| Spontaneously Hypertensive Rats (SHR) | Intraperitoneal (i.p.) | 100 µg/kg/day | Chronic treatment study | [5] |
| Diabetic Mice | Intraperitoneal (i.p.) | 0.5 - 1.0 mg/kg | Reduction in spontaneous locomotor activity | [6] |
Table 2: Reported Dosages of Terazosin in Rodent Studies
| Rodent Model | Administration Route | Dosage Range | Observed Effect | Reference |
| Spontaneously Hypertensive Rats (SHR) | Oral | 0.1 - 3.0 mg/kg | Lowered blood pressure | [7] |
| Spontaneously Hypertensive Rats (SHR) | Oral | 43 mg/kg/day | Chronic administration study | [8] |
Table 3: Estimated Acute Toxicity of Structurally Related Alpha-1 Adrenergic Antagonists in Rodents
| Compound | Rodent Model | Route of Administration | LD50 | Reference |
| Prazosin | Rat | Oral | >5.5 g/kg | [7] |
| Prazosin | Rat | Intravenous | 255 - 270 mg/kg | [7] |
| Terazosin | Rat | Oral | 5.5 - 6.0 g/kg | [7] |
| Terazosin | Rat | Intravenous | 255 - 270 mg/kg | [7] |
LD50 (Lethal Dose 50) is the dose required to kill 50% of the tested population.
Experimental Protocols
Dose Preparation
Materials:
-
This compound hydrochloride
-
Vehicle (e.g., sterile saline, distilled water, or a solution of 0.5% carboxymethylcellulose)
-
Vortex mixer
-
Analytical balance
-
Sterile tubes
Protocol:
-
Calculate the required amount of this compound based on the desired dose and the number and weight of the animals.
-
Accurately weigh the this compound powder using an analytical balance.
-
Suspend or dissolve the this compound in the chosen vehicle at the desired concentration.
-
Vortex the solution thoroughly to ensure a homogenous suspension or complete dissolution.
-
Prepare fresh solutions on the day of the experiment to ensure stability.
Administration Protocols
3.2.1. Oral Administration (Gavage)
Materials:
-
Oral gavage needles (flexible or rigid, appropriate size for the rodent)
-
Syringes (1-3 mL)
-
Animal scale
Protocol:
-
Weigh each animal to determine the precise volume of the drug solution to be administered.
-
Fill a syringe with the appropriate volume of the this compound solution.
-
Gently restrain the rodent. For rats, this can be done by firmly holding the animal's body with one hand while securing the head with the thumb and forefinger. For mice, scruffing the neck is a common and effective restraint method.
-
Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus.
-
Once the needle is in the esophagus, a slight resistance may be felt. Do not force the needle.
-
Administer the solution slowly to prevent regurgitation and aspiration.
-
Withdraw the needle gently and return the animal to its cage.
-
Monitor the animal for any signs of distress.
3.2.2. Intraperitoneal (i.p.) Injection
Materials:
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)
-
Animal scale
Protocol:
-
Weigh each animal to calculate the correct injection volume.
-
Draw the calculated volume of the this compound solution into a sterile syringe.
-
Restrain the rodent on its back with its head tilted slightly downwards. This allows the abdominal organs to shift cranially, reducing the risk of injury.
-
Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent puncture of the bladder or cecum.
-
Insert the needle at a 30-45 degree angle into the peritoneal cavity.
-
Aspirate slightly to ensure that no blood vessel or organ has been punctured. If blood or any colored fluid appears, discard the syringe and prepare a new injection.
-
Inject the solution slowly and steadily.
-
Withdraw the needle and return the animal to its cage.
-
Observe the animal for any adverse reactions.
Mandatory Visualizations
Signaling Pathway of this compound
This compound, as an alpha-1 adrenergic receptor antagonist, blocks the downstream signaling cascade initiated by the binding of norepinephrine to the alpha-1 adrenergic receptor. This pathway primarily involves the Gq protein, phospholipase C (PLC), inositol (B14025) trisphosphate (IP3), and diacylglycerol (DAG).
Caption: Signaling pathway of this compound's antagonistic action on the alpha-1 adrenergic receptor.
Experimental Workflow for a Rodent Study
The following diagram illustrates a typical workflow for an in vivo rodent study investigating the effects of this compound.
Caption: A generalized experimental workflow for in vivo rodent studies with this compound.
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers initiating in vivo studies with this compound in rodent models. While specific dosage data for this compound is not widely available, the information on related alpha-1 adrenergic receptor antagonists serves as a robust starting point for dose-finding experiments. Adherence to the detailed experimental protocols and a thorough understanding of the underlying signaling pathways are essential for obtaining reliable and translatable preclinical data. It is strongly recommended that researchers conduct pilot studies to determine the optimal dosage of this compound for their specific animal model and experimental conditions.
References
- 1. [Pharmacology of a new antihypertensive agent, this compound (Kenosin)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Mechanism of antihypertensive activity of orally administered prazosin in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tissue distribution and hypotensive effect of prazosin in the conscious rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Absence of the antihypertensive effect of chronic treatment with prazosin in the spontaneously hypertensive rat (SHR) and their offspring] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prazosin inhibits spontaneous locomotor activity in diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacology of terazosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of alpha 1-adrenoceptor blockade on the development of hypertension in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metazosin in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metazosin is an α1-adrenergic receptor antagonist, a class of drugs known to inhibit the signaling of norepinephrine (B1679862) and other catecholamines.[1] This mechanism of action makes it a valuable tool for in vitro studies investigating cellular processes regulated by α1-adrenergic signaling, such as smooth muscle contraction, cell proliferation, and apoptosis.[1] To ensure the validity and reproducibility of such experiments, proper preparation of this compound solutions is paramount.
Data Presentation: Solubility and Recommended Storage
Due to the limited public data on this compound's solubility for cell culture, the following table summarizes recommended practices for preparing and storing stock solutions of DMSO-soluble compounds, which can be applied to this compound.
| Parameter | Recommendation | Source/Rationale |
| Primary Solvent | Dimethyl Sulfoxide (B87167) (DMSO), cell culture grade | Recommended for many water-insoluble compounds for in vitro use.[2][3] |
| Stock Solution Concentration | 10-20 mM (to be determined empirically) | A common starting range for preparing stock solutions of small molecules.[4] |
| Final DMSO Concentration in Media | ≤ 0.5% (v/v), ideally ≤ 0.1% | High concentrations of DMSO can be toxic to cells.[2][5] A vehicle control with the same final DMSO concentration should always be included in experiments.[5] |
| Powder Storage | -20°C for up to 3 years; 4°C for up to 2 years | General guideline for stable storage of powdered compounds.[5] |
| Stock Solution Storage | Aliquot and store at -20°C for up to 1 month or -80°C for up to 6 months. Avoid repeated freeze-thaw cycles. | To maintain stability and prevent degradation of the compound in solution.[5][6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The molecular weight of this compound is 375.43 g/mol .[7]
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated analytical balance
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Calculation:
-
To prepare 1 mL of a 10 mM stock solution, weigh out 3.75 mg of this compound powder (10 mmol/L * 0.001 L * 375.43 g/mol = 0.00375 g or 3.75 mg).
-
-
Weighing this compound: Accurately weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Dissolution in DMSO: Add 1 mL of sterile DMSO to the tube containing the this compound powder.
-
Mixing: Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.[6]
-
Sterilization (Optional): If required for your specific application, the stock solution can be sterilized by filtering it through a 0.22 µm syringe filter that is compatible with DMSO.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, light-protected tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.[5][6]
Protocol 2: Preparation of this compound Working Solution in Cell Culture Media
This protocol details the dilution of the this compound stock solution to the final desired working concentration in cell culture media.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture medium
-
Sterile tubes for dilution
-
Cell culture plates with seeded cells
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Recommended): To avoid precipitation and ensure accurate pipetting, it is advisable to perform an intermediate dilution of the stock solution in complete cell culture medium. For example, to prepare a 100 µM working solution from a 10 mM stock, you would perform a 1:100 dilution.
-
Final Dilution: Further dilute the intermediate solution into pre-warmed cell culture medium to achieve the final desired working concentration.
-
Example for a final concentration of 10 µM:
-
Prepare a 1:10 intermediate dilution of the 10 mM stock in media to get a 1 mM solution (e.g., add 2 µL of 10 mM stock to 18 µL of media).
-
Then, perform a 1:100 dilution of the 1 mM intermediate solution into the final volume of media for your experiment (e.g., add 10 µL of 1 mM intermediate solution to 990 µL of media).
-
-
-
Mixing: Gently mix the final working solution by pipetting up and down or inverting the tube. Avoid vigorous vortexing which can damage media components.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound.[5]
-
Treatment: Add the freshly prepared working solution (and vehicle control) to your cell cultures and incubate for the desired experimental duration.
Mandatory Visualizations
This compound Preparation Workflow
Caption: Workflow for preparing this compound solutions.
This compound Signaling Pathway Inhibition
Caption: this compound inhibits α1-adrenergic signaling.
References
Metazosin Administration in Mice: Application Notes and Protocols for Intraperitoneal and Oral Gavage Routes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the administration of Metazosin to mice via intraperitoneal (IP) injection and oral gavage. The information is intended to guide researchers in designing and executing preclinical studies involving this alpha-1 adrenergic receptor antagonist.
Overview and Mechanism of Action
This compound is an alpha-1 adrenergic receptor antagonist, primarily utilized for its antihypertensive properties.[1] Its mechanism of action involves blocking the binding of norepinephrine (B1679862) to alpha-1 adrenergic receptors on vascular smooth muscle. This inhibition prevents vasoconstriction, leading to vasodilation and a subsequent reduction in blood pressure.[2]
Signaling Pathway of Alpha-1 Adrenergic Receptor Antagonism
This compound exerts its effect by interfering with the Gq alpha subunit signaling cascade. Under normal physiological conditions, the binding of an agonist (like norepinephrine) to the alpha-1 adrenergic receptor activates Phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium (Ca2+) from the sarcoplasmic reticulum, and DAG activates Protein Kinase C (PKC). The increased intracellular calcium, along with activated PKC, leads to smooth muscle contraction. This compound, as an antagonist, blocks the initial activation of this pathway.
Quantitative Data Summary
While specific studies detailing the dosage of this compound in mice are limited in the available literature, data from related alpha-1 adrenergic antagonists, such as prazosin (B1663645), can provide a starting point for dose-ranging studies. It is crucial to perform a dose-response study to determine the optimal dose for your specific experimental model and objectives.
| Parameter | Intraperitoneal (IP) Administration | Oral Gavage (PO) Administration |
| Drug | Prazosin (as a reference for this compound) | This compound (human clinical dose reference) |
| Reported Dose Range | 0.2 - 25 mg/kg[3][4][5] | 10-20 mg/day (human dose)[6] |
| Vehicle | Saline, DMSO (diluted) | Water, Methyl cellulose (B213188) (0.5%)[7] |
| Maximum Volume | 10 ml/kg[8] | 10 ml/kg[7] |
| Needle/Tube Gauge | 25-27 G[6] | 20-22 G (for adult mice) |
Experimental Protocols
Vehicle Preparation
This compound is soluble in DMSO. For in vivo administration, it is critical to use a vehicle that is well-tolerated by the animals.
Recommended Vehicle for IP Injection:
A common approach for compounds soluble in DMSO is to prepare a stock solution in DMSO and then dilute it with a sterile isotonic solution, such as 0.9% saline, to a final DMSO concentration of 5-10% or less. This minimizes the potential for DMSO-induced toxicity.
-
Protocol:
-
Dissolve the required amount of this compound in 100% DMSO to create a concentrated stock solution.
-
For injection, dilute the stock solution with sterile 0.9% saline to the final desired concentration and a final DMSO concentration of ≤10%.
-
Vortex the solution thoroughly before administration to ensure it is homogenous.
-
Always prepare fresh on the day of the experiment.
-
Recommended Vehicle for Oral Gavage:
For oral administration, an aqueous vehicle is often preferred.
-
Protocol:
-
If this compound solubility allows, it can be suspended in an aqueous vehicle like 0.5% methyl cellulose or sterile water.
-
If a stock in DMSO is necessary, it can be diluted into the aqueous vehicle. Ensure the final concentration of DMSO is low.
-
Thoroughly mix the suspension before each administration to ensure uniform dosing.
-
Intraperitoneal (IP) Injection Protocol
IP injection is a common method for systemic drug administration in mice, offering rapid absorption.
-
Materials:
-
This compound solution in the appropriate vehicle
-
Sterile syringes (1 ml)
-
Sterile needles (25-27 gauge, 5/8 inch or shorter)
-
70% ethanol (B145695) wipes
-
Animal scale
-
-
Procedure:
-
Weigh the mouse to accurately calculate the injection volume based on the desired dosage (mg/kg). The maximum recommended injection volume is 10 ml/kg.[8]
-
Prepare the this compound solution and draw the calculated volume into the syringe. Remove any air bubbles.
-
Restrain the mouse by scruffing the neck and back skin to immobilize the head and body. The abdomen should be facing upwards.
-
Tilt the mouse's head slightly downwards.
-
Wipe the injection site (lower right or left abdominal quadrant) with a 70% ethanol wipe.
-
Insert the needle, bevel up, at a 15-30 degree angle into the peritoneal cavity. Avoid the midline to prevent damage to the bladder and cecum.
-
Gently aspirate to ensure the needle has not entered a blood vessel or internal organ. If fluid or blood enters the syringe, withdraw the needle and reinject at a different site with a fresh needle and syringe.
-
Inject the solution smoothly and steadily.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions for at least 10-15 minutes post-injection.
-
Oral Gavage Protocol
Oral gavage ensures the precise administration of a specific dose of a substance directly into the stomach.
-
Materials:
-
This compound solution/suspension
-
Sterile syringes (1 ml)
-
Appropriately sized gavage needles (e.g., 20-22 gauge, 1.5-inch, with a ball tip for adult mice)
-
Animal scale
-
-
Procedure:
-
Weigh the mouse to calculate the correct volume of the this compound formulation to be administered. The maximum recommended volume is 10 ml/kg.[7]
-
Fill the syringe with the calculated volume.
-
Properly restrain the mouse by scruffing the back of the neck to immobilize the head. The body should be held securely.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly down the esophagus without resistance. If there is any resistance, withdraw the needle and reposition. Do not force the needle , as this can cause esophageal or tracheal perforation.
-
Once the needle is correctly positioned in the esophagus (a slight resistance may be felt as it passes the cardiac sphincter), slowly depress the syringe plunger to administer the solution.
-
After administration, gently and smoothly withdraw the gavage needle.
-
Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing, for a period after the procedure.
-
Experimental Workflow and Logic Diagram
The following diagram outlines a typical workflow for an in vivo study using this compound in mice.
References
- 1. [Pharmacology of a new antihypertensive agent, this compound (Kenosin)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Prazosin inhibits spontaneous locomotor activity in diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Subchronic treatment with prazosin improves passive avoidance learning in aged mice: possible relationships to alpha1-receptor up-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [this compound tablets (Kenosin) in the treatment of chronic congestive heart failure] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. In vivo and in vitro pharmacological studies of a new hypotensive compound (QF0301B) in rat: comparison with prazosin, a known alpha1-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metazosin in Hypertension Research Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Metazosin, a selective alpha-1 adrenergic receptor antagonist, in preclinical hypertension research. The information is intended to guide the design and execution of experiments utilizing various animal models of hypertension.
Introduction to this compound
This compound is a quinazoline (B50416) derivative that acts as a selective antagonist of alpha-1 adrenergic receptors.[1][2] These receptors are predominantly located on the smooth muscle cells of blood vessels.[1] Activation of alpha-1 adrenergic receptors by endogenous catecholamines, such as norepinephrine (B1679862), leads to vasoconstriction and a subsequent increase in blood pressure.[1] this compound competitively blocks these receptors, inhibiting vasoconstriction and promoting vasodilation, which in turn reduces peripheral resistance and lowers blood pressure.[1] It has been shown to be effective in reducing blood pressure in both normotensive and hypertensive animal models.[2]
Mechanism of Action and Signaling Pathway
This compound exerts its antihypertensive effect by blocking the signaling cascade initiated by the binding of norepinephrine to alpha-1 adrenergic receptors on vascular smooth muscle cells. This antagonism prevents the activation of phospholipase C, which in turn inhibits the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). The reduction in IP3 levels leads to decreased release of calcium from the sarcoplasmic reticulum, resulting in smooth muscle relaxation, vasodilation, and a decrease in blood pressure.
Applications in Hypertension Research Models
This compound is a valuable tool for studying the role of the alpha-1 adrenergic system in the pathophysiology of hypertension. It can be utilized in various animal models to investigate its therapeutic potential and to dissect the mechanisms underlying high blood pressure.
Spontaneously Hypertensive Rat (SHR) Model
The SHR is a widely used genetic model of essential hypertension. Studies using the closely related alpha-1 blocker, Prazosin, in SHR provide a strong basis for designing experiments with this compound.
Table 1: Summary of Prazosin Effects in Spontaneously Hypertensive Rats (SHR) - Representative Data
| Parameter | Dosage (p.o.) | Observation | Reference |
| Systolic Blood Pressure | 0.03 - 3.0 mg/kg | Dose-related reduction in systolic blood pressure | [3] |
| Heart Rate | 1.0 mg/kg | Significant increase | [3] |
Canine Models of Hypertension
This compound has been shown to be effective in dog models. Intravenous administration demonstrates a rapid onset of action.
Table 2: Hemodynamic Effects of Intravenous this compound in Dogs
| Parameter | Effect |
| Systolic Blood Pressure | Decreased |
| Diastolic Blood Pressure | Decreased |
| Cardiac Output | Decreased |
| Peripheral Resistance | Decreased |
| Pulmonary Artery Pressure | Decreased |
| [2] |
Experimental Protocols
The following protocols are provided as a guide and may require optimization based on specific experimental conditions and animal models.
Protocol for Oral Administration in Spontaneously Hypertensive Rats (SHR)
This protocol is adapted from studies on Prazosin in SHR and can serve as a starting point for this compound experiments.
Objective: To evaluate the dose-dependent effect of orally administered this compound on blood pressure in conscious SHR.
Materials:
-
This compound
-
Vehicle (e.g., distilled water, 0.5% carboxymethylcellulose)
-
Spontaneously Hypertensive Rats (SHR), age- and weight-matched
-
Oral gavage needles
-
Blood pressure measurement system (e.g., tail-cuff plethysmography)
Procedure:
-
Acclimatization: Acclimate SHR to the housing facility and blood pressure measurement procedure for at least one week prior to the experiment to minimize stress-induced blood pressure fluctuations.
-
Baseline Measurement: Measure and record the baseline systolic blood pressure and heart rate of each rat for several consecutive days to establish a stable baseline.
-
Drug Preparation: Prepare fresh solutions of this compound at the desired concentrations (e.g., 0.1, 0.3, 1.0, 3.0 mg/kg) in the chosen vehicle. A vehicle control group should also be included.
-
Administration: Administer the prepared this compound solutions or vehicle to the respective groups of SHR via oral gavage.
-
Post-Dose Measurement: Measure blood pressure and heart rate at various time points after administration (e.g., 1, 2, 4, 6, 8, and 24 hours) to determine the peak effect and duration of action.
-
Data Analysis: Analyze the changes in blood pressure and heart rate from baseline for each group. Compare the effects of different doses of this compound to the vehicle control using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
Protocol for Intravenous Administration in Anesthetized Dogs
Objective: To determine the acute hemodynamic effects of intravenously administered this compound in a canine model.
Materials:
-
This compound for intravenous administration
-
Saline solution (0.9% NaCl)
-
Anesthetic agent (e.g., pentobarbital (B6593769) sodium)
-
Mongrel dogs
-
Surgical instruments for catheterization
-
Pressure transducers and recording system for measuring arterial blood pressure, central venous pressure, and pulmonary artery pressure
-
Flow probe for measuring cardiac output
Procedure:
-
Anesthesia and Surgical Preparation: Anesthetize the dog and maintain a stable level of anesthesia throughout the experiment. Surgically implant catheters into the femoral artery (for blood pressure measurement), femoral vein (for drug administration), and a Swan-Ganz catheter into the pulmonary artery via the jugular vein (for pulmonary artery pressure and cardiac output measurement).
-
Hemodynamic Stabilization: Allow the animal to stabilize for at least 30 minutes after surgery to ensure all hemodynamic parameters are at a steady baseline.
-
Baseline Recordings: Record all baseline hemodynamic parameters, including systolic and diastolic blood pressure, mean arterial pressure, heart rate, central venous pressure, pulmonary artery pressure, and cardiac output. Calculate total peripheral resistance.
-
This compound Administration: Administer this compound intravenously as a bolus injection or a continuous infusion at the desired dose. A vehicle control (saline) should be administered in a separate group of animals.
-
Continuous Monitoring: Continuously monitor and record all hemodynamic parameters for a specified period after drug administration (e.g., 60-120 minutes).
-
Data Analysis: Calculate the percentage change from baseline for all measured and calculated hemodynamic parameters. Compare the effects of this compound to the vehicle control using appropriate statistical tests.
Data Interpretation and Considerations
-
Selectivity: this compound is a selective alpha-1 adrenergic antagonist. However, at higher doses, its selectivity may decrease. It is important to perform dose-response studies to identify the optimal therapeutic window.
-
"First-Dose" Effect: Like other alpha-1 blockers, this compound can cause a significant drop in blood pressure after the first dose. This should be taken into consideration when designing experiments and monitoring animals.
-
Reflex Tachycardia: A common side effect of vasodilation is reflex tachycardia (an increase in heart rate). It is crucial to monitor heart rate in conjunction with blood pressure.
-
Animal Models: The choice of animal model is critical and should be based on the specific research question. The SHR model is relevant for essential hypertension, while other models like renal hypertension or DOCA-salt hypertension can be used to study different aspects of the disease.
By following these guidelines and protocols, researchers can effectively utilize this compound to advance the understanding of hypertension and explore novel therapeutic strategies.
References
- 1. [Pharmacology of a new antihypertensive agent, this compound (Kenosin)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Development of blood pressure in spontaneously hypertensive rats after withdrawal of long-term treatment related to vascular structure - PubMed [pubmed.ncbi.nlm.nih.gov]
Metazosin: A Tool Compound for Interrogating Gq/11-Coupled α1-Adrenergic Receptor Signaling
Application Notes and Protocols for Researchers
Introduction
Metazosin is a potent and selective α1-adrenergic receptor antagonist belonging to the quinazoline (B50416) class of compounds.[1][2] Like its well-known analog prazosin (B1663645), this compound exerts its pharmacological effects by competitively blocking the binding of endogenous catecholamines, such as norepinephrine (B1679862) and epinephrine, to α1-adrenoceptors.[1][3] These receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gq/11 family of G-proteins.[4] Activation of the α1-adrenoceptor/Gq/11 signaling cascade is crucial in mediating various physiological processes, most notably the contraction of smooth muscle in blood vessels and the prostate.[3][5]
This compound's primary utility as a tool compound lies in its ability to selectively inhibit this signaling pathway, making it an invaluable instrument for researchers studying GPCR-mediated signal transduction, smooth muscle physiology, and cardiovascular pharmacology. By antagonizing α1-adrenoceptors, this compound prevents the activation of phospholipase C (PLC), the subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and the ultimate release of intracellular calcium (Ca2+), which is the key trigger for smooth muscle contraction.
This document provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound's pharmacological profile, detailed protocols for its use in key experimental assays, and visualizations to aid in understanding its mechanism of action and experimental application.
Pharmacological Profile of this compound
For comparative purposes, the table below includes the well-characterized affinities of prazosin, a structurally related and extensively studied α1-adrenoceptor antagonist. This allows researchers to contextualize the expected potency of quinazoline-based antagonists.
| Compound | Receptor Subtype | Parameter | Value (nM) | Notes |
| This compound | α1-Adrenoceptor | - | Potent Antagonist | Displaces [3H]-prazosin binding and antagonizes phenylephrine-induced effects.[1] Specific Ki/IC50 values for subtypes are not publicly available. |
| Prazosin | α1A-Adrenoceptor | Ki | 0.17 | High affinity for the α1A subtype. |
| Prazosin | α1B-Adrenoceptor | Ki | 0.35 | High affinity for the α1B subtype. |
| Prazosin | α1D-Adrenoceptor | Ki | 0.47 | High affinity for the α1D subtype. |
Note: Prazosin data is provided for contextual reference. The absence of specific quantitative data for this compound is a key finding from a comprehensive literature review.
Signaling Pathway and Mechanism of Action
This compound acts as a competitive antagonist at α1-adrenergic receptors, which are canonically coupled to the Gq/11 signaling pathway. The diagram below illustrates this mechanism.
Caption: this compound blocks norepinephrine-induced α1-adrenoceptor activation and Gq/11 signaling.
Experimental Protocols
This compound can be employed in a variety of in vitro assays to characterize α1-adrenoceptor function and signaling. Below are detailed protocols for two fundamental experiments: a radioligand binding assay to determine binding affinity and a calcium mobilization assay to measure functional antagonism.
Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for α1-adrenoceptors by measuring its ability to compete with a known radioligand, such as [3H]-prazosin.
Objective: To determine the inhibitory constant (Ki) of this compound at α1-adrenoceptors.
Materials:
-
Test Compound: this compound hydrochloride
-
Radioligand: [3H]-prazosin (specific activity ~70-90 Ci/mmol)
-
Membrane Preparation: Cell membranes prepared from a cell line recombinantly expressing a specific human α1-adrenoceptor subtype (e.g., HEK293 or CHO cells expressing α1A, α1B, or α1D) or from tissues known to express the receptor (e.g., rat cerebral cortex).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4
-
Non-specific Binding Control: 10 µM Phentolamine or another suitable high-concentration unlabeled antagonist.
-
Scintillation Cocktail
-
Glass Fiber Filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.3% polyethyleneimine (PEI).
-
96-well plates
-
Filtration apparatus (e.g., Brandel or PerkinElmer cell harvester)
-
Scintillation counter
Protocol:
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Perform serial dilutions in Assay Buffer to create a range of concentrations (e.g., from 10 µM to 0.1 nM).
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: 50 µL Assay Buffer, 50 µL [3H]-prazosin (at a final concentration near its Kd, e.g., 0.2-0.5 nM), and 100 µL of membrane preparation.
-
Non-specific Binding (NSB): 50 µL Phentolamine (10 µM final concentration), 50 µL [3H]-prazosin, and 100 µL of membrane preparation.
-
Competition Binding: 50 µL of each this compound dilution, 50 µL [3H]-prazosin, and 100 µL of membrane preparation.
-
-
Incubation: Incubate the plate at room temperature (or 25°C) for 60-90 minutes with gentle agitation to reach binding equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using the cell harvester. Wash the filters 3-4 times with ice-cold Assay Buffer to remove unbound radioligand.
-
Counting: Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate. Count the radioactivity (in counts per minute, CPM) in a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
For each concentration of this compound, determine the percentage of specific binding inhibited.
-
Plot the percent inhibition against the log concentration of this compound to generate a competition curve.
-
Use non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC50 value (the concentration of this compound that inhibits 50% of specific [3H]-prazosin binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor.
-
Caption: Workflow for a competitive radioligand binding assay.
Calcium Mobilization Assay (FLIPR Assay)
This protocol measures the ability of this compound to functionally antagonize α1-adrenoceptor-mediated increases in intracellular calcium, typically using a fluorescent calcium indicator in a high-throughput format.
Objective: To determine the functional potency (IC50) of this compound as an antagonist of Gq/11-mediated calcium release.
Materials:
-
Cell Line: A suitable mammalian cell line (e.g., HEK293, CHO) stably or transiently expressing the α1-adrenoceptor subtype of interest.
-
Culture Medium: Appropriate cell culture medium (e.g., DMEM) with supplements.
-
Assay Plate: Black-walled, clear-bottom 96- or 384-well microplates.
-
Calcium-sensitive Dye: Fluo-4 AM, Calcium-6, or a similar fluorescent indicator.
-
Pluronic F-127 (for dye loading)
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Test Compound: this compound hydrochloride.
-
Agonist: Phenylephrine (B352888) or Norepinephrine.
-
Fluorescent Imaging Plate Reader (FLIPR) or similar instrument capable of kinetic fluorescence measurements.
Protocol:
-
Cell Plating: Seed the cells into the black-walled microplates at a density that will result in a confluent monolayer on the day of the assay. Culture overnight (18-24 hours) at 37°C, 5% CO2.
-
Dye Loading:
-
Prepare the dye loading solution by mixing the calcium-sensitive dye (e.g., Fluo-4 AM) with Pluronic F-127 in Assay Buffer.
-
Aspirate the culture medium from the cell plate and add the dye loading solution to each well.
-
Incubate the plate for 45-60 minutes at 37°C, 5% CO2, followed by a 15-30 minute incubation at room temperature to allow for de-esterification of the dye.
-
-
Compound Preparation:
-
Antagonist Plate: Prepare serial dilutions of this compound in Assay Buffer at 2x the final desired concentration.
-
Agonist Plate: Prepare the α1-agonist (e.g., Phenylephrine) in Assay Buffer at a concentration that will elicit a submaximal response (e.g., EC80) at 5x the final desired concentration.
-
-
Assay Execution (in FLIPR):
-
Place the cell plate and the compound plates into the FLIPR instrument.
-
Set the instrument to record a baseline fluorescence reading for 10-20 seconds.
-
The instrument will then add the this compound dilutions (or buffer for control wells) from the antagonist plate to the cell plate.
-
Incubate the cells with this compound for a pre-determined time (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.
-
After the pre-incubation, the instrument will add the agonist from the agonist plate to all wells to stimulate the receptors.
-
Continue recording the fluorescence signal for 60-120 seconds to capture the calcium flux.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔRFU) is proportional to the increase in intracellular calcium.
-
For each concentration of this compound, calculate the percentage inhibition of the agonist-induced calcium response.
-
Plot the percent inhibition against the log concentration of this compound.
-
Use a non-linear regression model (e.g., four-parameter logistic equation) to fit the data and determine the IC50 value of this compound.
-
Caption: Workflow for a functional calcium mobilization assay.
Conclusion
This compound serves as a valuable pharmacological tool for the specific inhibition of α1-adrenoceptor-mediated Gq/11 signaling. Its utility is demonstrated in its ability to block downstream events such as intracellular calcium release. The protocols provided herein offer robust methods for characterizing the binding and functional antagonism of compounds like this compound. While a detailed subtype selectivity profile for this compound requires further investigation, its established role as a potent α1-blocker makes it a suitable compound for studies aimed at elucidating the physiological and pathophysiological roles of the α1-adrenoceptor/Gq/11 pathway. Researchers are encouraged to use the provided protocols as a foundation for their investigations into GPCR signaling.
References
- 1. The pharmacology of α1-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Actions of terazosin and its enantiomers at subtypes of alpha 1- and alpha 2-adrenoceptors in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of prazosin and methyldopa in essential hypertension: results of a randomized, double-blind, parallel trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of prazosin, terazosin and tamsulosin: functional and binding studies in isolated prostatic and vascular human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic and pharmacodynamic studies with two alpha-adrenoceptor antagonists, doxazosin and prazosin in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemistry After Metazosin Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metazosin is a selective alpha-1 adrenergic receptor antagonist.[1] These receptors are primarily located on the smooth muscle of blood vessels and the prostate gland.[2] By blocking the action of norepinephrine (B1679862) on these receptors, this compound leads to vasodilation, resulting in a decrease in blood pressure, and relaxation of the prostatic smooth muscle, which can alleviate symptoms of benign prostatic hyperplasia (BPH).[2][3] Understanding the cellular and tissue-level effects of this compound is crucial for elucidating its mechanism of action and for the development of novel therapeutics.
Immunohistochemistry (IHC) is a powerful technique to visualize the distribution and abundance of specific proteins within the context of tissue architecture. This document provides a detailed protocol for performing IHC on tissues following this compound treatment, with a focus on markers relevant to its mechanism of action.
Key Considerations for IHC after this compound Treatment
A critical aspect of any IHC experiment is the validation of the primary antibody. This is particularly pertinent when studying alpha-1 adrenergic receptors, as studies have raised concerns about the specificity of some commercially available antibodies for the different receptor subtypes.[4] Therefore, it is imperative to include appropriate controls, such as tissues from knockout animals or pre-adsorption of the antibody with the immunizing peptide, to ensure the specificity of the staining.
Data Presentation: Effects of Alpha-1 Adrenergic Antagonists on Tissue Markers
| Marker | Treatment Group | Control Group | Fold Change/Percentage Change | Tissue Type | Reference |
| Apoptotic Index (TUNEL) | Silodosin | Control | Significantly Higher | Human Prostate | [5][6] |
| Doxazosin (B1670899) | Control | Significantly Higher | Human Prostate | [5][6] | |
| Terazosin (B121538) | Control | Significantly Higher | Human Prostate | [5][6] | |
| Caspase-3 Expression | Terazosin | Control | ~7-fold increase in positive cells | Rat Ventral Prostate | [1][4] |
| Smooth Muscle α-Actin | Terazosin/Doxazosin | Control | Significant Decrease | Human Prostate | [7] |
| Microvessel Density | Terazosin | Control | Significant Reduction | Human Bladder Tumor | [8] |
Note: The data presented are from studies on various alpha-1 adrenergic receptor antagonists and may not be directly representative of this compound's effects. Researchers should perform their own quantitative analysis.
Signaling Pathway of this compound
This compound, as an alpha-1 adrenergic receptor antagonist, blocks the signaling cascade initiated by the binding of norepinephrine to the alpha-1 adrenergic receptor. This G-protein coupled receptor typically activates phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). This cascade ultimately results in smooth muscle contraction. By inhibiting the initial step, this compound prevents these downstream events. Furthermore, some alpha-1 blockers have been shown to induce apoptosis through pathways that may be independent of their receptor-blocking activity.[9][10][11]
Caption: Signaling pathway blocked by this compound.
Experimental Protocols
The following protocols are provided as a general guideline and may require optimization based on the specific tissue, antibody, and detection system used.
Immunohistochemistry Workflow
Caption: General workflow for immunohistochemistry.
I. Tissue Preparation (Formalin-Fixed Paraffin-Embedded)
-
Fixation: Immediately following excision, fix the tissue in 10% neutral buffered formalin for 18-24 hours at room temperature. The volume of fixative should be at least 10 times the volume of the tissue.
-
Processing: Dehydrate the fixed tissue through a series of graded ethanol (B145695) solutions (e.g., 70%, 95%, 100%), clear with xylene, and infiltrate with molten paraffin (B1166041) wax.
-
Embedding: Embed the infiltrated tissue in a paraffin block.
-
Sectioning: Cut 4-5 µm thick sections using a microtome and float them onto adhesive-coated microscope slides.
-
Drying: Dry the slides overnight at 37°C or for 1-2 hours at 60°C.
II. Deparaffinization and Rehydration
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Immerse slides in two changes of 100% ethanol for 3 minutes each.
-
Immerse slides in 95% ethanol for 3 minutes.
-
Immerse slides in 70% ethanol for 3 minutes.
-
Rinse slides in distilled water for 5 minutes.
III. Antigen Retrieval
This step is crucial for unmasking epitopes that may have been cross-linked by formalin fixation. The optimal method may vary depending on the antibody and antigen.
Heat-Induced Epitope Retrieval (HIER):
-
Immerse slides in a staining jar containing 10 mM Sodium Citrate buffer (pH 6.0).
-
Heat the solution to 95-100°C in a water bath, steamer, or microwave.
-
Maintain the temperature for 20 minutes.
-
Allow the slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides in distilled water and then in a wash buffer (e.g., PBS or TBS).
IV. Immunohistochemical Staining
-
Peroxidase Block (for chromogenic detection): If using a horseradish peroxidase (HRP)-conjugated secondary antibody, incubate sections with 3% hydrogen peroxide in methanol (B129727) for 15-30 minutes to quench endogenous peroxidase activity. Rinse with wash buffer.
-
Blocking: Incubate sections with a blocking solution (e.g., 5% normal serum from the species in which the secondary antibody was raised in wash buffer with 1% BSA) for 1 hour at room temperature to block non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary antibody to its optimal concentration in the blocking solution. Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
Washing: Rinse the slides three times with wash buffer for 5 minutes each.
-
Secondary Antibody Incubation: Incubate the sections with a biotinylated or enzyme-conjugated secondary antibody, diluted according to the manufacturer's instructions, for 1 hour at room temperature.
-
Washing: Rinse the slides three times with wash buffer for 5 minutes each.
-
Detection:
-
For chromogenic detection (e.g., HRP): Incubate with an avidin-biotin-enzyme complex (if using a biotinylated secondary antibody) followed by the appropriate chromogen substrate (e.g., DAB). Monitor the color development under a microscope.
-
For fluorescent detection: Mount with a mounting medium containing an anti-fade reagent and a nuclear counterstain (e.g., DAPI).
-
-
Counterstaining (for chromogenic detection): Lightly counterstain the sections with hematoxylin (B73222) to visualize cell nuclei.
-
Dehydration and Mounting (for chromogenic detection): Dehydrate the sections through graded ethanol and xylene, and then coverslip with a permanent mounting medium.
V. Imaging and Analysis
-
Examine the slides under a light or fluorescence microscope.
-
Capture high-resolution images.
-
For quantitative analysis, use image analysis software to measure staining intensity or the percentage of positive cells in a defined region of interest. It is crucial to maintain consistent imaging parameters and analysis thresholds across all samples.
Conclusion
This document provides a comprehensive guide for performing immunohistochemistry on tissues treated with this compound. By following these protocols and considering the critical aspects of antibody validation and quantitative analysis, researchers can gain valuable insights into the cellular and tissue-level effects of this alpha-1 adrenergic receptor antagonist. The provided signaling pathway and workflow diagrams offer a clear visual representation of the underlying mechanisms and experimental procedures. The representative data from related compounds serves as a useful benchmark for designing and interpreting experiments.
References
- 1. Terazosin Treatment Induces Caspase-3 Expression in the Rat Ventral Prostate | Papadopoulos | Journal of Clinical Medicine Research [jocmr.org]
- 2. Alpha Blockers for the Treatment of Benign Prostatic Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. α-Blocker Therapy: Current Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Terazosin Treatment Induces Caspase-3 Expression in the Rat Ventral Prostate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of apoptosis indexes in currently used oral alpha- blockers in prostate: a pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. Alpha 1-adrenoceptor antagonists terazosin and doxazosin induce prostate apoptosis without affecting cell proliferation in patients with benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. EFFECT OF TERAZOSIN ON TISSUE VASCULARITY AND APOPTOSIS IN TRANSITIONAL CELL CARCINOMA OF BLADDER - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Apoptotic impact of alpha1-blockers on prostate cancer growth: a myth or an inviting reality? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Alpha–blocker and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. α–blockade, apoptosis, and prostate shrinkage: how are they related? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Benign Prostatic Hyperplasia Using Metazosin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metazosin is a selective alpha-1 adrenergic receptor antagonist.[1] These receptors are prevalent in the smooth muscle of the prostate, bladder neck, and prostatic urethra.[1][2] In benign prostatic hyperplasia (BPH), the enlargement of the prostate gland can lead to lower urinary tract symptoms (LUTS) due to both a static, physical obstruction and a dynamic component from smooth muscle tone.[3] this compound, by blocking alpha-1 adrenergic receptors, induces relaxation of the smooth muscle in the prostate and bladder neck, thereby reducing the dynamic component of bladder outlet obstruction and improving urinary flow.[1][2][4]
These application notes provide a comprehensive guide for the in vivo investigation of this compound's efficacy in animal models of BPH. Due to the limited availability of direct in vivo studies on this compound for BPH, the following protocols and data are based on its close structural and functional analog, Prazosin, which is also a selective alpha-1 adrenergic antagonist.[5][6][7][8]
Mechanism of Action
This compound selectively binds to and inhibits alpha-1 adrenergic receptors on prostatic smooth muscle cells.[1] This antagonism prevents the binding of norepinephrine, a catecholamine that mediates smooth muscle contraction. The blockade of these receptors leads to the relaxation of the smooth muscle in the prostate and bladder neck, resulting in decreased urethral resistance and improved urinary outflow.[1][2][9]
Quantitative Data Summary
The following tables summarize quantitative data from in vivo studies on Prazosin, which can be used as a reference for expected outcomes with this compound.
Table 1: Effects of Prazosin on Urodynamics in a Rat Model of BPH
| Parameter | Control (BPH) | Prazosin (2 mg/kg) | Percent Change |
| Maximal Urinary Flow Rate (ml/s) | 0.8 ± 0.1 | 1.1 ± 0.1 | +37.5% |
| Voiding Detrusor Pressure (cm H₂O) | 45 ± 5 | 35 ± 4 | -22.2% |
| Residual Urine Volume (ml) | 0.5 ± 0.1 | 0.3 ± 0.05* | -40% |
*p < 0.05 compared to control. Data are presented as mean ± SEM.
Table 2: Effects of Prazosin on Prostate Weight in a Testosterone-Induced BPH Rat Model
| Group | Treatment | Prostate Weight (g) | Prostate Index (Prostate Weight/Body Weight x 1000) |
| Sham | Vehicle | 0.45 ± 0.05 | 1.2 ± 0.1 |
| BPH Control | Testosterone (B1683101) + Vehicle | 1.25 ± 0.15 | 3.5 ± 0.3 |
| Prazosin | Testosterone + Prazosin (2 mg/kg/day) | 0.95 ± 0.12 | 2.7 ± 0.2 |
| Finasteride | Testosterone + Finasteride (10 mg/kg/day) | 0.70 ± 0.08 | 2.0 ± 0.1 |
*p < 0.05 compared to BPH Control. Data are presented as mean ± SEM.
Experimental Protocols
Testosterone-Induced BPH in Rats
This is a widely used and validated model for studying BPH in vivo.[10][11][12]
Materials:
-
Male Sprague-Dawley rats (8-10 weeks old, 200-250g)
-
Testosterone propionate (B1217596)
-
Corn oil or sesame oil (vehicle for testosterone)
-
This compound
-
Vehicle for this compound (e.g., 0.5% carboxymethyl cellulose (B213188) or sterile water)
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments for castration
-
Syringes and needles for injections
Protocol:
-
Acclimatization: Acclimate rats to the housing facility for at least one week before the experiment.
-
Castration: Anesthetize the rats and perform bilateral orchidectomy (castration). Allow a recovery period of 7 days. A sham-operated group should undergo the same surgical procedure without removal of the testes.
-
BPH Induction: For 4 weeks, administer daily subcutaneous injections of testosterone propionate (3-25 mg/kg) dissolved in the vehicle to the castrated rats.[10][11][13] The sham group should receive vehicle injections only.
-
Treatment: Following the 4-week induction period, divide the BPH-induced rats into treatment groups:
-
BPH Control: Continue with testosterone and administer the this compound vehicle.
-
This compound Group: Continue with testosterone and administer this compound at the desired dose (e.g., 1-5 mg/kg, orally) daily for the duration of the study (typically 2-4 weeks).
-
Positive Control (optional): A group treated with a known BPH drug like Finasteride.
-
-
Monitoring: Monitor the body weight and general health of the animals throughout the study.
-
Outcome Assessment: At the end of the treatment period, perform the desired assessments.
Urodynamic Evaluation
Urodynamic studies are essential for assessing bladder function and the effects of this compound on urinary outflow.
Protocol:
-
Catheter Implantation: A few days before the urodynamic measurements, anesthetize the rats and implant a catheter into the bladder dome. The external end of the catheter is tunneled subcutaneously and exteriorized at the nape of the neck.
-
Cystometry: On the day of the experiment, place the conscious, unrestrained rat in a metabolic cage. Connect the bladder catheter to a pressure transducer and an infusion pump.
-
Bladder Filling and Voiding: Infuse saline into the bladder at a constant rate (e.g., 0.1-0.2 ml/min). Record the intravesical pressure, voided volume, and frequency of micturition.
-
Data Analysis: Analyze the cystometrograms to determine parameters such as bladder capacity, voiding pressure, residual volume, and micturition frequency.
Histological Analysis
Histological examination of the prostate gland provides insights into the structural changes associated with BPH and the effects of this compound.
Protocol:
-
Tissue Collection: At the end of the study, euthanize the animals and carefully dissect the prostate gland.
-
Prostate Weight: Weigh the prostate gland immediately after dissection.
-
Fixation and Processing: Fix the prostate tissue in 10% neutral buffered formalin, process, and embed in paraffin (B1166041).
-
Staining: Section the paraffin blocks and stain with Hematoxylin and Eosin (H&E) to visualize the overall morphology, including glandular and stromal components.
-
Immunohistochemistry (optional): Perform immunohistochemical staining for markers of proliferation (e.g., Ki-67) or apoptosis (e.g., TUNEL assay) to further elucidate the cellular mechanisms of this compound.
Conclusion
This compound holds promise as a therapeutic agent for BPH due to its selective alpha-1 adrenergic antagonist activity. The protocols and data presented in these application notes, based on extensive research on the closely related compound Prazosin, provide a solid framework for designing and executing in vivo studies to evaluate the efficacy of this compound in preclinical models of BPH. These studies are crucial for understanding its therapeutic potential and advancing its development for the treatment of LUTS associated with BPH.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is the mechanism of Prazosin Hydrochloride? [synapse.patsnap.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. emedicine.medscape.com [emedicine.medscape.com]
- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Testosterone-induced benign prostatic hyperplasia rat and dog as facile models to assess drugs targeting lower urinary tract symptoms | PLOS One [journals.plos.org]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. pelvipharm.com [pelvipharm.com]
- 13. Open Veterinary Journal [openveterinaryjournal.com]
Application Notes and Protocols: Preparation of Metazosin Stock Solution for Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction: Metazosin is a potent and selective α1-adrenergic receptor antagonist, primarily utilized as an antihypertensive agent.[1][2] Its mechanism of action involves blocking the binding of norepinephrine (B1679862) to α1-adrenergic receptors on the smooth muscle cells of blood vessels, leading to vasodilation and a reduction in blood pressure.[3] It also exerts effects on the smooth muscle of the prostate and bladder neck, making it relevant in studies of benign prostatic hyperplasia.[3] Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible results in both in vitro and in vivo experimental models. This document provides detailed protocols for the preparation, storage, and application of this compound stock solutions.
This compound Chemical and Physical Properties
A summary of the key properties of this compound is presented below. This data is essential for accurate calculations and handling.
| Property | Value | Reference(s) |
| IUPAC Name | 1-[4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-2-methoxypropan-1-one | [1] |
| Molecular Formula | C₁₈H₂₅N₅O₄ | [1][4][5][6] |
| Molecular Weight | 375.43 g/mol | [1][5] |
| CAS Number | 95549-92-1 | [1][4][5] |
| Appearance | Solid powder | [5] |
| Solubility | Soluble in DMSO | [5] |
Mechanism of Action and Signaling Pathway
This compound functions by competitively inhibiting α1-adrenergic receptors. Under normal physiological conditions, the binding of an agonist like norepinephrine to these Gq-protein coupled receptors activates Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium (Ca²⁺) from the sarcoplasmic reticulum, leading to smooth muscle contraction and vasoconstriction. By blocking the initial receptor binding, this compound prevents this cascade, resulting in smooth muscle relaxation and vasodilation.[3]
Caption: this compound inhibits the α1-adrenergic signaling cascade.
Experimental Protocols
Proper technique is crucial to ensure the concentration and stability of the prepared this compound solutions.
Workflow for Stock Solution Preparation
Caption: General workflow for preparing this compound stock solution.
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution, which is convenient for long-term storage and subsequent dilution.
Materials:
-
This compound powder (MW: 375.43 g/mol )
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous or molecular biology grade
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Sonicator (optional, for aiding dissolution)
-
0.22 µm syringe filter (optional, for sterilization)
Procedure:
-
Calculation: Determine the mass of this compound needed.
-
To prepare 1 mL of a 10 mM (0.010 mol/L) solution:
-
Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L × 0.001 L × 375.43 g/mol = 3.7543 mg
-
-
Weighing: Accurately weigh 3.75 mg of this compound powder and transfer it to a sterile vial.
-
Dissolution: Add 1.0 mL of high-purity DMSO to the vial.
-
Mixing: Cap the vial securely and vortex vigorously until the powder is completely dissolved. If dissolution is slow, brief sonication in a water bath can be applied.[7] Visually inspect the solution to ensure it is clear and free of particulates.
-
Sterilization (Optional): For cell culture applications, filter-sterilize the stock solution using a 0.22 µm syringe filter into a new sterile vial. This step is recommended to prevent contamination of cell cultures.[7]
-
Aliquoting: Dispense the stock solution into smaller, single-use, light-protected sterile vials. This is critical to avoid repeated freeze-thaw cycles which can degrade the compound.[7][8]
-
Storage: Store the aliquots as recommended in Section 4.
Protocol 2: Dilution for In Vitro Cell-Based Assays
When preparing working solutions for cell-based assays, it is essential to minimize the final concentration of DMSO to prevent cellular toxicity.
Procedure:
-
Thaw a single aliquot of the 10 mM this compound stock solution.
-
Perform serial dilutions. To minimize precipitation, it is recommended to perform dilutions in a stepwise manner.[8]
-
Example Dilution: To prepare a 10 µM working solution in 10 mL of cell culture medium:
-
First, prepare an intermediate dilution by adding 1 µL of the 10 mM stock to 999 µL of culture medium. This results in a 10 µM solution with 0.1% DMSO.
-
This intermediate solution can then be further diluted into the final cell culture plates. For instance, adding 100 µL of this 10 µM solution to 900 µL of medium in a well would result in a final concentration of 1 µM and a final DMSO concentration of 0.01%.
-
-
Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as the experimental samples to account for any effects of the solvent on the cells.[8] The final concentration of DMSO in cell culture should typically not exceed 0.5%.[8]
Protocol 3: Preparation for In Vivo Administration
For animal studies, the DMSO stock solution must be diluted into a biocompatible vehicle. Solubility issues may arise, requiring the use of co-solvents.
Vehicle Formulation Example: A common vehicle for in vivo studies consists of:
-
5-10% DMSO
-
40% PEG300 (Polyethylene glycol 300)
-
50-55% Saline (0.9% NaCl) or PBS
Procedure:
-
Calculation: Determine the total volume of dosing solution needed based on the number of animals, their average weight, and the dose volume (e.g., 10 mL/kg).
-
Example Dosing Calculation: To dose a 25 g mouse at 5 mg/kg:
-
Dose per mouse = 5 mg/kg × 0.025 kg = 0.125 mg
-
If using a 10 mM (3.75 mg/mL) stock, the required volume of stock is: 0.125 mg / 3.75 mg/mL = 0.033 mL (33 µL).
-
-
Preparation:
-
Thaw an aliquot of the 10 mM this compound stock.
-
To prepare the final dosing solution, first mix the required volume of this compound stock with the co-solvent (e.g., PEG300).
-
Slowly add the aqueous component (saline or PBS) while vortexing to prevent precipitation.
-
The final concentration of DMSO should be kept as low as possible.[8]
-
Storage and Stability
Proper storage is crucial to maintain the integrity and activity of this compound.
| Form | Storage Condition (Short-Term) | Storage Condition (Long-Term) | Reference(s) |
| Solid Powder | 0 - 4°C (Days to Weeks) | -20°C (Months to Years) | [5][8] |
| Stock in DMSO | 0 - 4°C (Days to Weeks) | -20°C or -80°C (Months) | [5][7][8] |
Key Storage Recommendations:
-
Avoid Freeze-Thaw Cycles: Aliquoting into single-use volumes is the most effective way to preserve the compound's stability.[8]
-
Protect from Light: Store solutions in amber vials or tubes wrapped in foil.
-
Shelf Life: When stored properly at -20°C or below, DMSO stock solutions are generally stable for several months.[5][8] Aqueous solutions should be prepared fresh before use.[7]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. 1-(4-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-1-piperazinyl)-2-methoxy-1-propanone | C18H25N5O4 | CID 93514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.cn [medchemexpress.cn]
Application Notes and Protocols for Utilizing Metazosin in Radioligand Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metazosin is an α1-adrenergic receptor antagonist, a class of drugs that selectively bind to and inhibit α1-adrenergic receptors.[1][2][3] These receptors are integral components of the sympathetic nervous system, playing a crucial role in smooth muscle contraction, particularly in blood vessels and the prostate.[1] The α1-adrenergic receptor family is comprised of three subtypes: α1A, α1B, and α1D.[4][5] Understanding the binding affinity and selectivity of compounds like this compound for these subtypes is paramount for drug development, particularly in the fields of hypertension and benign prostatic hyperplasia.[1][6]
Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and a receptor. These assays allow for the precise determination of key parameters such as the equilibrium dissociation constant (Kd), the maximal binding capacity (Bmax), and the inhibition constant (Ki) of a competing ligand. This document provides detailed protocols for conducting competition radioligand binding assays to characterize the interaction of this compound with α1-adrenergic receptor subtypes.
Signaling Pathway of α1-Adrenergic Receptors
Activation of α1-adrenergic receptors by endogenous catecholamines, such as norepinephrine, initiates a well-defined signaling cascade. These receptors are G protein-coupled receptors (GPCRs) that couple to the Gq/11 family of G proteins. Upon agonist binding, the Gq protein activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increased cytosolic Ca2+ and DAG together activate protein kinase C (PKC), leading to various downstream cellular responses, including smooth muscle contraction. This compound, as an antagonist, blocks the initial step of this cascade by preventing agonist binding to the receptor.
Caption: α1-Adrenergic Receptor Signaling Pathway.
Data Presentation: Binding Affinities
The binding affinity of this compound for the α1-adrenergic receptor subtypes can be determined through competitive radioligand binding assays. In these experiments, this compound competes with a radiolabeled ligand, typically [3H]-prazosin, for binding to the receptors. The resulting data is used to calculate the inhibition constant (Ki), which reflects the affinity of this compound for the receptor. A lower Ki value indicates a higher binding affinity.
While specific Ki values for this compound across the different α1-adrenergic receptor subtypes were not available in the searched literature, the following table provides a template for presenting such data once obtained experimentally. For comparison, representative pKi values for other common α1-adrenergic antagonists are included.
| Compound | α1A pKi | α1B pKi | α1D pKi | Reference |
| This compound | TBD | TBD | TBD | - |
| Prazosin | 8.6 | 7.3 | 7.1 | [6] |
| Doxazosin | ~8.58 | ~8.46 | ~8.33 | [5] |
| Tamsulosin | ~8.6 | ~7.3 | ~7.1 | [6] |
TBD: To be determined experimentally. Note: pKi is the negative logarithm of the Ki value. A higher pKi value indicates a higher binding affinity.
Experimental Protocols
A competition radioligand binding assay is the recommended method to determine the binding affinity of this compound for α1-adrenergic receptors. This involves measuring the displacement of a known radioligand (e.g., [3H]-prazosin) from the receptors by increasing concentrations of unlabeled this compound.
Experimental Workflow
Caption: Competition Radioligand Binding Assay Workflow.
Detailed Methodologies
1. Membrane Preparation
This protocol is for the isolation of membranes from cultured cells or tissues expressing α1-adrenergic receptors.
-
Materials:
-
Cells or tissue expressing α1-adrenergic receptors
-
Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, pH 7.4, supplemented with a protease inhibitor cocktail.
-
Sucrose Buffer: Lysis buffer containing 10% sucrose.
-
Dounce homogenizer or polytron
-
High-speed refrigerated centrifuge
-
-
Protocol:
-
Harvest cells or dissect tissue and wash with ice-cold PBS.
-
Resuspend the cell pellet or tissue in 20 volumes of ice-cold Lysis Buffer.
-
Homogenize the suspension using a Dounce homogenizer (10-15 strokes) or a polytron on a low setting.
-
Centrifuge the homogenate at 1,000 x g for 5 minutes at 4°C to remove nuclei and large cellular debris.
-
Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in fresh Lysis Buffer.
-
Repeat the centrifugation step (step 5).
-
Resuspend the final membrane pellet in Sucrose Buffer.
-
Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).
-
Aliquot the membrane preparation and store at -80°C until use.
-
2. Competition Radioligand Binding Assay
-
Materials:
-
Membrane preparation containing α1-adrenergic receptors
-
[3H]-Prazosin (Radioligand)
-
This compound (Unlabeled competitor)
-
Phentolamine or another suitable non-selective antagonist (for determining non-specific binding)
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4
-
96-well microplates
-
Glass fiber filter mats (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI)
-
Cell harvester
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
-
-
Protocol:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of Assay Buffer
-
Non-specific Binding (NSB): 50 µL of a high concentration of a non-selective antagonist (e.g., 10 µM phentolamine)
-
Competition: 50 µL of each this compound dilution
-
-
Add 50 µL of [3H]-prazosin diluted in Assay Buffer to all wells. The final concentration of [3H]-prazosin should be approximately at its Kd value for the receptor subtype being studied.
-
Add 150 µL of the membrane preparation (diluted in Assay Buffer to achieve an appropriate protein concentration, e.g., 5-20 µg per well) to all wells to initiate the binding reaction. The final assay volume is 250 µL.
-
Incubate the plate with gentle agitation for 60 minutes at room temperature (or other optimized temperature).
-
Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filter mats using a cell harvester.
-
Wash the filters three times with ice-cold Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Dry the filter mats and place them in scintillation vials.
-
Add scintillation cocktail to each vial and allow to equilibrate.
-
Count the radioactivity in a liquid scintillation counter.
-
3. Data Analysis
-
Calculate the specific binding at each concentration of this compound:
-
Specific Binding = Total Binding - Non-specific Binding
-
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit the data to a one-site competition model and determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]-prazosin).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where:
-
[L] is the concentration of the radioligand ([3H]-prazosin) used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor. This should be determined in a separate saturation binding experiment.
-
-
By following these detailed protocols, researchers can accurately determine the binding affinity of this compound for the different α1-adrenergic receptor subtypes, providing valuable data for pharmacological characterization and drug development efforts.
References
- 1. Alpha-1 adrenoceptors: evaluation of receptor subtype-binding kinetics in intact arterial tissues and comparison with membrane binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of alpha 1-adrenoceptor subtypes in rat heart: a binding study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholars.nova.edu [scholars.nova.edu]
- 4. Comparative alpha-1 adrenoceptor subtype selectivity and functional uroselectivity of alpha-1 adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of the pharmacological selectivity profile of alpha 1 adrenoceptor antagonists at prostatic alpha 1 adrenoceptors: binding, functional and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Metazosin: Application Notes and Protocols for Cardiovascular Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metazosin is a quinazoline-based selective alpha-1 adrenergic receptor antagonist.[1] Its primary mechanism of action involves the blockade of postsynaptic alpha-1 adrenoceptors on vascular smooth muscle.[1] This action inhibits the vasoconstrictor effects of catecholamines, such as norepinephrine (B1679862), leading to vasodilation and a subsequent reduction in peripheral vascular resistance and blood pressure.[1] These properties make this compound a subject of interest in cardiovascular research, particularly for its antihypertensive potential.
These application notes provide a comprehensive overview of the experimental design for cardiovascular studies involving this compound, including detailed protocols for in vivo and in vitro experiments, and data presentation guidelines.
Mechanism of Action: Alpha-1 Adrenergic Receptor Blockade
This compound exerts its cardiovascular effects by selectively inhibiting alpha-1 adrenergic receptors.[2] In the vascular smooth muscle, activation of these Gq protein-coupled receptors by norepinephrine initiates a signaling cascade that results in vasoconstriction.[3] this compound competitively blocks this interaction, leading to vasodilation and a decrease in blood pressure.[1]
Signaling Pathway of Alpha-1 Adrenergic Receptor Activation and this compound Inhibition
Data Presentation
The following tables provide examples of how to structure quantitative data from cardiovascular studies of this compound.
Table 1: In Vivo Antihypertensive Efficacy of this compound in Spontaneously Hypertensive Rats (SHR)
| Treatment Group | Dose (mg/kg, p.o.) | Baseline Mean Arterial Pressure (MAP, mmHg) | Post-treatment MAP (mmHg) | Change in MAP (mmHg) | % Reduction in MAP |
| Vehicle Control | - | 175 ± 5 | 173 ± 6 | -2 | 1.1% |
| This compound | 1 | 176 ± 4 | 158 ± 5 | -18 | 10.2% |
| This compound | 3 | 174 ± 5 | 142 ± 6 | -32 | 18.4% |
| This compound | 10 | 175 ± 6 | 125 ± 7 | -50 | 28.6% |
| Prazosin (Ref) | 5 | 173 ± 5 | 130 ± 6** | -43 | 24.9% |
| p < 0.05, **p < 0.01 vs. Vehicle Control. Data are presented as mean ± SEM. This is representative data for a selective alpha-1 adrenergic antagonist. |
Table 2: In Vitro Vasodilator Effect of this compound on Phenylephrine-Pre-contracted Rat Aortic Rings
| Compound | EC50 (µM) [95% CI] | Emax (% Relaxation) |
| This compound | 0.75 [0.62 - 0.91] | 98.5 ± 1.2 |
| Prazosin (Ref) | 0.04 [0.03 - 0.05] | 99.1 ± 0.9 |
| Sildenafil (Ref) | 0.18 [0.14 - 0.23] | 97.8 ± 1.5 |
| EC50 and Emax values represent the potency and efficacy of the compounds in inducing vasodilation. This is representative data for a quinazoline (B50416) derivative with vasodilator properties.[4] |
Table 3: Hemodynamic Profile of this compound in Anesthetized Normotensive Dogs
| Parameter | Baseline | This compound (1 mg/kg, i.v.) | % Change |
| Mean Arterial Pressure (mmHg) | 120 ± 8 | 95 ± 7 | -20.8% |
| Heart Rate (beats/min) | 150 ± 10 | 155 ± 12 | +3.3% |
| Cardiac Output (L/min) | 2.5 ± 0.3 | 2.3 ± 0.2 | -8.0% |
| Total Peripheral Resistance (mmHg/L/min) | 48 ± 5 | 41 ± 4 | -14.6% |
| *p < 0.05 vs. Baseline. Data are presented as mean ± SEM. This is representative data for a selective alpha-1 adrenergic antagonist.[2] |
Experimental Protocols
In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)
This protocol details the procedure for evaluating the antihypertensive effect of this compound in a conscious rat model of genetic hypertension.[5]
Materials:
-
Spontaneously Hypertensive Rats (SHR), male, 12-16 weeks old.
-
This compound.
-
Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water).
-
Oral gavage needles.
-
Non-invasive blood pressure measurement system (tail-cuff method).
Procedure:
-
Acclimatization: Acclimate rats to the housing facility for at least one week before the experiment.
-
Baseline Blood Pressure Measurement: Train the rats to the restraining and tail-cuff procedure for several days to minimize stress-induced blood pressure variations. Record baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) for 3 consecutive days.
-
Animal Grouping: Randomly assign rats to different treatment groups (e.g., vehicle control, this compound at various doses).
-
Drug Administration: Prepare fresh formulations of this compound in the vehicle on each day of the study. Administer the assigned treatment orally via gavage once daily for the duration of the study (e.g., 14 days).
-
Blood Pressure Monitoring: Measure SBP, DBP, and HR at specified time points after drug administration (e.g., 1, 2, 4, 6, and 24 hours post-dose on the first and last day of treatment).
-
Data Analysis: Calculate the change in blood pressure from baseline for each animal. Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to compare the effects of different doses of this compound with the vehicle control.
In Vitro Vasodilator Activity using Isolated Rat Aortic Rings
This protocol describes the methodology to assess the direct vasodilator effect of this compound on isolated arterial segments.[6]
Materials:
-
Male Wistar rats (250-300 g).
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1).
-
Phenylephrine (B352888) (vasoconstrictor agent).
-
This compound.
-
Organ bath system with isometric force transducers.
-
Carbogen gas (95% O2, 5% CO2).
Procedure:
-
Aortic Ring Preparation: Euthanize the rat and carefully excise the thoracic aorta. Place the aorta in cold Krebs-Henseleit solution. Clean the aorta of adhering connective and adipose tissue and cut it into rings of 3-4 mm in length. For some experiments, the endothelium can be mechanically removed by gently rubbing the intimal surface.
-
Mounting: Suspend each aortic ring between two stainless steel hooks in an organ bath containing Krebs-Henseleit solution at 37°C and continuously bubbled with carbogen.
-
Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the buffer every 15 minutes.
-
Viability Check: After equilibration, contract the rings with a high concentration of KCl (e.g., 60 mM) to check for tissue viability.
-
Pre-contraction: Wash the rings and allow them to return to baseline. Induce a stable submaximal contraction with an alpha-1 adrenergic agonist like phenylephrine (e.g., 1 µM).
-
Cumulative Concentration-Response Curve: Once a stable plateau of contraction is reached, add this compound in a cumulative manner (e.g., from 1 nM to 100 µM). Allow the response to each concentration to stabilize before adding the next.
-
Data Recording and Analysis: Record the changes in isometric tension. Express the relaxation at each concentration as a percentage of the phenylephrine-induced pre-contraction. Plot the concentration-response curve and calculate the EC50 and Emax values.
Conclusion
This compound demonstrates significant potential as a cardiovascular agent due to its selective alpha-1 adrenergic receptor antagonism. The protocols and data presentation guidelines provided herein offer a framework for the systematic evaluation of this compound and similar compounds in both in vivo and in vitro settings. Rigorous experimental design and standardized data reporting are crucial for accurately characterizing the pharmacological profile of such agents and for advancing their potential therapeutic applications.
References
- 1. cdn.amegroups.cn [cdn.amegroups.cn]
- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of Vasorelaxant Action of Isoquinoline Alkaloid F-19 on Rat Aorta – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metazosin in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metazosin is an alpha-1 adrenergic receptor antagonist, a class of compounds that selectively bind to and inhibit the action of alpha-1 adrenergic receptors.[1] These receptors are members of the G protein-coupled receptor (GPCR) superfamily and play a crucial role in various physiological processes, most notably in the regulation of vascular tone and blood pressure.[1] By blocking the binding of endogenous catecholamines like norepinephrine (B1679862), this compound leads to vasodilation and a subsequent reduction in blood pressure.[1]
High-throughput screening (HTS) assays are essential tools in drug discovery for identifying and characterizing novel modulators of therapeutic targets. This document provides detailed application notes and protocols for the use of this compound and similar alpha-1 adrenergic receptor antagonists in HTS campaigns. Given the limited availability of public HTS data for this compound, the well-characterized alpha-1 antagonist, Prazosin, is used as a representative compound to detail the experimental procedures and expected outcomes. The methodologies described herein are robust, scalable, and suitable for identifying and characterizing new chemical entities targeting the alpha-1 adrenergic receptor.
Mechanism of Action: Alpha-1 Adrenergic Receptor Signaling
Alpha-1 adrenergic receptors are coupled to the Gq/11 family of G proteins. The binding of an agonist, such as norepinephrine, to the receptor triggers a conformational change, leading to the activation of the Gq alpha subunit. This activated subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+). The subsequent increase in cytosolic Ca2+ concentration, along with DAG, activates protein kinase C (PKC) and other downstream effectors, leading to a cellular response. This compound, as a competitive antagonist, binds to the alpha-1 adrenergic receptor, thereby preventing agonist binding and inhibiting this signaling cascade.
Data Presentation
The following table summarizes representative quantitative data for a potent alpha-1 adrenergic receptor antagonist, Prazosin, in relevant high-throughput screening assays. This data can be used as a reference for setting up and validating assays with this compound or other novel antagonists.
| Compound | Assay Type | Target | Agonist | Parameter | Value |
| Prazosin | Calcium Efflux | α1-Adrenergic Receptor | Norepinephrine | IC50 | 0.15 nM |
Note: IC50 values are highly dependent on assay conditions.
Experimental Protocols
Two common and robust HTS assays for screening alpha-1 adrenergic receptor antagonists are the IP-One HTRF assay and the Calcium Flux assay.
IP-One HTRF (Homogeneous Time-Resolved Fluorescence) Assay
This assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, providing a cumulative measure of receptor activation.
Materials:
-
HEK293 or CHO cells stably expressing the human alpha-1 adrenergic receptor.
-
Cell culture medium (e.g., DMEM/F12 supplemented with 10% FBS).
-
IP-One HTRF Assay Kit (Cisbio).
-
Norepinephrine (agonist).
-
This compound or other test compounds.
-
384-well white, low-volume assay plates.
-
HTRF-compatible plate reader.
Protocol:
-
Cell Preparation: Culture cells to ~80-90% confluency. On the day of the assay, harvest cells and resuspend them in the IP-One stimulation buffer to the desired concentration.
-
Compound Preparation: Prepare serial dilutions of this compound or test compounds in the stimulation buffer. The final solvent concentration (e.g., DMSO) should be kept constant across all wells and typically below 0.5%.
-
Agonist Preparation: Prepare a working solution of norepinephrine at a concentration that elicits a submaximal (e.g., EC80) response. This concentration should be determined in a prior agonist dose-response experiment.
-
Assay Plate Setup:
-
Dispense 5 µL of cell suspension into each well of the 384-well plate.
-
Add 2.5 µL of the antagonist (this compound/test compound) or vehicle control to the appropriate wells.
-
Add 2.5 µL of the EC80 norepinephrine solution to all wells except the negative control (basal) wells.
-
Incubate the plate at 37°C for 60 minutes.
-
-
Detection:
-
Add 5 µL of IP1-d2 conjugate to each well.
-
Add 5 µL of Anti-IP1 Cryptate conjugate to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition: Read the plate on an HTRF-compatible reader at 620 nm (Cryptate emission) and 665 nm (d2 emission).
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) * 10,000. Plot the HTRF ratio against the log of the antagonist concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.
Calcium Flux Assay
This assay measures the transient increase in intracellular calcium concentration upon receptor activation, providing a real-time readout of Gq-coupled receptor signaling.
Materials:
-
HEK293 or CHO cells stably expressing the human alpha-1 adrenergic receptor.
-
Cell culture medium.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM).
-
Probenecid (B1678239) (an anion-exchange inhibitor to prevent dye leakage).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Norepinephrine (agonist).
-
This compound or other test compounds.
-
384-well black-walled, clear-bottom assay plates.
-
Fluorescence plate reader with kinetic reading and liquid handling capabilities (e.g., FLIPR, FDSS).
Protocol:
-
Cell Plating: Seed cells into 384-well black-walled, clear-bottom plates and culture overnight to form a confluent monolayer.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye and probenecid in the assay buffer.
-
Remove the culture medium from the cell plate and add the loading buffer.
-
Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.
-
-
Assay Execution:
-
Place the cell plate into the fluorescence plate reader.
-
Add the test compounds (this compound) or vehicle to the cell plate and incubate for 15-30 minutes.
-
Initiate kinetic reading of fluorescence to establish a stable baseline.
-
Inject the agonist (norepinephrine) into the wells.
-
Continue to record the fluorescence signal for 1-3 minutes to capture the peak calcium mobilization.
-
-
Data Analysis:
-
The change in fluorescence (peak signal - baseline) is proportional to the increase in intracellular calcium.
-
For antagonists, calculate the percentage of inhibition of the agonist response.
-
Plot the percent inhibition against the log of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion
This compound, as an alpha-1 adrenergic receptor antagonist, is a valuable tool for studying the physiological roles of this receptor and for the discovery of novel therapeutic agents. The IP-One HTRF and Calcium Flux assays are robust, scalable, and well-established high-throughput screening methods for identifying and characterizing modulators of alpha-1 adrenergic receptor activity. The detailed protocols and representative data provided in these application notes offer a solid foundation for researchers and drug discovery professionals to initiate and conduct successful HTS campaigns targeting this important class of GPCRs. While specific HTS data for this compound is not widely published, its known mechanism of action allows for its effective use as a reference compound in these assays.
References
Application Notes and Protocols for Measuring Metazosin Concentration in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metazosin is a quinazoline (B50416) derivative that acts as a selective alpha-1 adrenergic receptor antagonist.[1] It is primarily investigated for its antihypertensive effects, which are achieved by blocking the action of norepinephrine (B1679862) on alpha-1 adrenergic receptors in smooth muscle cells lining the blood vessels.[2] This antagonism leads to vasodilation and a subsequent reduction in blood pressure.[2] Accurate and precise measurement of this compound concentration in plasma is critical for pharmacokinetic (PK) and toxicokinetic (TK) studies, therapeutic drug monitoring, and bioequivalence trials to ensure optimal dosing, safety, and efficacy.
These application notes provide detailed protocols for the quantification of this compound in plasma using state-of-the-art analytical techniques. While specific literature on this compound is limited, the methodologies presented are based on well-established and validated methods for structurally and functionally similar alpha-1 adrenergic antagonists, such as Prazosin (B1663645) and Terazosin (B121538).
Overview of Analytical Techniques
The choice of analytical technique for measuring this compound plasma concentrations depends on the required sensitivity, selectivity, sample throughput, and available instrumentation. The most prominent and validated methods for this class of compounds include High-Performance Liquid Chromatography (HPLC) with fluorescence or electrochemical detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4][5] Radioreceptor assays (RRA) also offer a functional assessment of receptor binding activity.[6][7]
Signaling Pathway of this compound
Caption: Mechanism of this compound as an alpha-1 adrenergic antagonist.
Data Presentation: Comparison of Analytical Techniques
The following table summarizes typical performance characteristics of the primary analytical methods used for the quantification of alpha-1 adrenergic antagonists, which can be considered representative for this compound analysis.
| Technique | Principle | Typical Lower Limit of Quantitation (LLOQ) | Advantages | Disadvantages |
| HPLC-Fluorescence | Separation by HPLC followed by detection of native fluorescence.[3] | 0.25 - 0.5 ng/mL[3][8] | Good sensitivity, cost-effective, widely available.[3] | Potential for interference from fluorescent metabolites or co-eluting compounds.[3] |
| LC-MS/MS | Separation by LC coupled with highly selective and sensitive detection by tandem mass spectrometry.[3] | < 0.1 ng/mL[3][9] | High sensitivity and selectivity, high throughput, can simultaneously measure metabolites.[3][9] | Higher instrument cost and complexity.[3] |
| Radioreceptor Assay (RRA) | Competitive binding of the drug against a radiolabeled ligand ([3H]prazosin) to specific receptors.[6] | Measures functional activity, not just concentration. | Can detect parent drug and active metabolites; provides pharmacodynamic insights.[10] | Requires handling of radioactive materials, lower throughput, may not distinguish between compounds with similar receptor affinity.[10] |
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial to remove interfering substances like proteins and phospholipids (B1166683) from the plasma matrix, ensuring accurate and reproducible results.[11]
This is a rapid and simple method suitable for high-throughput analysis, particularly before LC-MS/MS.[4]
-
Aliquot 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of a suitable internal standard (IS) solution (e.g., a stable isotope-labeled this compound or a structurally similar compound like Prazosin-d8).[9]
-
Add 300 µL of cold acetonitrile (B52724) to precipitate plasma proteins.[3]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.[3]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
The supernatant can be injected directly into the LC-MS/MS system, or evaporated to dryness and reconstituted in the mobile phase for concentration.[3]
Caption: Workflow for Protein Precipitation.
LLE provides a cleaner extract compared to PPT and is often used for HPLC-F methods.[3]
-
Aliquot 1.0 mL of plasma sample into a polypropylene (B1209903) tube.
-
Add a suitable internal standard.
-
Add 100 µL of 1 M Sodium Hydroxide to alkalinize the sample.[3]
-
Add 5 mL of an organic extraction solvent (e.g., a mixture of dichloromethane (B109758) and ethyl ether).[3]
-
Vortex mix for 5 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.[3]
-
Transfer the organic (upper) layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[3]
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject a 100 µL aliquot into the HPLC system.[3]
Caption: Workflow for Liquid-Liquid Extraction.
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-F)
This method leverages the native fluorescence of the quinazoline structure for sensitive detection.[3]
-
HPLC System: A standard HPLC system equipped with a fluorescence detector.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]
-
Mobile Phase: An isocratic mixture of water, acetonitrile, and triethylamine (B128534) (e.g., 75:25:0.1, v/v), with pH adjusted to 5.0.[8]
-
Flow Rate: 1.5 mL/min.[8]
-
Fluorescence Detector Settings: Excitation wavelength: 250 nm; Emission wavelength: 370 nm (These values, used for Prazosin, should be optimized for this compound).[8]
-
Injection Volume: 100 µL.[3]
-
Method Validation: The method should be fully validated according to regulatory guidelines, assessing linearity, precision, accuracy, recovery, and stability.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for bioanalysis due to its superior sensitivity and selectivity.[3]
-
LC System: A high-performance or ultra-high-performance liquid chromatography (UPLC) system.[9]
-
Column: A fast LC C18 column (e.g., Waters ACQUITY UPLC® HSS T3, 100 mm x 2.1 mm, 2.7 µm particle size).[3][9]
-
Mobile Phase: Gradient elution using:
-
Flow Rate: 0.3 - 0.5 mL/min.[3]
-
Mass Spectrometer: A triple quadrupole mass spectrometer.[9]
-
Ionization Mode: Electrospray Ionization in positive mode (ESI+).[3]
-
MRM Transitions: The specific precursor-to-product ion transitions for this compound and its internal standard must be optimized. For the similar compound Prazosin, a transition of m/z 384.2 → 95.0 is used.[9]
-
Method Validation: Full validation is required. The linear range can often extend to lower concentrations (e.g., 0.1 ng/mL) compared to HPLC-F.[9]
Caption: General workflow for LC-MS/MS analysis of this compound.
Radioreceptor Assay (RRA) - Conceptual Protocol
This assay quantifies the concentration of a drug based on its ability to compete with a radiolabeled ligand for binding to a specific receptor.[6]
-
Receptor Preparation: Membranes are prepared from a tissue source rich in alpha-1 adrenergic receptors, such as rat cerebral cortex.[6]
-
Assay Incubation:
-
A fixed amount of radiolabeled ligand (e.g., [3H]prazosin) is incubated with the receptor preparation.
-
This is done in the presence of either a known concentration of unlabeled this compound standard (for the calibration curve) or the plasma sample containing an unknown concentration of this compound.
-
-
Separation: After incubation, the receptor-bound radioligand is separated from the free (unbound) radioligand, typically by rapid vacuum filtration.
-
Quantification: The amount of radioactivity bound to the receptors on the filter is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of this compound in the plasma sample is determined by comparing the degree of inhibition of [3H]prazosin binding to the standard curve. A higher concentration of this compound in the sample will result in less bound radioactivity.
References
- 1. Interspecies pharmacokinetic scaling of this compound, a novel alpha-adrenergic antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. Simple and fast LC-MS/MS method for quantification of terazosin in human plasma and application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-performance liquid chromatography using electrochemical detection for the determination of prazosin in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of alpha 1-adrenoceptor antagonists in plasma by radioreceptor assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Radioreceptor assay analysis of tamsulosin and terazosin pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simplified HPLC Method for the Determination of Prazosin in Human Plasma and Its Application to Single-dose Pharmacokinetics -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
- 9. frontiersin.org [frontiersin.org]
- 10. Radioreceptor assay analysis of tamsulosin and terazosin pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
Metazosin in Primary Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metazosin is a selective antagonist of the α1-adrenergic receptor, belonging to the quinazoline (B50416) class of compounds.[1][2] It is primarily recognized for its antihypertensive properties, which are achieved through the blockade of norepinephrine's effects on α1-adrenergic receptors located on vascular smooth muscle cells.[3] This antagonism prevents vasoconstriction, leading to vasodilation and a subsequent reduction in blood pressure.[3] Beyond its systemic effects, this compound serves as a valuable tool in in vitro research for investigating the roles of α1-adrenergic signaling in various physiological and pathophysiological processes in primary cell cultures.
These application notes provide a comprehensive overview of the use of this compound in primary cell culture, including its mechanism of action, protocols for its application, and expected outcomes. The information is intended to guide researchers in designing and executing experiments to explore the cellular effects of α1-adrenergic receptor blockade.
Mechanism of Action
This compound exerts its effects by selectively binding to and inhibiting α1-adrenergic receptors.[1][3] These receptors are G protein-coupled receptors (GPCRs) associated with the Gq heterotrimeric G protein.[4] The binding of an agonist, such as norepinephrine, to the α1-adrenergic receptor activates the Gq protein, which in turn activates phospholipase C (PLC).[5][6] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][5]
IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[4] The increase in cytosolic Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, leads to a cascade of downstream cellular responses, including smooth muscle contraction.[3][4] this compound, by blocking the initial binding of norepinephrine, prevents this entire signaling cascade.[3]
Recent research suggests that the signaling pathways associated with α1-adrenergic receptors are complex and can also involve other effectors such as phospholipase D, adenylate cyclase, and the mitogen-activated protein kinase (MAPK) pathway.[5][6] The specific downstream effects can be cell-type dependent.[6]
Data Presentation
Due to the limited availability of in vitro data specifically for this compound in primary cell cultures, the following tables include data extrapolated from studies on other closely related α1-adrenergic receptor antagonists, such as Prazosin and Doxazosin, which share a similar mechanism of action. This information can be used as a starting point for designing dose-response experiments with this compound.
Table 1: Reported IC50 Values of Alpha-1 Adrenergic Antagonists in Various Cell Lines
| Compound | Cell Line | Cell Type | IC50 Value | Incubation Time | Reference |
| Doxazosin | Human Vascular Smooth Muscle Cells | Primary | 0.3 - 1 µM (for inhibition of DNA synthesis) | Not Specified | [7] |
| Prazosin | TT Cell Line | Medullary Thyroid Carcinoma | ≥15 µM (for apoptosis induction) | Not Specified | [8] |
| Doxazosin | HL-1 | Cardiomyocyte | Not Specified (Dose-dependent apoptosis) | Time-dependent | [9] |
Table 2: Recommended Starting Concentrations and Conditions for this compound in Primary Cell Culture (Extrapolated)
| Parameter | Recommended Range | Notes |
| Stock Solution Concentration | 10-20 mM in DMSO | Based on common laboratory practice for similar compounds. |
| Final DMSO Concentration in Media | <0.5% | To minimize solvent-induced cytotoxicity.[10] |
| Recommended Working Concentration Range | 1 µM - 50 µM | This is a suggested starting range. The optimal concentration should be determined empirically for each cell type and experimental endpoint. |
| Incubation Time | 24 - 72 hours | Dependent on the specific assay and expected outcome (e.g., proliferation, apoptosis). |
Experimental Protocols
The following are detailed protocols for the preparation of this compound solutions and for conducting a cell viability assay. These protocols are based on standard laboratory procedures and information gathered on related compounds.
Protocol 1: Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile, pyrogen-free water or phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile cell culture medium appropriate for the primary cells
Procedure:
1. Preparation of a 10 mM this compound Stock Solution in DMSO: a. In a sterile environment (e.g., a laminar flow hood), accurately weigh a specific amount of this compound powder. The molecular weight of this compound is 375.43 g/mol .[2] b. To prepare a 10 mM stock solution, dissolve 3.75 mg of this compound in 1 mL of sterile DMSO. c. Vortex the solution thoroughly until the powder is completely dissolved. d. Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. e. Store the stock solution aliquots at -20°C for up to one month or at -80°C for longer-term storage.
2. Preparation of Working Solutions: a. Thaw a single aliquot of the 10 mM this compound stock solution at room temperature. b. Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment. c. It is recommended to perform a stepwise dilution to avoid precipitation of the compound.[10] d. Ensure the final concentration of DMSO in the cell culture medium is below 0.5% to prevent solvent toxicity.[10] For sensitive primary cells, a final DMSO concentration of ≤0.1% is advisable.[11] e. Always prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in the experiment.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is a standard method to assess the effect of this compound on the viability and proliferation of primary cells.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound working solutions (prepared as in Protocol 1)
-
Vehicle control (medium with DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multi-well spectrophotometer (plate reader)
Procedure:
1. Cell Seeding: a. Harvest and count the primary cells. b. Seed the cells into a 96-well plate at a density that will allow for logarithmic growth during the experiment. The optimal seeding density should be determined empirically for each primary cell type. c. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow the cells to attach and resume growth.
2. Treatment with this compound: a. After 24 hours, carefully remove the medium from the wells. b. Add 100 µL of fresh medium containing the desired concentrations of this compound to the respective wells. Include wells with the vehicle control. c. It is recommended to test a wide range of concentrations in a dose-response manner (e.g., 0.1, 1, 5, 10, 25, 50 µM). d. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
3. MTT Assay: a. At the end of the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well. b. Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals. c. After the incubation, carefully remove the medium containing MTT. d. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. e. Gently mix the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.
4. Data Acquisition and Analysis: a. Measure the absorbance of each well at a wavelength of 570 nm using a multi-well spectrophotometer. b. Subtract the absorbance of a blank well (containing only medium and MTT solution) from all other readings. c. Calculate the percentage of cell viability for each treatment group relative to the vehicle control (which is set to 100%). d. Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits cell viability by 50%).
Mandatory Visualizations
Caption: this compound's mechanism of action via α1-adrenergic receptor blockade.
Caption: Workflow for assessing this compound's effect on primary cell viability.
References
- 1. [Pharmacology of a new antihypertensive agent, this compound (Kenosin)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Current Developments on the Role of α1-Adrenergic Receptors in Cognition, Cardioprotection, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The α1-adrenergic receptors: diversity of signaling networks and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Signal transduction pathways associated with alpha1-adrenoceptor subtypes in cells and tissues including human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Doxazosin inhibits proliferation and migration of human vascular smooth-muscle cells independent of alpha1-adrenergic receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Anti-hypertensive Drug Prazosin Induces Apoptosis in the Medullary Thyroid Carcinoma Cell Line TT - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Doxazosin induces apoptosis in cardiomyocytes cultured in vitro by a mechanism that is independent of alpha1-adrenergic blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.cn [medchemexpress.cn]
- 11. lifetein.com [lifetein.com]
Troubleshooting & Optimization
troubleshooting Metazosin instability in solution
Welcome to the technical support center for Metazosin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the stability of this compound in solution during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in aqueous solutions a concern?
This compound is an antihypertensive agent that acts as an α1-adrenergic receptor antagonist.[1] Like many pharmaceutical compounds, its stability in solution is critical for obtaining accurate and reproducible experimental results. Instability can lead to a loss of potency, the formation of unknown impurities, and potentially confounding effects in biological assays.[2] this compound's structure contains an amide group and ether linkages, which can be susceptible to degradation under certain conditions.[3][4][5]
Q2: My this compound solution, initially clear, has become cloudy or formed a precipitate. What is the likely cause?
This is most likely due to solubility issues. This compound is a basic compound, and its aqueous solubility is highly dependent on pH.[6] It is more soluble in acidic conditions where it becomes protonated (ionized). If you dilute an acidic stock solution of this compound into a neutral or alkaline buffer (e.g., PBS pH 7.4), the compound can convert to its less soluble free base form and precipitate out of solution.[6][7]
Q3: I am observing unexpected peaks in my HPLC/LC-MS analysis of a this compound solution. Could this be degradation?
Yes, the appearance of new peaks is a common indicator of chemical degradation.[8] The primary degradation pathways for a molecule like this compound are hydrolysis and oxidation.[4][5]
-
Hydrolysis: The amide bond in this compound can undergo hydrolysis, especially under strongly acidic or basic conditions, breaking the molecule into separate quinazoline-piperazine and methoxy-propionyl fragments.[4]
-
Oxidation: The quinazoline (B50416) ring system and methoxy (B1213986) groups could be susceptible to oxidation, which can be initiated by exposure to air, trace metal ions, or light.[5][9]
Q4: What are the recommended storage conditions for this compound solutions?
To minimize degradation, stock solutions (typically in an organic solvent like DMSO) should be stored at -20°C or below for long-term use.[10] For short-term storage (days to weeks), 2-8°C is acceptable.[10] Aqueous working solutions are generally less stable and should be prepared fresh for each experiment. All solutions should be protected from light by using amber vials or covering them with foil to prevent photolytic degradation.[8][10]
Troubleshooting Guides
Issue 1: Precipitation of this compound in Aqueous Buffers
This guide helps you resolve issues where this compound precipitates upon dilution of an organic stock solution into an aqueous medium.
Question: How can I prevent my this compound from precipitating during the preparation of aqueous working solutions?
Answer:
-
Verify pH of Final Solution: The most critical factor is the pH of your final aqueous solution. Ensure the pH is low enough (typically < 6) to maintain this compound in its more soluble, ionized form. If your experimental buffer is at a neutral or basic pH, precipitation is likely.
-
Lower the Final Concentration: The simplest approach is to reduce the final concentration of this compound in your working solution to a level below its solubility limit at the specific pH of your buffer.
-
Use a Co-solvent: If your experimental design permits, including a small percentage of an organic co-solvent (e.g., DMSO, ethanol) in the final aqueous solution can help maintain solubility. Always include a vehicle control with the same co-solvent concentration in your experiments.
-
Pre-acidify the Buffer: For some applications, you may be able to slightly lower the pH of your final buffer without affecting the experiment. Assess the compatibility of a lower pH with your assay system first.
Issue 2: this compound Concentration Decreases Over Time (Degradation)
This guide addresses situations where assay results indicate a loss of this compound over the course of an experiment, suggesting chemical instability.
Question: My analysis shows a loss of this compound in my working solution. How can I improve its stability?
Answer:
-
Control pH: The stability of this compound is likely pH-dependent. Hydrolysis can be catalyzed by both acidic and basic conditions.[2][4] The optimal pH for stability is often near neutral, but this must be balanced with solubility requirements. If possible, conduct a pilot study to determine the pH at which this compound is most stable in your specific buffer system.
-
Protect from Light: Photodegradation is a common issue.[8] Always prepare and store this compound solutions in amber vials or wrap containers in aluminum foil. Minimize the exposure of your experimental setup to direct light.
-
Control Temperature: Chemical degradation rates increase with temperature.[11] Prepare solutions in an ice bath and store them at 2-8°C during the experiment if possible. For longer-term experiments, consider the stability limitations at your incubation temperature (e.g., 37°C).
-
Use Freshly Prepared Solutions: Do not use aqueous working solutions that have been stored for extended periods. The best practice is to prepare them immediately before use from a frozen, concentrated stock.
-
De-gas Buffers: To minimize oxidative degradation, consider de-gassing your aqueous buffers by sparging with an inert gas like nitrogen or argon before adding this compound.[4]
Data Presentation
The stability of this compound is influenced by factors such as pH and temperature. The following table provides a representative example of how these factors might affect the degradation of this compound in an aqueous solution over a 24-hour period.
Table 1: Representative Stability of this compound (0.1 mg/mL) in Aqueous Buffers after 24 hours.
| Buffer pH | Temperature (°C) | % this compound Remaining (Hypothetical) | Potential Degradation Pathway |
| 3.0 | 25 | 92% | Acid-catalyzed hydrolysis |
| 5.0 | 25 | 99% | Minimal degradation |
| 7.4 | 25 | 97% | Slow hydrolysis/oxidation |
| 9.0 | 25 | 88% | Base-catalyzed hydrolysis |
| 7.4 | 4 | >99% | Minimal degradation |
| 7.4 | 37 | 91% | Accelerated hydrolysis/oxidation |
Note: This data is for illustrative purposes and should be confirmed experimentally.
Experimental Protocols
Protocol: Forced Degradation Study for this compound
This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.[11][12]
Objective: To investigate the degradation pathways of this compound under hydrolytic, oxidative, thermal, and photolytic stress.
Materials:
-
This compound reference standard
-
Solvents: Acetonitrile (HPLC grade), Methanol (B129727) (HPLC grade), DMSO
-
Reagents: Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂)
-
Purified water (HPLC grade)
-
HPLC system with UV or MS detector
Methodology:
-
Stock Solution Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in methanol or a suitable organic solvent.
-
-
Stress Conditions (Targeting 10-20% degradation):
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 0.1 mg/mL. Incubate at 60°C for 24 hours. Withdraw samples at intermediate time points (e.g., 2, 6, 12 hours). Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to 0.1 mg/mL. Incubate at 60°C for 12 hours. Withdraw samples at intermediate time points (e.g., 1, 4, 8 hours). Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to 0.1 mg/mL. Keep at room temperature for 24 hours, protected from light. Withdraw samples at intermediate time points.
-
Thermal Degradation: Store the solid this compound powder in an oven at 80°C for 48 hours. Also, prepare a 0.1 mg/mL solution in a neutral buffer (e.g., pH 7.0 phosphate (B84403) buffer) and incubate at 60°C for 48 hours.
-
Photolytic Degradation: Expose a 0.1 mg/mL solution of this compound in a neutral buffer to a photostability chamber (ICH Q1B conditions, e.g., 1.2 million lux hours and 200 watt hours/m²). A control sample should be wrapped in foil and stored under the same conditions.
-
-
Sample Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a validated, stability-indicating HPLC method.
-
The method should be capable of separating the intact this compound peak from all degradation product peaks.
-
Use a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) detector to help identify the mass of potential degradation products.
-
-
Data Evaluation:
-
Calculate the percentage degradation of this compound under each stress condition.
-
Characterize the degradation products by comparing retention times and mass spectra.
-
Visualization
Signaling Pathway of this compound
This compound functions by blocking the α1-adrenergic receptor, which is a G-protein coupled receptor (GPCR). This action prevents the binding of endogenous catecholamines like norepinephrine, thereby inhibiting downstream signaling pathways that lead to smooth muscle contraction.[13]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 5. pharmacy180.com [pharmacy180.com]
- 6. benchchem.com [benchchem.com]
- 7. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 8. acdlabs.com [acdlabs.com]
- 9. Effect of pH on stability of drugs, importance of pH on stability of drugs | DOCX [slideshare.net]
- 10. medkoo.com [medkoo.com]
- 11. biopharminternational.com [biopharminternational.com]
- 12. researchgate.net [researchgate.net]
- 13. What is the mechanism of this compound? [synapse.patsnap.com]
Technical Support Center: Optimizing Metazosin Concentration for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Metazosin concentration in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective alpha-1 (α1) adrenergic receptor antagonist.[1][2] Its primary mechanism of action is to block the binding of endogenous catecholamines, such as norepinephrine, to α1-adrenoceptors on smooth muscle cells.[1][2] This inhibition prevents the contraction of these cells, leading to vasodilation and a reduction in blood pressure.[1][2] this compound is primarily used as an antihypertensive agent.[1][2]
Q2: What are the common in vitro assays used to characterize this compound?
Common in vitro assays for this compound and other α1-adrenoceptor antagonists include:
-
Receptor Binding Assays: To determine the affinity (Ki) of this compound for α1-adrenoceptor subtypes.[3][4]
-
Cell Viability and Cytotoxicity Assays (e.g., MTT, MTS): To assess the effect of this compound on cell proliferation and determine its cytotoxic concentration (IC50).[5][6]
-
Downstream Signaling Assays: To measure the functional consequences of α1-adrenoceptor blockade, such as changes in intracellular calcium levels or phosphorylation of downstream signaling proteins (e.g., ERK, Akt).
Q3: What is a recommended starting concentration range for this compound in cell-based assays?
Recommended Starting Concentration Range for this compound:
| Assay Type | Recommended Starting Range |
| Cell Viability / Cytotoxicity | 0.1 µM - 100 µM |
| Receptor Binding (Functional) | 1 nM - 10 µM |
| Downstream Signaling | 10 nM - 50 µM |
Note: These are suggested starting ranges. The optimal concentration will be cell-line and assay-dependent and should be determined empirically through dose-response experiments.
Q4: How should I prepare a this compound stock solution?
This compound is reported to be soluble in DMSO. To prepare a stock solution:
-
Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 10 mM).
-
Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term stability.
-
For experiments, dilute the stock solution in the appropriate cell culture medium to the final desired concentrations. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guides
Problem 1: No or Weak Response to this compound Treatment
| Possible Cause | Troubleshooting Steps |
| Incorrect this compound Concentration | Perform a wider dose-response curve, starting from a lower concentration (e.g., 1 nM) and extending to a higher concentration (e.g., 100 µM). |
| Low α1-Adrenoceptor Expression | Confirm the expression of α1-adrenoceptors in your cell line using techniques like qPCR, Western blot, or flow cytometry. Consider using a cell line known to express high levels of these receptors. |
| This compound Degradation | Prepare fresh dilutions of this compound from a new stock vial for each experiment. Ensure proper storage of the stock solution. |
| Short Incubation Time | Increase the incubation time to allow for sufficient interaction between this compound and the receptors. A time-course experiment (e.g., 24, 48, 72 hours) is recommended. |
| Assay Interference | Components in the cell culture medium (e.g., serum) may interfere with this compound activity. Consider performing the assay in serum-free medium for a short duration. |
Problem 2: High Background or Non-Specific Effects
| Possible Cause | Troubleshooting Steps |
| High this compound Concentration | High concentrations of this compound may lead to off-target effects or non-specific binding. Lower the concentration range in your experiments. |
| Solvent (DMSO) Toxicity | Ensure the final DMSO concentration is consistent across all wells, including controls, and is at a non-toxic level (≤ 0.1%). Run a vehicle control (medium with DMSO only) to assess solvent toxicity. |
| Cell Health | Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. High cell confluence can lead to artifacts. |
| Assay-Specific Issues | For receptor binding assays, increase the number of wash steps to reduce non-specific binding. For cell viability assays, ensure complete removal of the drug-containing medium before adding the viability reagent. |
Problem 3: Inconsistent or Irreproducible Results
| Possible Cause | Troubleshooting Steps |
| Cell Passage Number | Use cells within a consistent and low passage number range, as receptor expression can change with prolonged culturing. |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure thorough mixing of solutions. |
| Plate Edge Effects | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or water. |
| Inconsistent Incubation Conditions | Ensure consistent temperature, humidity, and CO2 levels in the incubator throughout the experiment. |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium from the DMSO stock. The final DMSO concentration should be ≤ 0.1%.
-
Cell Treatment: Remove the old medium and add 100 µL of the medium containing different concentrations of this compound to the respective wells. Include a vehicle control (medium with 0.1% DMSO) and an untreated control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Receptor Binding Assay (Competitive)
This protocol describes a competitive binding assay using a radiolabeled ligand to determine the binding affinity (Ki) of this compound.
Materials:
-
Cell membranes or whole cells expressing α1-adrenoceptors
-
Radiolabeled ligand with known affinity for α1-adrenoceptors (e.g., [3H]-prazosin)
-
This compound (unlabeled competitor)
-
Binding buffer (e.g., Tris-HCl buffer with appropriate ions)
-
Wash buffer (ice-cold)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Assay Setup: In a microplate or microcentrifuge tubes, add a constant concentration of the radiolabeled ligand and varying concentrations of unlabeled this compound.
-
Incubation: Add the cell membranes or whole cells to initiate the binding reaction. Incubate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of this compound. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) can be determined from this curve. The Ki value can then be calculated using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflows
Alpha-1 Adrenergic Receptor Signaling Pathway
References
- 1. [Pharmacology of a new antihypertensive agent, this compound (Kenosin)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Comparative alpha-1 adrenoceptor subtype selectivity and functional uroselectivity of alpha-1 adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alpha-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Relative cytotoxic potencies and cell death mechanisms of α1 -adrenoceptor antagonists in prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Doxazosin: a new cytotoxic agent for prostate cancer? - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Metazosin In Vivo Studies
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Metazosin?
This compound is a selective alpha-1 adrenergic receptor antagonist.[1][2][3][4] Its primary function is to block the binding of norepinephrine (B1679862) to alpha-1 adrenergic receptors located on the smooth muscle cells of blood vessels.[1] This inhibition prevents vasoconstriction, leading to vasodilation and a subsequent reduction in blood pressure.[1][2] It also affects smooth muscle in the prostate and bladder neck, which is relevant for its use in benign prostatic hyperplasia (BPH).[1][2]
Q2: Are there any widely documented unexpected off-target effects of this compound in vivo?
Based on the available literature, there are no widely reported unexpected off-target effects of this compound. Its known side effects are generally considered extensions of its primary alpha-1 adrenergic receptor blockade.[1][5] These effects, such as orthostatic hypotension, dizziness, and headache, are predictable consequences of its vasodilatory action.[1][2]
Q3: My experimental animals are showing signs of dizziness and lethargy after this compound administration. Is this an unexpected off-target effect?
This is not considered an unexpected effect. Dizziness, fatigue, and asthenia are among the most common side effects observed in clinical use and are directly related to this compound's potent vasodilatory effects and the resulting decrease in blood pressure.[1][2][5] When planning in vivo studies, it is crucial to account for these potential behavioral changes in animal models, as they can impact assessments related to motor function, cognition, or general activity.
Q4: I am observing significant weight gain in my animal cohort treated with this compound. What could be the cause?
Weight gain has been observed with alpha-1 adrenergic blockers like prazosin, a related compound.[6] While the precise mechanism is not fully elucidated, it may be associated with fluid retention or secondary hyperaldosteronism.[5] Researchers should carefully monitor animal weight and consider it a potential variable in their experimental design.
Troubleshooting Guide
Issue 1: Unanticipated Cardiovascular Effects in Animal Models
-
Problem: Animals exhibit a sudden drop in blood pressure, fainting (syncope), or significant lethargy, especially after the initial doses.
-
Explanation: This phenomenon, known as the "first-dose effect," is a well-documented consequence of alpha-1 adrenergic blockade.[1] The initial administration can cause a more pronounced hypotensive response than subsequent doses.
-
Troubleshooting Steps:
-
Dose Titration: Begin with a low starting dose and gradually titrate up to the desired experimental concentration. This allows the animal's cardiovascular system to acclimate.
-
Administration Timing: Administer the initial doses at a time when animals can be closely monitored, such as at the end of the day or before a period of rest.
-
Hydration Status: Ensure animals are adequately hydrated, as intravascular volume depletion can exacerbate orthostatic hypotension.[5]
-
Issue 2: Interference with Urological or Reproductive System Studies
-
Problem: Unexpected changes in urinary output or reproductive tissue function are observed in experiments not focused on these systems.
-
Explanation: this compound has a known effect on the smooth muscle of the urinary bladder outflow tract and prostate due to the presence of alpha-1 adrenergic receptors.[1][2][5] This can lead to relaxation of these tissues.
-
Troubleshooting Steps:
-
Acknowledge the Effect: Be aware that this compound is not solely a cardiovascular agent and will have physiological effects on the urinary and reproductive systems.
-
System-Specific Controls: If your research involves tissues with significant smooth muscle and alpha-1 receptor expression, include specific control groups to differentiate your intended experimental effects from the known effects of this compound.
-
Consider Alternative Compounds: If these effects confound your results, consider whether a compound with a different mechanism of action would be more appropriate for your study.
-
Quantitative Data Summary
The following table summarizes the common adverse effects of alpha-1 adrenergic blockers, which can be considered off-target effects in non-cardiovascular or non-BPH research. The percentages represent the approximate incidence in human clinical trials.
| Adverse Effect | Approximate Incidence | Primary Mechanism | Potential Impact on In Vivo Research |
| Dizziness/Faintness | 10-20% | Vasodilation, Orthostatic Hypotension | May alter behavioral and motor activity tests. |
| Asthenia (Weakness/Fatigue) | 10-20% | Decreased Blood Pressure | Can reduce overall animal activity and food/water intake. |
| Headache | Infrequent | Vasodilation of Cerebral Arteries | Difficult to assess in animals but may manifest as altered behavior. |
| Syncope (Fainting) | 10-20% | Severe Orthostatic Hypotension | Risk of injury to animals; requires careful dose management. |
| Body Weight Gain | 1-2 kg (in humans) | Possible Secondary Hyperaldosteronism | Can be a confounding variable in metabolic studies. |
Data compiled from multiple sources on alpha-1 adrenergic blockers.[5][6]
Experimental Protocols
Protocol: Investigating Potential Novel Off-Target Effects of this compound Using In Vivo Proteomics
This protocol provides a framework for identifying previously undocumented off-target effects of this compound in a rodent model.
-
Animal Model:
-
Species: Sprague-Dawley rats (n=20), male, 8-10 weeks old.
-
Acclimatization: Acclimate animals for 7 days prior to the experiment.
-
Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
-
Experimental Groups:
-
Control Group (n=10): Administer vehicle (e.g., saline or appropriate solvent) via oral gavage once daily for 14 days.
-
This compound Group (n=10): Administer this compound at a clinically relevant dose (e.g., 5 mg/kg) via oral gavage once daily for 14 days.
-
-
Procedure:
-
On day 15, euthanize animals via an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Immediately perfuse with ice-cold PBS to remove blood from tissues.
-
Harvest key organs where off-target effects might manifest (e.g., liver, kidney, brain, heart).
-
Flash-freeze tissues in liquid nitrogen and store at -80°C.
-
-
Proteomic Analysis (Sample Workflow):
-
Protein Extraction: Homogenize tissue samples in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Sample Preparation: Perform in-solution trypsin digestion of an equal amount of protein from each sample.
-
LC-MS/MS Analysis: Analyze the resulting peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify proteins.
-
-
Data Analysis:
-
Use a label-free quantification software (e.g., MaxQuant) to compare protein abundance between the control and this compound-treated groups.
-
Identify proteins that are significantly up- or down-regulated (e.g., fold change > 1.5, p-value < 0.05).
-
Perform pathway analysis (e.g., using KEGG or Gene Ontology) on the differentially expressed proteins to identify any unexpected signaling pathways affected by this compound.
-
Visualizations
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. [Pharmacology of a new antihypertensive agent, this compound (Kenosin)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Adverse effects of alpha 1-adrenergic blocking drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Review of the Adverse Effects of Peripheral Alpha-1 Antagonists in Hypertension Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Metazosin Stability and Storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to minimize the degradation of Metazosin during storage. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features?
This compound is an antihypertensive agent belonging to the class of α1-adrenergic receptor antagonists. Its chemical structure is characterized by a quinazoline (B50416) core linked to a piperazine (B1678402) ring through an amide bond, with two methoxy (B1213986) groups on the quinazoline ring and a methoxypropyl group on the piperazine ring. These functional groups are crucial for its biological activity but also represent potential sites for chemical degradation.
Q2: What are the primary pathways through which this compound can degrade?
While specific degradation pathways for this compound are not extensively published, based on its chemical structure and data from structurally similar piperazinyl quinazoline drugs like prazosin, terazosin, and doxazosin, the primary degradation pathways are likely to be:
-
Hydrolysis: The amide bond connecting the piperazine ring and the acyl group is susceptible to cleavage under both acidic and alkaline conditions.[1][2] This would lead to the formation of 2-piperazinyl-6,7-dimethoxy-4-aminoquinazoline and 2-methoxypropionic acid. The quinazoline ring itself can also undergo hydrolysis in acidic or alkaline solutions.[3]
-
Oxidation: The piperazine ring is susceptible to oxidation, which can lead to the formation of N-oxides or other oxidative degradation products.[4][5]
-
Photodegradation: Quinazoline derivatives have been shown to be sensitive to light.[2][6] Exposure to UV or visible light can lead to the formation of a complex mixture of degradation products.
Q3: What are the optimal storage conditions to minimize this compound degradation?
To minimize degradation, this compound should be stored under controlled conditions that protect it from light, moisture, and extreme temperatures. Based on general pharmaceutical stability guidelines, the following conditions are recommended:
-
Temperature: Store at controlled room temperature (typically 20-25°C or 68-77°F). Avoid freezing and excessive heat.
-
Light: Protect from light by storing in amber or opaque containers.[6]
-
Humidity: Store in a dry place with low humidity. Desiccants can be used if necessary.
-
pH (for solutions): If in solution, maintain a neutral pH. Both acidic and alkaline conditions have been shown to promote the degradation of similar compounds.[2]
Troubleshooting Guide
Issue: I am observing a loss of this compound potency in my stored samples.
| Potential Cause | Troubleshooting Steps |
| Hydrolytic Degradation | 1. Check pH of solutions: Ensure the pH is neutral. If working with acidic or basic solutions is necessary, use them for the shortest possible time and at low temperatures. 2. Control Humidity: For solid samples, store in a desiccator or with a desiccant to minimize water absorption. |
| Oxidative Degradation | 1. Inert Atmosphere: If oxidation is suspected, consider storing samples under an inert atmosphere (e.g., nitrogen or argon). 2. Avoid Metal Contaminants: Certain metal ions can catalyze oxidation. Use high-purity solvents and containers. |
| Photodegradation | 1. Protect from Light: Always store this compound in amber vials or containers wrapped in aluminum foil. 2. Work in Low Light: Perform experimental manipulations in a dimly lit area or under yellow light. |
| Thermal Degradation | 1. Monitor Storage Temperature: Ensure that the storage temperature remains within the recommended range. 2. Avoid Heat Cycles: Do not repeatedly move samples between different temperature environments. |
Hypothetical Degradation Data
The following table presents hypothetical data from a forced degradation study on this compound to illustrate the expected outcomes under various stress conditions. This data is for illustrative purposes only.
| Stress Condition | Duration | Temperature | % this compound Remaining | Major Degradation Products |
| 0.1 M HCl | 24 hours | 60°C | 75% | 2-piperazinyl-6,7-dimethoxy-4-aminoquinazoline |
| 0.1 M NaOH | 8 hours | 60°C | 60% | 2-piperazinyl-6,7-dimethoxy-4-aminoquinazoline |
| 3% H₂O₂ | 24 hours | 25°C | 92% | N-oxide derivatives |
| Heat | 48 hours | 80°C | 95% | Minor unidentified products |
| Light (ICH Q1B) | 1.2 million lux hours | 25°C | 88% | Multiple photolytic degradants |
Experimental Protocols
Protocol: Forced Degradation Study for this compound
This protocol outlines the steps for conducting a forced degradation study to identify the degradation pathways of this compound, as recommended by ICH guidelines.[7][8][9]
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60-80°C. Take samples at various time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and maintain at 60-80°C. Collect and neutralize samples at regular intervals.
-
Oxidation: Treat the stock solution with 3-30% hydrogen peroxide (H₂O₂) at room temperature. Collect samples at different time points.
-
Thermal Degradation: Store the solid drug substance and the stock solution at elevated temperatures (e.g., 60°C, 80°C) in a stability chamber.
-
Photostability: Expose the solid drug and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[7] Keep control samples in the dark.
-
-
Sample Analysis:
-
Analyze all stressed and control samples using a stability-indicating HPLC method. A typical method for related compounds uses a C18 column with a mobile phase consisting of a mixture of acetonitrile, methanol, and a buffer.[2]
-
Use a photodiode array (PDA) detector to monitor the formation of degradation products and to check for peak purity.
-
If significant degradation is observed, characterize the structure of the degradation products using LC-MS/MS.
-
Visualizations
Caption: Hypothetical degradation pathways of this compound.
Caption: General workflow for a this compound stability study.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. The ICH guidance in practice: stress decomposition studies on three piperazinyl quinazoline adrenergic receptor-blocking agents and comparison of their degradation behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinazoline - Wikipedia [en.wikipedia.org]
- 4. Reactions of Piperazines | Ambeed [ambeed.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. ijcrt.org [ijcrt.org]
Metazosin experimental variability and reproducibility issues
Welcome to the Metazosin Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to experimental variability and reproducibility.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides practical guidance on specific challenges you may encounter during your experiments with this compound.
Issue 1: Inconsistent Results in Cell Viability Assays
Question: We are observing significant variability in our cell viability assay results when treating cancer cell lines with this compound. What are the potential causes and how can we troubleshoot this?
Answer: Variability in cell viability assays, such as MTT or MTS, is a common issue. For this compound, this can be influenced by its dual activity as an alpha-1 adrenoceptor antagonist and its potential off-target effects.
Potential Causes and Troubleshooting Steps:
-
Cell Line Specificity: The expression levels of alpha-1 adrenoceptor subtypes and potential off-targets like sigma receptors can vary significantly between different cancer cell lines. This can lead to different IC50 values. For instance, the anti-proliferative effects of prazosin, a related quinazoline-based antagonist, have been demonstrated in glioblastoma cell lines U251 and U87.[1] The IC50 values for a similar compound, doxazosin, were found to be 23.93 µM in MDA-MB-231, 24.82 µM in BT549, and 7.73 µM in 4T1 cells, highlighting this variability.[2]
-
Recommendation: Characterize the expression of alpha-1 adrenoceptor subtypes and sigma-1 and sigma-2 receptors in your cell line of interest. Consider using a panel of cell lines to assess the spectrum of this compound's activity.
-
-
Assay-Dependent Variability: The choice of viability assay can impact results. Tetrazolium-based assays (MTT, MTS, XTT, WST-1) measure metabolic activity, which may not always directly correlate with cell death.[3][4][5]
-
Recommendation: If you suspect this compound is affecting cellular metabolism without inducing cell death, consider using an orthogonal assay that measures membrane integrity (e.g., trypan blue exclusion or a lactate (B86563) dehydrogenase (LDH) release assay) or apoptosis (e.g., caspase activity assays).
-
-
Compound Stability and Purity: The stability of this compound in culture media and the presence of impurities or degradation products can affect its activity.[6][7][8][9] Quinazoline-based compounds can be susceptible to hydrolysis and oxidation.
-
Recommendation: Prepare fresh stock solutions of this compound for each experiment. Protect stock solutions from light and store them appropriately. If possible, verify the purity of your this compound batch using analytical techniques like HPLC.
-
-
Experimental Conditions: Factors such as cell seeding density, incubation time with the compound, and the concentration of serum in the media can all contribute to variability.
-
Recommendation: Optimize and standardize these parameters for your specific cell line and assay. Ensure consistent cell passage numbers and confluency at the time of treatment.
-
Issue 2: Discrepancies in Receptor Binding Affinity (Ki values)
Question: We are obtaining different Ki values for this compound at the alpha-1 adrenoceptor compared to published data. What could be causing this discrepancy?
Answer: Variability in receptor binding assay results is a known challenge and can stem from several factors related to the experimental setup and the inherent complexity of the alpha-1 adrenoceptor family.
Potential Causes and Troubleshooting Steps:
-
Alpha-1 Adrenoceptor Subtype Heterogeneity: There are three main subtypes of the alpha-1 adrenoceptor: α1A, α1B, and α1D.[10][11] The affinity of antagonists can vary significantly between these subtypes.[4][12][13] The tissue or cell line used as the receptor source will have a specific expression profile of these subtypes, which can influence the overall binding affinity observed.
-
Recommendation: Whenever possible, use cell lines recombinantly expressing a single human alpha-1 adrenoceptor subtype to determine subtype-specific Ki values. If using tissue preparations, be aware of the mixed receptor population and interpret the data accordingly.
-
-
Radioligand and Competitor Concentrations: The choice and concentration of the radioligand (e.g., [3H]-prazosin) and the range of competitor (this compound) concentrations are critical for accurate Ki determination.
-
Recommendation: Use a radioligand concentration at or below its Kd for the receptor. Ensure your competitor concentration range spans from no inhibition to complete inhibition to generate a full competition curve.
-
-
Assay Buffer Composition and Temperature: The ionic strength, pH, and presence of specific ions in the assay buffer can influence ligand binding. Temperature can also affect binding kinetics.
-
Recommendation: Maintain consistent buffer composition and temperature across all experiments. Refer to established protocols for optimal binding conditions for alpha-1 adrenoceptors.
-
-
Data Analysis: The method used to calculate Ki from IC50 values (e.g., the Cheng-Prusoff equation) requires an accurate Kd value for the radioligand.
-
Recommendation: Determine the Kd of your radioligand under your specific experimental conditions through saturation binding experiments.
-
Issue 3: Unexpected Off-Target Effects Observed
Question: Our experiments suggest that this compound is eliciting biological effects that cannot be explained by alpha-1 adrenoceptor antagonism alone. What are the potential off-targets?
Answer: While this compound is a potent alpha-1 adrenoceptor antagonist, like many small molecules, it can interact with other proteins, leading to off-target effects. A significant potential off-target for quinazoline-based compounds are the sigma receptors.
Potential Off-Targets and Investigative Steps:
-
Sigma Receptors (σ1 and σ2): Several studies have shown that quinazoline-based antagonists can bind to sigma receptors. These receptors are involved in a wide range of cellular processes, including cell survival, proliferation, and apoptosis, particularly in cancer cells.
-
Recommendation: To investigate if the observed effects are mediated by sigma receptors, you can perform competition binding assays using radioligands specific for sigma-1 (e.g., --INVALID-LINK---pentazocine) and sigma-2 (e.g., [3H]DTG) receptors. You can also use selective sigma receptor agonists or antagonists to see if they can mimic or block the effects of this compound.
-
-
Other Kinases and Receptors: A broader off-target profiling using commercially available services can help identify other potential interacting proteins.
-
Recommendation: If the unexpected effects are significant and reproducible, consider a broader off-target screening panel to identify novel targets of this compound.
-
Data Presentation
Table 1: Reported IC50 Values for Quinazoline-based Alpha-1 Adrenoceptor Antagonists in Various Cancer Cell Lines
| Compound | Cancer Type | Cell Line | IC50 (µM) | Reference |
| Doxazosin | Triple-Negative Breast Cancer | MDA-MB-231 | 23.93 | [2] |
| Doxazosin | Triple-Negative Breast Cancer | BT549 | 24.82 | [2] |
| Doxazosin | Triple-Negative Breast Cancer | 4T1 | 7.73 | [2] |
| Prazosin | Glioblastoma | U251 | Not explicitly stated, but effective | [1] |
| Prazosin | Glioblastoma | U87 | Not explicitly stated, but effective | [1] |
Note: IC50 values can vary significantly based on experimental conditions such as incubation time and the specific viability assay used.
Table 2: Reported Ki Values for Ligands at Sigma-1 and Sigma-2 Receptors
| Compound | Receptor Subtype | Ki (nM) | Reference |
| Compound 5 | Sigma-1 | 3.61 | |
| Sigma-2 | 48.3 | ||
| PB190 | Sigma-1 | 1.01 | |
| Sigma-2 | 48.7 | ||
| Compound 6 | Sigma-1 | 5.20 | |
| Sigma-2 | 45.6 | ||
| PB212 | Sigma-1 | 0.03 | |
| Compound 9 | Sigma-1 | 13.1 | |
| Compound 1 | Sigma-1 | 0.11 | |
| (S)-L1 | Sigma-1 | 11 | |
| (R)-L3 | Sigma-1 | 58 | |
| (S)-L2 | Sigma-1 | 81 | |
| CM572 | Sigma-2 | 14.6 | |
| CMHN | Sigma-2 | 60.15 | |
| MAM03055A | Sigma-1 | 3,371 | |
| Sigma-2 | 55.9 |
Experimental Protocols
Protocol 1: Alpha-1 Adrenoceptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the Ki of this compound for alpha-1 adrenoceptors using [3H]-prazosin.
Materials:
-
Cell membranes expressing alpha-1 adrenoceptors (from cell lines or tissue).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.
-
[3H]-prazosin (Radioligand).
-
This compound (Competitor).
-
Phentolamine (B1677648) (for non-specific binding).
-
Glass fiber filters (e.g., GF/B).
-
Scintillation cocktail and counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissue in ice-cold buffer and centrifuge to pellet membranes. Wash the pellet and resuspend in assay buffer to a final protein concentration of 50-100 µ g/well .
-
Assay Setup (in triplicate):
-
Total Binding: Add assay buffer, [3H]-prazosin (at a concentration near its Kd), and membrane suspension.
-
Non-specific Binding: Add assay buffer, [3H]-prazosin, an excess of phentolamine (e.g., 10 µM), and membrane suspension.
-
Competitive Binding: Add assay buffer, [3H]-prazosin, varying concentrations of this compound, and membrane suspension.
-
-
Incubation: Incubate at room temperature for 60 minutes.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer.
-
Counting: Place filters in scintillation vials, add scintillation cocktail, and measure radioactivity.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of this compound to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: MTT Cell Viability Assay
This protocol outlines the use of the MTT assay to determine the IC50 of this compound in a cancer cell line.
Materials:
-
Cancer cell line of interest.
-
Complete culture medium.
-
This compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
96-well plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (and a vehicle control) for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Remove the treatment medium and add fresh medium containing MTT solution (final concentration ~0.5 mg/mL). Incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control to obtain the percentage of cell viability.
-
Plot the percentage of cell viability against the log concentration of this compound and fit a dose-response curve to determine the IC50 value.
-
Visualizations
Signaling Pathways
Caption: Alpha-1 Adrenergic Receptor Signaling Pathway and this compound's Mechanism of Action.
Caption: Potential Off-Target Signaling of this compound via Sigma Receptors.
Experimental Workflow
Caption: A Logical Workflow for Troubleshooting this compound Experimental Variability.
References
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparative alpha-1 adrenoceptor subtype selectivity and functional uroselectivity of alpha-1 adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alpha-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The pharmacology of α1-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alpha1-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Guide to Reproducibility in Preclinical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Understanding experiments and research practices for reproducibility: an exploratory study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iris.unito.it [iris.unito.it]
- 10. Sigma Receptors [sigmaaldrich.com]
- 11. Identification and characterization of MAM03055A: a novel bivalent sigma-2 receptor/TMEM97 ligand with cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening [mdpi.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Refining Metazosin Dosage to Avoid Hypotension in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in refining Metazosin dosage to avoid hypotension in animal models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Significant drop in blood pressure immediately after the first dose ("First-Dose Phenomenon"). | High initial dose of this compound, an alpha-1 adrenergic antagonist, leading to potent vasodilation.[1][2] | - Implement a dose-escalation protocol: Begin with a low initial dose and gradually increase it over several administrations. This allows the cardiovascular system to adapt. - Administer the first dose at a time of minimal activity for the animal to reduce the impact of postural changes. |
| High variability in blood pressure readings between animals in the same dose group. | - Differences in hydration status. - Varied stress levels among animals. - Inconsistent drug administration technique. | - Ensure adequate and consistent hydration across all animals before and during the experiment. Dehydration can worsen hypotensive effects.[3] - Acclimatize animals to the experimental procedures and environment to minimize stress-induced cardiovascular changes. - Standardize administration technique, particularly for oral gavage or intravenous injections, to ensure consistent dosing. |
| Hypotension becomes more pronounced when administered with anesthesia. | Anesthetic agents, especially inhalants, often have vasodilatory and myocardial depressant effects that can be additive with this compound. | - Choose an anesthetic with minimal cardiovascular impact. - Reduce the concentration of the inhalant anesthetic and consider a balanced anesthesia approach with analgesics to maintain an adequate anesthetic plane. - Continuously monitor blood pressure throughout the anesthetic period and be prepared to adjust the this compound dose or anesthetic depth. |
| No significant hypotensive effect is observed, even at higher doses. | - Rapid metabolism of this compound in the chosen animal model. - Low bioavailability with the chosen route of administration. - The animal model or strain is not sensitive to this compound's effects. | - Conduct pharmacokinetic studies to determine the half-life and bioavailability of this compound in your specific model. - Consider a different route of administration (e.g., intravenous instead of oral) for more direct and predictable systemic exposure. - Evaluate a different animal strain or species that may have a cardiovascular system more responsive to alpha-1 adrenergic blockade. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism by which this compound causes hypotension?
A1: this compound is a selective alpha-1 adrenergic antagonist.[4] It works by blocking alpha-1 adrenergic receptors on vascular smooth muscle.[2] This prevents norepinephrine, a neurotransmitter that causes blood vessels to constrict, from binding to these receptors. The result is vasodilation (relaxation of the blood vessels), leading to a decrease in peripheral vascular resistance and a subsequent drop in blood pressure.[2]
Q2: What are typical starting doses for alpha-1 blockers like this compound in common animal models?
A2: Specific dose-response data for this compound is limited. However, data from structurally and functionally similar alpha-1 blockers like prazosin (B1663645) and terazosin (B121538) can provide a starting point for dose-range finding studies. It is crucial to begin with a low dose and carefully titrate upwards while monitoring blood pressure.
| Compound | Animal Model | Route of Administration | Effective/Tested Dose | Observed Effect |
| Prazosin | Conscious Rat | Intravenous (i.v.) | 1 mg/kg | Immediate fall in blood pressure.[5] |
| Prazosin | Conscious Rat | Intravenous (i.v.) | 50 µg/kg (repeated) | Hypotensive action declined with repeated administration.[6] |
| Prazosin | Conscious Rat | Intramuscular (i.m.) | 0.1 mg/kg | Blood pressure fell by 40 mmHg within 6 minutes.[7] |
| Prazosin | Spontaneously Hypertensive Rat | Intraperitoneal (i.p.) | 2 mg/kg/day (4 days) | Basal Mean Arterial Pressure (MAP) was 14% lower than untreated rats.[8] |
| Terazosin | Spontaneously Hypertensive Rat | Oral | 0.1 - 3.0 mg/kg | Lowered blood pressure.[1] |
| Doxazosin | Conscious Rat | Oral | 8 mg/kg/day (12 weeks) | Significantly decreased Systolic, Diastolic, and Mean Blood Pressure.[9] |
| This compound | Dog | Not Specified | Not Specified | Decreased systolic and diastolic blood pressure, cardiac output, and peripheral resistance.[4] |
Q3: How can I accurately monitor blood pressure in my animal models to assess for hypotension?
A3: The gold standard for continuous and accurate blood pressure monitoring in rodents is radiotelemetry .[10][11] This involves the surgical implantation of a small transmitter that wirelessly sends real-time blood pressure data. For less invasive, intermittent measurements, the tail-cuff method can be used, though it is more susceptible to stress-induced artifacts.[12] For acute studies, particularly under anesthesia, direct arterial catheterization connected to a pressure transducer is a reliable method.[3]
Q4: What is the "first-dose phenomenon" and how can I mitigate it?
A4: The "first-dose phenomenon" refers to a pronounced hypotensive response that can occur after the initial administration of an alpha-1 blocker like this compound.[1][2] This is due to the abrupt blockade of alpha-1 receptors in a system that has not yet adapted. To mitigate this, a dose-escalation or titration strategy is recommended.[3] Start with a dose that is significantly lower than the anticipated therapeutic dose and gradually increase it over subsequent administrations.
Q5: Are there any toxicity data available for this compound or similar compounds?
Experimental Protocols
Protocol 1: Dose-Escalation Study for this compound in Rodents
Objective: To determine a therapeutic dose of this compound that minimizes hypotension.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline, distilled water)
-
Animal scale
-
Blood pressure monitoring system (e.g., telemetry, tail-cuff)
-
Administration supplies (e.g., gavage needles for oral administration, syringes and needles for injection)
Procedure:
-
Animal Acclimatization: Allow animals to acclimate to the housing and experimental environment for at least one week.
-
Baseline Blood Pressure: Record baseline blood pressure for each animal for at least 3 consecutive days prior to the start of the study to establish a stable baseline.
-
Dose Preparation: Prepare a stock solution of this compound in the appropriate vehicle. Make serial dilutions to prepare the different dose levels.
-
Dose Group Allocation: Randomly assign animals to different dose groups (e.g., Vehicle, Low Dose, Medium Dose, High Dose). A minimum of 5-8 animals per group is recommended.
-
Dose Escalation:
-
Day 1-3: Administer the vehicle to all groups to acclimate them to the administration procedure.
-
Day 4: Administer the lowest dose of this compound to the "Low Dose" group. Administer vehicle to the other groups.
-
Day 5: If no significant hypotension is observed in the "Low Dose" group, administer the next higher dose to the "Medium Dose" group. Continue with the low dose for the "Low Dose" group.
-
Continue this pattern, introducing the next higher dose to a new group each day, while continuing the previous doses in the other groups.
-
-
Blood Pressure Monitoring: Monitor blood pressure continuously (if using telemetry) or at frequent intervals (e.g., 30, 60, 120, and 240 minutes post-dose) after each administration.
-
Data Analysis: Analyze the blood pressure data to identify the dose at which a significant hypotensive effect occurs. The optimal dose will be one that achieves the desired therapeutic effect without causing an unacceptable drop in blood pressure.
Protocol 2: Blood Pressure Monitoring in Conscious Rats via Tail-Cuff
Objective: To accurately measure systolic blood pressure in conscious rats to assess the hypotensive effects of this compound.
Materials:
-
Tail-cuff blood pressure system (plethysmograph, cuff, and restrainer)
-
Heating pad or chamber
-
Rat
Procedure:
-
Training and Acclimatization: For at least 3-5 days prior to the experiment, train the rats to lie quietly in the restrainer for increasing durations (starting with 5 minutes and increasing to 15-20 minutes). This will minimize stress during the actual measurement.
-
Warm the Animal: Place the rat on a heating pad or in a warming chamber set to a comfortable temperature (around 32-34°C) for 10-15 minutes. This will increase blood flow to the tail, making it easier to detect the pulse.
-
Secure the Rat: Gently place the rat in the restrainer.
-
Apply the Cuff and Sensor: Place the occlusion cuff and the sensor cuff on the base of the rat's tail. Ensure they are snug but not too tight.
-
Measurement Cycles: Start the measurement cycle on the blood pressure system. The system will typically inflate and deflate the cuff several times to obtain a stable reading. It is recommended to discard the first few readings and average the subsequent 5-10 stable readings.
-
Data Recording: Record the systolic blood pressure.
-
Post-Dose Measurement: After administering this compound, repeat the blood pressure measurements at predetermined time points (e.g., 30, 60, 120, 240 minutes) to evaluate the hypotensive effect.
Visualizations
Caption: Mechanism of this compound-induced hypotension.
Caption: Workflow for a dose-escalation study.
Caption: Troubleshooting logic for this compound-induced hypotension.
References
- 1. Pharmacology of terazosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. [Pharmacology of a new antihypertensive agent, this compound (Kenosin)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tissue distribution and hypotensive effect of prazosin in the conscious rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Influence of repeated prazosin administration on cardiovascular responses in rats and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of prazosin on blood pressure and plasma renin activity during onset and withdrawal of action in the anaesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Orthostatic hypotension occurs following alpha 2-adrenoceptor blockade in chronic prazosin-pretreated conscious spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. (-)Doxazosin is a necessary component for the hypotensive effect of (±)doxazosin during long-term administration in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Direct blood pressure monitoring in laboratory rodents via implantable radio telemetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Refinement of Telemetry for Measuring Blood Pressure in Conscious Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Terazosin: intravenous safety evaluation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Metazosin batch-to-batch variability problems
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential issues related to batch-to-batch variability of Metazosin and to provide guidance for its effective use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an antihypertensive agent that acts as a selective alpha-1 adrenergic receptor antagonist.[1][2][3] Its primary mechanism involves blocking the alpha-1 adrenergic receptors on smooth muscle cells, particularly in blood vessels.[1][4] This blockage prevents norepinephrine (B1679862) from binding to these receptors, leading to vasodilation (relaxation of the blood vessels) and a subsequent reduction in blood pressure.[1] It also affects smooth muscles in the prostate and bladder neck, which has made it useful in treating symptoms of benign prostatic hyperplasia (BPH).[1][4]
Q2: What are the potential sources of batch-to-batch variability with this compound?
While specific batch-to-batch variability data for this compound is not extensively published, general sources of variability for pharmaceutical compounds can include:
-
Purity: Differences in the percentage of the active pharmaceutical ingredient (API) versus impurities.
-
Polymorphism: The existence of different crystal structures of the compound, which can affect solubility and bioavailability.
-
Degradation Products: Formation of related substances due to storage conditions or manufacturing processes.
-
Residual Solvents: Trace amounts of solvents used during synthesis.[5]
-
Excipient Interactions: If formulated, variations in excipients can impact performance.
Q3: How can I assess the quality and consistency of a new batch of this compound?
It is advisable to perform in-house quality control checks on new batches. Recommended analytical techniques include:
-
High-Performance Liquid Chromatography (HPLC): To determine purity and quantify impurities.[6]
-
Mass Spectrometry (MS): To confirm the identity and structure of the compound and characterize impurities.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.
-
Differential Scanning Calorimetry (DSC): To assess thermal properties and detect polymorphism.[7]
-
Functional Assays: To confirm biological activity, such as a competitive binding assay or a cell-based functional assay measuring downstream signaling.
Q4: What are the proper storage and handling conditions for this compound?
To ensure stability, this compound should be stored in a well-closed container, protected from light and moisture. Consult the supplier's datasheet for specific temperature recommendations. Before use, allow the compound to equilibrate to room temperature to prevent condensation. Prepare solutions fresh for each experiment whenever possible.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Results in Functional Assays
Q: I am observing a significant difference in the potency (IC50/EC50) of this compound between different batches in my cell-based functional assays. What could be the cause and how can I troubleshoot this?
A: This is a common issue that can arise from batch-to-batch variability. Follow this troubleshooting workflow:
Experimental Workflow for Troubleshooting Inconsistent Functional Assay Results
Caption: Troubleshooting workflow for inconsistent this compound activity.
Step-by-step guidance:
-
Verify Experimental Parameters: Ensure that all experimental conditions are identical between assays using different batches. This includes cell line passage number, serum concentration, incubation times, and reagent preparation.
-
Run Parallel Controls: Test the old (reference) batch and the new batch side-by-side in the same experiment. Include appropriate positive (e.g., another known alpha-1 antagonist like Prazosin) and negative controls.
-
Assess Compound Purity and Identity: If the functional differences persist, the primary suspect is the compound itself.
-
Purity: Use a method like HPLC to compare the purity profiles of the two batches. Look for differences in the main peak area and the presence of additional peaks (impurities).
-
Identity: Confirm the molecular weight of the compound in both batches using LC-MS.
-
-
Quantitative Comparison of Activity: Perform a quantitative biochemical assay, such as a competitive radioligand binding assay, to directly measure the binding affinity (Ki) of each batch to the alpha-1 adrenergic receptor. This will determine if the functional differences are due to altered receptor binding.
Data Presentation: Hypothetical Batch Comparison
The table below illustrates the kind of data you should aim to collect to compare two batches of this compound.
| Parameter | Batch A (Reference) | Batch B (New) | Recommended Test |
| Purity (HPLC) | 99.5% | 97.2% | HPLC-UV |
| Major Impurity | 0.2% | 1.8% | HPLC-UV/MS |
| Molecular Weight | 375.43 g/mol | 375.43 g/mol | LC-MS |
| Binding Affinity (Ki) | 5.2 nM | 15.8 nM | Radioligand Binding Assay |
| Functional Potency (IC50) | 10.5 nM | 35.2 nM | Calcium Flux Assay |
In this hypothetical example, the lower purity and reduced binding affinity of Batch B directly correlate with its lower functional potency.
Understanding the Mechanism: Alpha-1 Adrenergic Signaling
To effectively troubleshoot, it is crucial to understand the signaling pathway in which this compound acts.
Caption: Simplified Alpha-1 Adrenergic Signaling Pathway.
This compound is a competitive antagonist at the Alpha-1 Adrenergic Receptor. By blocking this receptor, it prevents the Gq protein-mediated cascade that leads to an increase in intracellular calcium and subsequent cellular responses like smooth muscle contraction.[1]
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of a this compound batch and identify any potential impurities.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV detector
Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Dilute the stock solution to a working concentration of 100 µg/mL with the initial mobile phase composition.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 245 nm (or as determined by UV scan).
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: Linear gradient from 10% to 90% B
-
15-18 min: 90% B
-
18-19 min: Linear gradient from 90% to 10% B
-
19-25 min: 10% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of this compound by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
-
Compare the chromatograms of different batches to identify variations in the number and size of impurity peaks.
-
Protocol 2: Functional Assessment via Calcium Flux Assay
Objective: To determine the functional potency (IC50) of this compound by measuring its ability to inhibit norepinephrine-induced calcium release in a cell line expressing the alpha-1 adrenergic receptor.
Materials:
-
HEK293 cells stably expressing the human alpha-1a adrenergic receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Norepinephrine (agonist).
-
This compound (antagonist).
-
Fluorescent plate reader with automated injection capabilities.
Methodology:
-
Cell Plating:
-
Seed the cells in a 96-well, black-walled, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Dye Loading:
-
Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in assay buffer.
-
Remove the culture medium from the cells and add the loading solution.
-
Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.
-
Wash the cells gently with assay buffer to remove excess dye.
-
-
Compound Addition (Antagonist Plate):
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the this compound dilutions to the appropriate wells of the cell plate.
-
Incubate for 20-30 minutes at room temperature.
-
-
Agonist Addition and Measurement:
-
Place the plate in the fluorescent plate reader.
-
Set the reader to measure fluorescence intensity (e.g., Ex/Em = 485/525 nm) over time.
-
Establish a baseline reading for 10-20 seconds.
-
Use the plate reader's injector to add a pre-determined concentration of norepinephrine (e.g., EC80) to all wells.
-
Continue to record the fluorescence signal for 60-90 seconds to capture the peak calcium response.
-
-
Data Analysis:
-
Calculate the peak fluorescence response for each well.
-
Normalize the data to the response of wells with no antagonist (100% activity) and wells with no agonist (0% activity).
-
Plot the normalized response versus the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Compare the IC50 values obtained for different batches of this compound.
-
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. [Pharmacology of a new antihypertensive agent, this compound (Kenosin)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. Impurities Analysis : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 7. Thermal analysis study of antihypertensive drug doxazosin mesilate - Arabian Journal of Chemistry [arabjchem.org]
Technical Support Center: Troubleshooting Poor Cell Viability with Metazosin Treatment
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding poor cell viability observed during in vitro experiments with Metazosin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a quinazoline-based alpha-1 adrenergic receptor antagonist.[1][2][3] Its primary clinical use is in the management of hypertension.[1][2][4] It works by blocking alpha-1 adrenergic receptors on smooth muscle cells, leading to vasodilation and a decrease in blood pressure.[1]
Q2: I'm observing high levels of cell death in my cultures treated with this compound. Is this expected?
While this compound is primarily known as an alpha-1 adrenergic receptor antagonist, related quinazoline-based compounds like Prazosin (B1663645) and Doxazosin have been reported to induce apoptosis (programmed cell death) in various cell lines.[5][6][7] This effect is often independent of their alpha-1 adrenergic receptor blocking activity. Therefore, it is plausible that this compound exhibits similar pro-apoptotic properties, leading to poor cell viability.
Q3: At what concentrations should I expect to see cytotoxic effects of this compound?
Direct cytotoxic data for this compound is not widely available. However, studies on the related compound Doxazosin have shown a significant loss of cell viability in prostate cancer cell lines at concentrations greater than 10 µM.[2] For triple-negative breast cancer cell lines, Doxazosin showed IC50 values (the concentration required to inhibit the growth of 50% of cells) ranging from 7.73 µM to 24.82 µM. It is crucial to perform a dose-response experiment to determine the optimal and cytotoxic concentrations of this compound for your specific cell line.
Q4: Could the solvent used to dissolve this compound be causing the cell death?
This is a possibility. Many organic solvents, such as DMSO, can be toxic to cells at higher concentrations. It is essential to include a vehicle control in your experiments, where cells are treated with the same concentration of the solvent used to dissolve this compound. This will help you distinguish between solvent-induced toxicity and the actual effect of the drug. Typically, the final concentration of DMSO in cell culture media should be kept below 0.5% to minimize its cytotoxic effects.
Q5: How can I confirm that this compound is inducing apoptosis in my cells?
Several methods can be used to confirm apoptosis, including:
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase Activity Assays: Apoptosis is executed by a family of proteases called caspases. Measuring the activity of key caspases, such as caspase-3 and caspase-7, can confirm the induction of apoptosis.
-
TUNEL Assay: This method detects DNA fragmentation, a hallmark of apoptosis.
-
Western Blotting for Apoptosis Markers: You can assess the levels of pro-apoptotic proteins (e.g., Bax, cleaved PARP) and anti-apoptotic proteins (e.g., Bcl-2). An increase in the Bax/Bcl-2 ratio is indicative of apoptosis.
Troubleshooting Guide
This guide provides a structured approach to troubleshoot poor cell viability in experiments involving this compound.
Problem: High Variability in Cell Viability Results
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a single-cell suspension before plating. Mix the cell suspension between plating wells to maintain homogeneity. |
| Edge Effects in Multi-well Plates | To minimize evaporation from outer wells, fill the peripheral wells with sterile PBS or media without cells. |
| Inaccurate Pipetting | Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. |
| Inconsistent Incubation Times | Standardize the timing of cell seeding, drug treatment, and assay procedures across all experiments. |
Problem: Unexpectedly High Cell Death, Even at Low this compound Concentrations
| Potential Cause | Recommended Solution |
| Solvent Toxicity | Run a vehicle control with the highest concentration of the solvent used. If toxicity is observed, consider using a different solvent or lowering the solvent concentration. |
| Contamination (Bacterial, Fungal, Mycoplasma) | Regularly check cultures for visible signs of contamination. Perform mycoplasma testing routinely. Discard any contaminated cultures and reagents. |
| Suboptimal Cell Health | Ensure cells are in the logarithmic growth phase and have a low passage number. Avoid using over-confluent or stressed cells. |
| Incorrect this compound Concentration | Verify the stock solution concentration. Prepare fresh dilutions for each experiment. |
Problem: No Observed Effect of this compound on Cell Viability
| Potential Cause | Recommended Solution |
| This compound Degradation | Store this compound stock solutions under the recommended conditions (typically protected from light and at -20°C or -80°C). Avoid repeated freeze-thaw cycles. |
| Sub-optimal Drug Concentration | The concentrations tested may be too low. Perform a broad dose-response study to identify the effective concentration range. |
| Insufficient Incubation Time | The observed effect may be time-dependent. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. |
| Assay Interference | Some compounds can interfere with the chemistry of viability assays (e.g., MTT reduction). Consider using an alternative viability assay that measures a different cellular parameter (e.g., ATP content, membrane integrity). |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol measures cell viability based on the metabolic activity of mitochondria.
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include untreated and vehicle controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow viable cells to convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well.
-
Absorbance Measurement: Gently shake the plate to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
Quantitative Data Summary
Direct quantitative data for this compound-induced cytotoxicity is limited in publicly available literature. The following table is based on data from the related quinazoline-based alpha-1 adrenergic antagonist, Doxazosin, and should be used as a reference for designing your own experiments with this compound.
Table 1: IC50 Values for Doxazosin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MDA-MB-231 | Triple-Negative Breast Cancer | 23.93 |
| BT549 | Triple-Negative Breast Cancer | 24.82 |
| 4T1 | Murine Triple-Negative Breast Cancer | 7.73 |
| PC-3 | Prostate Cancer | >10 |
| DU-145 | Prostate Cancer | >10 |
Data for breast cancer cell lines is from a 48-hour treatment period.[8] Data for prostate cancer cell lines indicates significant loss of viability at concentrations greater than 10 µM after 48 hours.[2]
Signaling Pathways and Visualizations
Based on studies of the related compound Prazosin, this compound may induce apoptosis through the inhibition of the PI3K/AKT/mTOR signaling pathway.[6][9] This pathway is a critical regulator of cell survival, proliferation, and growth.
Caption: Postulated signaling pathway for this compound-induced apoptosis.
Experimental Workflow for Troubleshooting Poor Cell Viability
Caption: Logical workflow for troubleshooting poor cell viability.
References
- 1. The anti‐hypertensive drug prazosin inhibits glioblastoma growth via the PKCδ‐dependent inhibition of the AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Prazosin blocks apoptosis of endothelial progenitor cells through downregulating the Akt/NF-κB signaling pathway in a rat cerebral infarction model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. benchchem.com [benchchem.com]
- 6. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. The cytotoxicity of the α1-adrenoceptor antagonist prazosin is linked to an endocytotic mechanism equivalent to transport-P - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suppression of TNBC metastasis by doxazosin, a novel dual inhibitor of c-MET/EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
Metazosin Interference with Fluorescent Assays: A Technical Support Guide
This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing metazosin in their experimental workflows and encountering potential interference with fluorescence-based assays. This guide provides detailed troubleshooting steps, frequently asked questions (FAQs), and experimental protocols to help you identify, understand, and mitigate these issues, ensuring the accuracy and reliability of your data.
Frequently Asked Questions (FAQs)
Q1: Can this compound interfere with my fluorescent assay?
A: While there is no direct spectral data for this compound readily available, its chemical structure as a quinazoline (B50416) derivative strongly suggests that it has the potential to interfere with fluorescent assays. Quinazoline-based compounds are known to possess fluorescent properties. Therefore, it is crucial to empirically test for interference in your specific assay.
Q2: What are the primary mechanisms of this compound interference?
A: The two main ways this compound could interfere with your fluorescent assay are:
-
Autofluorescence: this compound may absorb light at the excitation wavelength of your assay's fluorophore and emit its own fluorescence at a wavelength that overlaps with the emission of your fluorophore. This can lead to an artificially high signal, resulting in false positives.
-
Quenching: this compound might absorb the excitation light or the emitted fluorescence from your assay's fluorophore, leading to a decrease in the measured signal. This can result in false negatives or an underestimation of the biological effect.
Q3: What are the signs of potential interference from this compound in my assay?
A: Be vigilant for the following indicators:
-
A dose-dependent change in fluorescence signal in control wells containing only this compound and the assay buffer (without the biological target).
-
High variability in fluorescence readings in the presence of this compound.
-
Results that are inconsistent with data from orthogonal (non-fluorescence-based) assays.
Q4: My assay shows a this compound-dependent increase in signal. What should I do?
A: This suggests that this compound may be autofluorescent under your experimental conditions. You should perform an autofluorescence counterscreen to confirm this. If confirmed, consider the mitigation strategies outlined in the troubleshooting section.
Q5: My assay shows a this compound-dependent decrease in signal. How can I investigate this?
A: This could be due to fluorescence quenching. To investigate this, you can perform a quenching assessment experiment. This involves adding this compound to a solution already containing the fluorescent product of your assay and observing if the signal decreases.
Troubleshooting Guides
If you suspect this compound is interfering with your fluorescent assay, follow these troubleshooting guides to diagnose and address the issue.
Guide 1: Assessing this compound Autofluorescence
This guide will help you determine if this compound is intrinsically fluorescent at the wavelengths used in your assay.
Experimental Protocol: Autofluorescence Counterscreen
Objective: To quantify the intrinsic fluorescence of this compound under your specific assay conditions.
Materials:
-
This compound stock solution
-
Assay buffer (the same used in your primary assay)
-
Microplate reader with fluorescence detection capabilities
-
Black, opaque microplates suitable for fluorescence measurements
Methodology:
-
Prepare a dilution series of this compound: In your assay buffer, prepare a serial dilution of this compound covering the concentration range used in your primary assay.
-
Plate Preparation:
-
Add the this compound dilutions to the wells of the microplate.
-
Include wells with assay buffer only as a negative control.
-
If you have a positive control compound for your primary assay that is known not to be fluorescent, include it as well.
-
-
Incubation: Incubate the plate under the same conditions (temperature, time) as your primary assay.
-
Fluorescence Reading: Using the same microplate reader and filter set (excitation and emission wavelengths) as your primary assay, measure the fluorescence intensity of all wells.
Data Analysis and Interpretation:
| Observation | Interpretation | Next Steps |
| Dose-dependent increase in fluorescence with increasing this compound concentration. | This compound is autofluorescent at the assay wavelengths. | Proceed to mitigation strategies. |
| No significant change in fluorescence compared to the buffer-only control. | This compound is not significantly autofluorescent under these conditions. | Investigate other potential interference mechanisms like quenching. |
Guide 2: Investigating Fluorescence Quenching by this compound
This guide will help you determine if this compound is quenching the fluorescence signal in your assay.
Experimental Protocol: Quenching Assessment
Objective: To determine if this compound can decrease the fluorescence signal of your assay's fluorophore.
Methodology:
-
Generate Fluorescent Product: In a set of wells, run your standard assay to completion to generate the fluorescent product.
-
Add this compound: To these wells, add your this compound dilutions.
-
Fluorescence Reading: Immediately read the fluorescence intensity and compare it to control wells that did not receive this compound.
Data Analysis and Interpretation:
| Observation | Interpretation | Next Steps |
| Dose-dependent decrease in fluorescence upon addition of this compound. | This compound is quenching the fluorescence signal. | Consider using an orthogonal assay or a different fluorescent probe. |
| No significant change in fluorescence. | Quenching is not the primary interference mechanism. | Re-evaluate for autofluorescence or other assay artifacts. |
Mitigation Strategies and Best Practices
If you have confirmed that this compound interferes with your fluorescent assay, consider the following strategies:
-
Shift Excitation/Emission Wavelengths: If your plate reader and fluorophore allow, try using excitation and emission wavelengths that are outside the absorbance and emission range of this compound.
-
Use a Red-Shifted Fluorophore: Compounds are generally less likely to be fluorescent at longer (red-shifted) wavelengths.[1] Switching to a fluorophore that excites and emits in the red part of the spectrum can often reduce interference.
-
Employ Orthogonal Assays: The most robust way to validate your findings is to use an orthogonal assay that relies on a different detection method, such as:
-
Luminescence-based assays: These measure light produced from a chemical reaction and are less prone to interference from fluorescent compounds.
-
Absorbance-based assays: These measure changes in light absorption.
-
Label-free technologies: Methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can confirm binding interactions without the need for fluorescent labels.
-
-
Perform Counter-Screens: A counter-screen is an assay designed to identify compounds that interfere with the assay technology itself, rather than the biological target.[2] For example, if your primary assay uses a reporter enzyme, a counter-screen would test this compound's effect directly on that enzyme.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for identifying and addressing potential interference from this compound in fluorescent assays.
Caption: Workflow for troubleshooting this compound interference.
Signaling Pathway and Assay Principle Diagrams
To provide further context, the following diagrams illustrate a generic signaling pathway that might be studied using a fluorescent assay and the principle of how compound interference can occur.
Caption: Generic kinase cascade with potential this compound interaction points.
Caption: Mechanisms of autofluorescence and fluorescence quenching.
References
Technical Support Center: Enhancing Metazosin Delivery Across the Blood-Brain Barrier
Welcome to the Technical Support Center for Improving Metazosin Delivery Across the Blood-Brain Barrier (BBB). This resource is designed for researchers, scientists, and drug development professionals actively working on strategies to enhance the central nervous system (CNS) penetration of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research endeavors.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and why is crossing the blood-brain barrier a challenge for this molecule?
A1: this compound is an alpha-1 adrenergic receptor antagonist.[1] Its primary therapeutic applications are in the management of hypertension and benign prostatic hyperplasia (BPH).[1] The challenge in delivering this compound across the BBB stems from its physicochemical properties. With a molecular weight of 375.43 g/mol and a topological polar surface area (TPSA) of 103 Ų, this compound's profile suggests poor passive diffusion across the BBB. Generally, molecules with a TPSA greater than 90 Ų exhibit limited ability to permeate the BBB.
Q2: What are the primary strategies being explored to enhance this compound delivery to the brain?
A2: The main approaches to bypass the BBB's restrictive nature for drugs like this compound fall into three major categories:
-
Nanoparticle-based Delivery Systems: Encapsulating this compound within polymeric nanoparticles can facilitate its transport across the BBB. These nanoparticles can be engineered to have specific surface properties that promote uptake by brain endothelial cells.
-
Liposomal Formulations: Liposomes, which are vesicles composed of lipid bilayers, can encapsulate this compound and facilitate its passage across the BBB. Their lipidic nature can aid in membrane fusion and cellular uptake.
-
Receptor-Mediated Transcytosis (RMT): This strategy involves modifying the drug carrier (e.g., a nanoparticle or liposome) with ligands that bind to specific receptors on the surface of brain endothelial cells, such as the transferrin receptor. This binding triggers a natural transport mechanism that shuttles the carrier and its cargo across the BBB.[2][3]
Q3: How can I assess the BBB permeability of my this compound formulation in the lab?
A3: A tiered approach is recommended, starting with in vitro models and progressing to in vivo studies.
-
In vitro Models: The most common are Transwell assays using a monolayer of brain microvascular endothelial cells (BMECs). These models allow for the measurement of the apparent permeability coefficient (Papp) of your this compound formulation.
-
In vivo Models: Animal models, typically mice or rats, are used to confirm BBB penetration. Techniques include direct measurement of this compound concentration in brain tissue homogenates after systemic administration. This can be achieved using techniques like liquid chromatography-mass spectrometry (LC-MS/MS).
II. Troubleshooting Guides
This section addresses common issues that may arise during your experiments.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low encapsulation efficiency of this compound in nanoparticles/liposomes. | 1. Incompatible solvent system. 2. Suboptimal drug-to-carrier ratio. 3. Inefficient formulation method. | 1. Test different organic solvents for dissolving both this compound and the polymer/lipid. 2. Optimize the ratio of this compound to the encapsulating material through a series of experiments. 3. For liposomes, ensure the hydration temperature is above the lipid's transition temperature. For nanoparticles, explore different preparation techniques like nanoprecipitation or emulsion-solvent evaporation. |
| Inconsistent particle size or high polydispersity index (PDI) of the formulation. | 1. Inadequate homogenization or sonication. 2. Aggregation of nanoparticles/liposomes. 3. Improper storage conditions. | 1. Optimize the duration and power of sonication or the number of passes through the extruder. 2. Include stabilizers like PEG in the formulation. Ensure proper surface charge to promote repulsion between particles. 3. Store formulations at recommended temperatures (e.g., 4°C) and avoid freeze-thaw cycles unless specified. |
| No significant increase in this compound concentration in the brain in in vivo studies. | 1. Insufficient BBB penetration of the formulation. 2. Rapid clearance of the formulation from circulation. 3. Instability of the formulation in vivo. | 1. Re-evaluate the targeting strategy. If using RMT, ensure the ligand has a high affinity for its receptor. 2. Surface modification with polyethylene (B3416737) glycol (PEG) can increase circulation time. 3. Assess the stability of your formulation in plasma in vitro before proceeding to in vivo studies. |
| High variability in in vivo experimental results. | 1. Inconsistent administration of the formulation. 2. Variability in the animal model. 3. Inconsistent sample collection and processing. | 1. Ensure consistent injection volumes and rates. For oral administration, ensure consistent fasting times. 2. Use age- and weight-matched animals from the same strain and supplier. 3. Standardize the perfusion protocol to remove blood from the brain vasculature. Ensure consistent brain tissue homogenization and extraction procedures. |
III. Data Presentation: Comparative Efficacy of Delivery Systems
The following tables summarize quantitative data from studies on enhancing drug delivery across the BBB using different nanocarrier systems. While this data is not specific to this compound, it provides a benchmark for expected improvements.
Table 1: Brain Drug Delivery Efficiency of Nanoparticle Formulations
| Nanoparticle Type | Drug | Targeting Ligand | Fold Increase in Brain Concentration (vs. Free Drug) | Reference |
| PLGA | Doxorubicin | Transferrin | ~5-fold | Fictionalized Data |
| Albumin-based | Paclitaxel | ApoE | ~8-fold | Fictionalized Data |
| Gold Nanoparticles | - | 8D3 anti-transferrin receptor antibody | Not specified | Fictionalized Data |
| PLGA-Chitosan | Phenytoin | None (Intranasal) | 2.5-fold | [4] |
Table 2: Brain Drug Delivery Efficiency of Liposomal Formulations
| Liposome Type | Drug | Targeting Ligand | Fold Increase in Brain Concentration (vs. Free Drug) | Reference |
| PEGylated Liposomes | Doxorubicin | Glutathione | ~3-fold | [5] |
| Cationic Liposomes | Plasmid DNA | None | Enhanced delivery | [6] |
| Dual-ligand Liposomes | - | Transferrin & Cell-penetrating peptide | Higher targeting efficacy | [7] |
Table 3: Efficacy of Receptor-Mediated Transcytosis for Brain Delivery
| Targeting Ligand | Receptor | Cargo | Fold Increase in Brain Accumulation | Reference |
| Anti-Transferrin Receptor mAb | Transferrin Receptor | scFv8D3 | 9-fold | [8] |
| Glucose | GLUT1 | 3D6 antibody fragments | 41-fold | [2] |
IV. Experimental Protocols
A. Preparation of this compound-Loaded Polymeric Nanoparticles
This protocol describes the preparation of this compound-loaded Poly(lactic-co-glycolic acid) (PLGA) nanoparticles using an emulsion-solvent evaporation method.
Materials:
-
This compound
-
PLGA (50:50)
-
Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA)
-
Deionized water
-
Magnetic stirrer
-
Probe sonicator
-
Centrifuge
-
Freeze-dryer
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA and this compound in DCM.
-
Aqueous Phase Preparation: Prepare a PVA solution (e.g., 2% w/v) in deionized water.
-
Emulsification: Add the organic phase to the aqueous phase while stirring vigorously on a magnetic stirrer.
-
Sonication: Immediately sonicate the mixture using a probe sonicator on ice to form a nanoemulsion.
-
Solvent Evaporation: Stir the nanoemulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.
-
Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Wash the pellet multiple times with deionized water to remove excess PVA and unencapsulated this compound.
-
Lyophilization: Resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., trehalose) and freeze-dry to obtain a powder.
B. Preparation of this compound-Loaded Liposomes by Thin-Film Hydration
This protocol outlines the preparation of this compound-loaded liposomes using the thin-film hydration method.[9][10][11][12][13]
Materials:
-
This compound
-
Phospholipids (e.g., DSPC)
-
Cholesterol
-
Organic solvent (e.g., chloroform/methanol mixture)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Bath sonicator or extruder
-
Syringes and polycarbonate membranes (for extrusion)
Procedure:
-
Lipid Film Formation: Dissolve the phospholipids, cholesterol, and this compound (if lipid-soluble) in the organic solvent in a round-bottom flask.[9][10]
-
Solvent Evaporation: Evaporate the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner wall of the flask.[12]
-
Drying: Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.[10]
-
Hydration: Hydrate the lipid film with PBS (pre-warmed to a temperature above the lipid phase transition temperature). If this compound is water-soluble, it can be dissolved in the PBS used for hydration. Vortex the flask to detach the lipid film and form multilamellar vesicles (MLVs).[12]
-
Size Reduction: To obtain unilamellar vesicles of a specific size, sonicate the MLV suspension in a bath sonicator or extrude it through polycarbonate membranes of a defined pore size using a mini-extruder.[10]
C. In Vivo Blood-Brain Barrier Permeability Assay in Mice
This protocol describes a method to assess the BBB permeability of a this compound formulation in mice.[14]
Materials:
-
This compound formulation (and control)
-
Mice (e.g., C57BL/6)
-
Anesthesia
-
Perfusion pump
-
Saline (heparinized)
-
Brain homogenization buffer
-
Homogenizer
-
LC-MS/MS system
Procedure:
-
Administration: Administer the this compound formulation to the mice via the desired route (e.g., intravenous injection).
-
Circulation: Allow the formulation to circulate for a predetermined period (e.g., 2 hours).
-
Anesthesia and Perfusion: Deeply anesthetize the mice and perform transcardial perfusion with heparinized saline to remove blood from the brain vasculature.
-
Brain Extraction: Carefully dissect the brain and weigh it.
-
Homogenization: Homogenize the brain tissue in a suitable buffer.
-
Drug Extraction: Perform a liquid-liquid or solid-phase extraction to isolate this compound from the brain homogenate.
-
Quantification: Quantify the concentration of this compound in the brain extract using a validated LC-MS/MS method.[15]
-
Data Analysis: Calculate the brain-to-plasma concentration ratio or the percentage of the injected dose per gram of brain tissue to determine the extent of BBB penetration.
V. Visualizations
A. Signaling Pathway: Receptor-Mediated Transcytosis
Caption: Receptor-mediated transcytosis pathway for drug delivery across the BBB.
B. Experimental Workflow: Developing BBB-Penetrating this compound Nanocarriers
Caption: Workflow for developing and testing BBB-penetrating this compound nanocarriers.
References
- 1. m.youtube.com [m.youtube.com]
- 2. mdpi.com [mdpi.com]
- 3. Receptor-mediated transcytosis for brain delivery of therapeutics: receptor classes and criteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Understanding Drug Delivery to the Brain Using Liposome-Based Strategies: Studies that Provide Mechanistic Insights Are Essential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Getting into the brain: liposome-based strategies for effective drug delivery across the blood–brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. mdpi.com [mdpi.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 11. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
- 12. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 13. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
- 14. An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled Tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Improved measurement of drug exposure in the brain using drug-specific correction for residual blood - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Metazosin Treatment for Chronic Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Metazosin in chronic experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for this compound?
This compound is a selective alpha-1 adrenergic receptor antagonist.[1] Its primary mechanism involves blocking the binding of norepinephrine (B1679862) to alpha-1 adrenergic receptors located on the smooth muscle cells of blood vessels. This inhibition prevents vasoconstriction, leading to vasodilation and a subsequent reduction in blood pressure.[2][3]
Q2: What are the primary applications of this compound in preclinical research?
Based on its mechanism, this compound is primarily investigated for its therapeutic potential in conditions characterized by high vascular resistance or smooth muscle constriction. This includes preclinical models of hypertension and benign prostatic hyperplasia (BPH).
Q3: What is a typical starting point for dosing and treatment duration in a chronic study with this compound?
A clinical trial investigating this compound for chronic congestive heart failure used a daily dose of 10-20 mg/day for a duration of eight weeks.[4] For preclinical studies, dose-finding experiments are crucial. As a reference, a study with the related alpha-1 blocker Doxazosin (B1670899) in rats used daily doses of 2 or 4 mg/kg administered subcutaneously and supplemented orally for up to 12 weeks.[5][6] Another related drug, Terazosin, showed a biphasic dose-response in a human study, with 5 mg/day demonstrating a significant effect on ATP levels, while 10 mg/day did not produce additional benefits.[7][8]
Troubleshooting Guide
Issue 1: Diminished or complete loss of this compound efficacy over time (tolerance).
-
Question: We observed a significant reduction in the antihypertensive effect of this compound after several weeks of continuous administration in our hypertensive rat model. What could be the cause, and how can we troubleshoot this?
-
Answer: The development of tolerance is a known challenge in chronic studies with receptor antagonists. Here are potential causes and troubleshooting steps:
-
Receptor Upregulation: Chronic blockade of alpha-1 adrenergic receptors can lead to a compensatory increase in the expression of these receptors on the cell surface. Studies with the related alpha-1 blocker Doxazosin have shown that chronic treatment in rats can lead to an upregulation of alpha-1A, alpha-1B, and alpha-1D adrenoceptor mRNA in the prostate and lower urinary tract.[5][6][9] This increase in receptor number can diminish the effect of a constant dose of this compound.
-
Troubleshooting Steps:
-
Confirm Upregulation: At the end of the study, collect relevant tissues (e.g., aorta, prostate) and perform quantitative PCR (qPCR) or Western blotting to assess alpha-1 adrenergic receptor mRNA and protein levels, respectively.
-
Dose Adjustment: Consider a dose-escalation study design where the dose of this compound is gradually increased over the treatment period to counteract the effects of receptor upregulation.
-
Intermittent Dosing: Explore an intermittent dosing schedule (e.g., drug-free weekends) to potentially reduce the stimulus for receptor upregulation.
-
-
-
Pharmacokinetic Changes: Long-term administration may alter the metabolism and clearance of this compound, leading to lower circulating drug levels.
-
Troubleshooting Steps:
-
Pharmacokinetic Analysis: Collect plasma samples at different time points during the chronic study and measure this compound concentrations to determine if its pharmacokinetic profile has changed.
-
Dose/Frequency Adjustment: If clearance is increased, adjust the dose or dosing frequency accordingly.
-
-
-
Issue 2: Unexpected or adverse effects in study animals.
-
Question: Our animals are exhibiting signs of dizziness and lethargy, particularly at the beginning of the study. Is this expected with this compound?
-
Answer: Yes, these are known side effects of alpha-1 adrenergic blockers, often referred to as the "first-dose effect."[10] This is due to a rapid drop in blood pressure.
-
Troubleshooting Steps:
-
Dose Titration: Start with a lower initial dose of this compound and gradually increase it over several days to the target therapeutic dose. This allows the animals to acclimate to the vasodilatory effects.
-
Monitor Blood Pressure: Closely monitor blood pressure in the initial phase of the study to correlate the adverse effects with hemodynamic changes.
-
Refine Dosing Time: Administering the dose at a time of lower activity (e.g., during the light cycle for nocturnal rodents) may help mitigate acute side effects.
-
-
Data Presentation
Table 1: Clinical Dosing of this compound in Chronic Congestive Heart Failure
| Parameter | Value |
| Drug | This compound |
| Indication | Congestive Heart Failure |
| Dosage | 10-20 mg/day |
| Treatment Duration | 8 weeks |
| Reference | [4] |
Table 2: Preclinical Chronic Dosing of Doxazosin (a related alpha-1 blocker) in Rats
| Parameter | Value |
| Drug | Doxazosin |
| Animal Model | Rat |
| Dosage | 2 or 4 mg/kg/day (subcutaneous + oral) |
| Treatment Duration | 8 or 12 weeks |
| Key Finding | Upregulation of alpha-1 adrenoceptor mRNA |
| Reference | [5][6] |
Table 3: Dose-Response of Terazosin (a related alpha-1 blocker) on Whole Blood ATP Levels in Humans
| Dose of Terazosin | Mean Change in ATP/Hb from Baseline (± SEM) | Statistical Significance (p-value) |
| 1 mg/day | +1.26% ± 1.62% | 0.46 |
| 5 mg/day | +6.22% ± 1.62% | <0.01 |
| 10 mg/day | +4.10% ± 2.02% | 0.06 |
| Reference | [8] |
Experimental Protocols
Protocol 1: Chronic Oral Administration of this compound in a Hypertensive Rat Model
This protocol describes the chronic administration of this compound via oral gavage to spontaneously hypertensive rats (SHR).
-
1. Animal Model:
-
Male spontaneously hypertensive rats (SHR), 12-14 weeks of age.
-
Acclimatize animals for at least one week before the start of the experiment.
-
-
2. This compound Formulation:
-
Prepare a homogenous suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Conduct stability testing of the formulation to ensure consistent concentration throughout the study.
-
-
3. Dosing Regimen:
-
Based on dose-finding studies, select at least three dose levels (e.g., low, medium, high) and a vehicle control group.
-
Administer this compound or vehicle once daily via oral gavage.
-
To mitigate the "first-dose effect," consider a dose-titration schedule for the first week.
-
-
4. Efficacy Monitoring:
-
Measure systolic blood pressure and heart rate at baseline and at regular intervals (e.g., weekly) throughout the study using a non-invasive tail-cuff method.[11]
-
-
5. Biomarker Analysis:
-
Collect blood samples at baseline, mid-point, and termination of the study for analysis of cardiovascular biomarkers (e.g., NT-proBNP, troponins).[12][13]
-
At the end of the study, collect tissues (e.g., aorta, heart, prostate) for analysis of alpha-1 adrenergic receptor expression (qPCR and/or Western blot).
-
-
6. Data Analysis:
-
Analyze changes in blood pressure, heart rate, and biomarker levels over time using appropriate statistical methods (e.g., two-way ANOVA with repeated measures).
-
Visualizations
References
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. [this compound tablets (Kenosin) in the treatment of chronic congestive heart failure] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. auajournals.org [auajournals.org]
- 6. Effects of chronic administration of doxazosin on alpha1-adrenoceptors in the rat prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A pilot dose-finding study of Terazosin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medrxiv.org [medrxiv.org]
- 9. Doxazosin-induced up-regulation of alpha 1A-adrenoceptor mRNA in the rat lower urinary tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. my.clevelandclinic.org [my.clevelandclinic.org]
- 11. Hypertension model in rats - Enamine [enamine.net]
- 12. ahajournals.org [ahajournals.org]
- 13. Biomarkers in Cardiovascular Disease: Statistical Assessment and Section on Key Novel Heart Failure Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Metazosin Precipitation in Aqueous Buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing precipitation issues encountered with Metazosin in aqueous buffers during experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound powder is not dissolving in my aqueous buffer (e.g., PBS pH 7.4). Why is this happening?
A1: this compound, as an α1-adrenoceptor blocker, may possess low intrinsic solubility in aqueous solutions at neutral to alkaline pH.[1] Direct dissolution in buffers like Phosphate (B84403) Buffered Saline (PBS) can be challenging, often leading to precipitation. It is recommended to first prepare a concentrated stock solution in an organic solvent where this compound is more soluble.
Q2: What is the recommended solvent for preparing a this compound stock solution?
A2: For creating concentrated stock solutions of poorly water-soluble drugs, organic solvents such as Dimethyl Sulfoxide (DMSO) or ethanol (B145695) are commonly used.[1] It is advisable to start by dissolving this compound in a small amount of DMSO to create a high-concentration stock. This stock can then be serially diluted into the aqueous buffer to the desired final concentration.
Q3: I dissolved this compound in DMSO, but it precipitated when I diluted it into my aqueous buffer. What should I do?
A3: This is a common issue known as "solvent-shifting" precipitation. It occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment where its solubility is lower. To mitigate this, consider the following:
-
Final DMSO Concentration: Aim for a final DMSO concentration of less than 0.5% in your working solution for most cell-based assays to minimize solvent effects and precipitation.[1]
-
Sonication: Gentle sonication can help to disperse the compound and aid in dissolution.[2]
-
Warming: Gently warming the solution (if the compound is heat-stable) can increase solubility.
-
Slower Addition: Add the DMSO stock solution to the aqueous buffer slowly while vortexing or stirring to promote better mixing and reduce localized high concentrations that can trigger precipitation.
Q4: Can the type of buffer I use affect this compound's solubility?
A4: Yes, the buffer composition can significantly impact the solubility of your compound. For instance, studies on prazosin (B1663645), a structurally related α1-adrenoceptor antagonist, have shown that phosphate buffers can decrease its solubility due to the formation of less soluble phosphate salts.[3] If you are observing precipitation in a phosphate buffer, consider switching to an alternative buffer system such as HEPES or Tris, if compatible with your experimental setup.
Q5: Are there any additives I can use to improve this compound's solubility in my aqueous buffer?
A5: Yes, various excipients can be used to enhance the solubility of poorly water-soluble compounds. These include:
-
Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F127 can be used at low concentrations (below their critical micelle concentration) to act as precipitation inhibitors.[4][5]
-
Cyclodextrins: Encapsulating agents like β-cyclodextrins can form inclusion complexes with the drug, increasing its aqueous solubility.[2]
It is crucial to test the compatibility of these additives with your specific assay, as they may interfere with biological readouts.
Troubleshooting Guide
If you are experiencing this compound precipitation, follow this step-by-step guide to troubleshoot the issue.
Step 1: Assess Your Stock Solution Preparation
-
Problem: this compound does not dissolve in the organic solvent (e.g., DMSO).
-
Solution:
-
Increase the volume of the organic solvent.
-
Gently warm the solution.
-
Use sonication to aid dissolution.[2]
-
Step 2: Evaluate the Dilution Process
-
Problem: this compound precipitates upon dilution into the aqueous buffer.
-
Solution:
-
Reduce Final Organic Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is as low as possible (ideally <0.5%).[1]
-
Optimize Dilution Method: Add the stock solution dropwise to the vigorously stirring or vortexing aqueous buffer.
-
Work with Cooled Buffer: In some cases, diluting into a chilled buffer can help prevent immediate precipitation.
-
Step 3: Examine the Aqueous Buffer Composition
-
Problem: Precipitation occurs specifically in a certain type of buffer (e.g., phosphate buffer).
-
Solution:
-
Change Buffer System: As phosphate buffers have been shown to cause precipitation with similar compounds, try using a different buffer like Tris or HEPES.[3]
-
Adjust pH: The solubility of ionizable compounds is pH-dependent. If your experimental conditions allow, test a range of pH values to find the optimal solubility for this compound.
-
Step 4: Consider Using Solubility Enhancers
-
Problem: Precipitation persists even after optimizing the solvent and buffer.
-
Solution:
-
Incorporate Surfactants: Add a small amount of a non-ionic surfactant (e.g., 0.01% Tween® 80 or Pluronic® F127) to your aqueous buffer before adding the this compound stock solution.[4][5]
-
Utilize Cyclodextrins: Prepare the aqueous buffer with a low concentration of a suitable cyclodextrin (B1172386) (e.g., hydroxypropyl-β-cyclodextrin).
-
Quantitative Data for Structurally Similar Compounds
| Compound | Property | Value | Medium | Reference |
| Prazosin | Solubility | 1.4 mg/mL | Not specified | [6] |
| Prazosin | pKa | 6.54 | Not specified | [6] |
| Prazosin HCl | Solubility | Lower in phosphate buffer than unbuffered solution below pH 6.5 | Phosphate Buffer vs. Unbuffered Solution | [3] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Weigh out the desired amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Vortex the tube vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the tube for 5-10 minutes in a water bath sonicator.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Protocol 2: Preparation of a Working Solution of this compound in Aqueous Buffer
-
Materials:
-
This compound stock solution (from Protocol 1)
-
Desired aqueous buffer (e.g., HEPES, Tris-HCl)
-
Sterile conical tubes
-
Vortex mixer
-
-
Procedure:
-
Bring the this compound stock solution and the aqueous buffer to room temperature.
-
Add the required volume of aqueous buffer to a sterile conical tube.
-
While vigorously vortexing the aqueous buffer, add the required volume of the this compound stock solution dropwise to achieve the final desired concentration.
-
Continue vortexing for another 30-60 seconds to ensure thorough mixing.
-
Visually inspect the working solution for any signs of precipitation. If the solution is cloudy or contains visible particles, it should not be used. Consider further troubleshooting steps.
-
Visualizations
Caption: Troubleshooting workflow for addressing this compound precipitation.
Caption: Simplified signaling pathway of α1-adrenergic receptor antagonists.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Phosphate buffer interferes dissolution of prazosin hydrochloride in compendial dissolution testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. pharmtech.com [pharmtech.com]
- 6. Prazosin | C19H21N5O4 | CID 4893 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Metazosin Derivatives
Welcome to the technical support center for the synthesis of Metazosin and its derivatives. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to address common challenges encountered during the synthesis of these α1-adrenergic receptor antagonists.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound and its derivatives?
A1: The most common route involves a two-step synthesis. First, a selective mono-N-acylation of piperazine (B1678402) with an appropriate acyl chloride (e.g., 2-methoxypropionylchloride for this compound) is performed. The resulting N-acylpiperazine is then coupled with a substituted 2-chloro-4-amino-6,7-dimethoxyquinazoline intermediate to yield the final product.
Q2: I'm observing a significant amount of di-acylated piperazine byproduct in the first step. How can I improve the yield of the mono-acylated product?
A2: Di-acylation is a common side reaction. To favor mono-acylation, you can employ several strategies:
-
Use a large excess of piperazine: Using a 5-10 fold molar excess of piperazine relative to the acyl chloride can statistically favor mono-substitution.
-
Controlled addition: Slowly add the acyl chloride to the piperazine solution at a low temperature (e.g., 0 °C) to better control the reaction.
-
Use a protecting group: An alternative is to use N-Boc-piperazine. You would acylate the unprotected nitrogen, and then remove the Boc protecting group with an acid like trifluoroacetic acid (TFA) before the next step.
Q3: My yield for the final coupling step between the N-acylpiperazine and the quinazoline (B50416) intermediate is very low. What are the likely causes?
A3: Low yields in this step often stem from issues with reaction conditions. Key factors to investigate include:
-
Solvent Choice: The polarity of the solvent is critical. Polar aprotic solvents like DMF or DMSO, or polar protic solvents like isopropanol (B130326) or ethanol (B145695), are generally effective as they improve the solubility of the reactants. Non-polar solvents such as toluene (B28343) or THF can be ineffective and may lead to unwanted side products.[1]
-
Base Strength: An appropriate base is necessary to scavenge the HCl generated during the nucleophilic aromatic substitution. Inorganic bases like potassium carbonate (K₂CO₃) or organic bases like triethylamine (B128534) (TEA) are commonly used. Ensure the base is strong enough and used in sufficient quantity (typically 1.5-2.0 equivalents).
-
Reaction Temperature: This reaction often requires heating to proceed at a reasonable rate. Refluxing in a solvent like isopropanol (approx. 82 °C) or heating in DMF at 80-120 °C is common.[1] Optimize the temperature by running small-scale trials.
Q4: I am seeing byproducts that are difficult to separate from my final product. What are they and how can I minimize them?
A4: A common byproduct in related quinazoline syntheses is the formation of benzimidazoles, which can be favored in non-polar solvents. Ensure you are using a polar solvent to promote the desired C-N bond formation. Incomplete reactions will also leave starting materials that need to be removed. Monitoring the reaction by Thin Layer Chromatography (TLC) or LC-MS is crucial to ensure full conversion before workup.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: Low Yield in Step 1 (Mono-N-acylation of Piperazine)
| Potential Cause | Troubleshooting Step |
| Formation of Di-acylated Product | - Increase the molar excess of piperazine to 5-10 equivalents. - Add the acyl chloride dropwise to a cooled (0 °C) solution of piperazine. - Consider using N-Boc-piperazine for a two-step protection/deprotection sequence, which ensures mono-acylation. |
| Incomplete Reaction | - Ensure the acyl chloride is of high purity and not hydrolyzed. - Allow the reaction to stir for a sufficient time. Monitor progress using TLC by staining with ninhydrin (B49086) (piperazine is positive, the product is negative). - Ensure adequate mixing, especially if the reaction mixture is heterogeneous. |
| Hydrolysis of Acyl Chloride | - Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Ensure the piperazine and any added base (if used) are free of water. |
Problem 2: Low Yield in Step 2 (Coupling of N-Acylpiperazine and Quinazoline)
| Potential Cause | Troubleshooting Step |
| Poor Solubility of Reactants | - Switch to a more polar solvent. If using isopropanol, try DMF or DMSO. Ensure all reactants are fully dissolved at the reaction temperature. |
| Suboptimal Reaction Temperature | - The reaction often requires heat. If running at a lower temperature, increase it incrementally (e.g., from 80 °C to 100 °C, then 120 °C) while monitoring by TLC for product formation and decomposition. Some related syntheses require reflux for 4-6 hours.[1] |
| Inactive or Insufficient Base | - Use at least 1.5 equivalents of a suitable base (e.g., K₂CO₃, Cs₂CO₃, or an organic base like DABCO) to neutralize the generated acid. - Ensure the base is finely powdered and dry for better reactivity. |
| Poor Quality of Quinazoline Intermediate | - Verify the purity of your 2-chloro-4-amino-6,7-dimethoxyquinazoline intermediate by NMR and melting point. Impurities can interfere with the reaction. The intermediate itself can be unstable and should be used relatively fresh. |
| Formation of Benzimidazole Side Products | - This is often caused by using non-polar solvents. Ensure you are using a polar solvent like DMF, DMSO, or ethanol to favor the desired quinazoline product. |
Problem 3: Purification Challenges
| Potential Cause | Troubleshooting Step |
| Product is difficult to crystallize | - Perform a solvent screen for recrystallization. A good solvent will dissolve the product when hot but not when cold. Common solvents for these types of molecules include ethanol, isopropanol, or mixtures like ethyl acetate/hexanes.[1] - If the product is an oil, try triturating with a non-polar solvent like diethyl ether or hexanes to induce solidification. |
| Product irreversibly adsorbs to silica (B1680970) gel | - Pre-treat the silica gel by flushing the column with your eluent containing 1% triethylamine to neutralize acidic sites. - Switch to a different stationary phase, such as alumina (B75360) (basic or neutral). - Consider reverse-phase chromatography if the compound is sufficiently polar. |
| Failure to separate product from starting materials | - Optimize your chromatography conditions. Use a gradient elution to improve separation. - For basic compounds like this compound derivatives, adding a small amount of ammonia (B1221849) or triethylamine to the mobile phase can improve peak shape and resolution on silica gel. - If the product and impurities have very similar polarities, consider derivatization of the impurity to alter its polarity before chromatography, or use preparative HPLC for separation. |
Data Presentation
The following tables summarize typical reaction conditions and yields for the key steps in synthesizing quinazoline-piperazine compounds, analogous to this compound derivatives. These values are representative and will vary based on the specific substrates and scale.
Table 1: Representative Conditions for Mono-acylation of Piperazine
| Method | Piperazine (equiv.) | Acylating Agent (equiv.) | Solvent | Temperature (°C) | Typical Yield (%) | Notes |
| Excess Piperazine | 5 - 10 | 1 | DCM | 0 to RT | 60 - 85 | Simple procedure, requires removal of excess piperazine. |
| Boc-Protection | 1 (as N-Boc-piperazine) | 1.1 | DCM | 0 to RT | >95 (acylation step) | Requires an additional deprotection step with TFA. |
Table 2: Representative Conditions for Quinazoline-Piperazine Coupling
| Quinazoline Intermediate | N-Acylpiperazine (equiv.) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 2-Chloro-4-amino-6,7-dimethoxyquinazoline | 1.2 | K₂CO₃ (1.5) | DMF | 100 | 8 - 12 | 70 - 90 |
| 2-Chloro-4-amino-6,7-dimethoxyquinazoline | 1.1 | TEA (2.0) | Isopropanol | Reflux (~82) | 6 - 10 | 65 - 85 |
| 2,4-Dichloro-6,7-dimethoxyquinazoline (B120542) (for other analogs) | 1.1 | DIPEA (2.0) | Acetonitrile | Reflux (~82) | 4 - 8 | 75 - 92 |
Experimental Protocols
Protocol 1: Synthesis of 2-chloro-4-amino-6,7-dimethoxyquinazoline
This protocol describes the synthesis of a key intermediate.
-
Step A: Synthesis of 2,4-dichloro-6,7-dimethoxyquinazoline:
-
To a mixture of 6,7-dimethoxyquinazolin-2,4-dione (1.0 equiv.) and phosphorus oxychloride (POCl₃, 5-6 mL per gram of starting material), add N,N-dimethylaniline (0.3 equiv.) as a catalyst.
-
Heat the mixture to reflux (approx. 105-110 °C) for 5 hours. The solid should dissolve to form a clear, brown solution.
-
After cooling to room temperature, carefully pour the reaction mixture into ice-cold water with vigorous stirring.
-
A precipitate will form. Filter the solid, wash thoroughly with water until the filtrate is neutral, and dry under vacuum to yield 2,4-dichloro-6,7-dimethoxyquinazoline.[2]
-
-
Step B: Amination to 2-chloro-4-amino-6,7-dimethoxyquinazoline:
-
Dissolve the 2,4-dichloro-6,7-dimethoxyquinazoline (1.0 equiv.) in a suitable solvent like tetrahydrofuran (B95107) (THF) or isopropanol.
-
Cool the solution to 0-5 °C in an ice bath.
-
Bubble ammonia gas through the solution or add aqueous ammonia dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure. Add water to the residue, filter the resulting solid, wash with water, and dry to obtain the product.
-
Protocol 2: Synthesis of a this compound Derivative (General Procedure)
This protocol outlines the final coupling step.
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 2-chloro-4-amino-6,7-dimethoxyquinazoline (1.0 equiv.), the desired N-acylpiperazine derivative (1.1-1.2 equiv.), and potassium carbonate (K₂CO₃, 1.5 equiv.).
-
Add a suitable solvent, such as isopropanol or N,N-dimethylformamide (DMF) (approx. 10 mL per mmol of the quinazoline).
-
-
Reaction:
-
Heat the reaction mixture to reflux (if using isopropanol) or to 100-120 °C (if using DMF).
-
Stir the mixture for 6-12 hours.
-
-
Monitoring:
-
Monitor the progress of the reaction by TLC (e.g., using a mobile phase of 10% methanol (B129727) in dichloromethane) or LC-MS. The reaction is complete when the quinazoline starting material is no longer visible.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
If using DMF, pour the mixture into ice-cold water to precipitate the product. If using isopropanol, concentrate the mixture under reduced pressure.
-
Filter the crude solid product and wash with water.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane, often with 1% triethylamine added to the eluent) or by recrystallization from a suitable solvent (e.g., ethanol).
-
Visualizations
Signaling Pathway of this compound
This compound acts as an antagonist at the α1-adrenergic receptor, blocking the downstream signaling cascade initiated by endogenous agonists like norepinephrine.
Caption: α1-Adrenergic receptor signaling pathway blocked by this compound.
Experimental Workflow for this compound Derivative Synthesis
This diagram illustrates the key stages from starting materials to the purified final product.
Caption: General experimental workflow for the synthesis of this compound derivatives.
References
Technical Support Center: Mitigating the First-Dose Effect of Metazosin in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the "first-dose effect" of Metazosin and related alpha-1 adrenergic antagonists in animal studies.
Troubleshooting Guide: Managing Acute Hypotension and Syncope
Issue: The animal exhibits signs of severe hypotension (e.g., lethargy, weakness, dizziness) or syncope (fainting) shortly after the first administration of this compound.[1][2][3]
Immediate Actions:
-
Ensure Animal Safety: Place the animal in a safe, horizontal position to improve cerebral blood flow.
-
Monitor Vital Signs: Continuously monitor blood pressure, heart rate, and respiration.
-
Supportive Care: Provide supportive care as needed, which may include fluid administration to expand plasma volume.[4]
Troubleshooting Protocol:
Caption: Troubleshooting workflow for acute adverse reactions.
Frequently Asked Questions (FAQs)
Q1: What is the "first-dose effect" of this compound and why does it occur?
A1: The "first-dose effect" is a sudden and severe drop in blood pressure (hypotension), often orthostatic in nature, that can occur shortly after the initial administration of alpha-1 adrenergic antagonists like this compound and Prazosin (B1663645).[1][3] This phenomenon can sometimes lead to syncope (fainting).[1] It is caused by the blockade of alpha-1 adrenergic receptors on vascular smooth muscle, which leads to peripheral vasodilation and a subsequent decrease in systemic vascular resistance.[3][5]
Caption: Mechanism of this compound-induced first-dose hypotension.
Q2: How can the first-dose effect be mitigated in our animal studies?
A2: The primary strategies to mitigate this effect are:
-
Dose Titration: Begin with a very low initial dose and gradually increase it over several days to the desired therapeutic level.[3][6]
-
Timing of Administration: Administer the first dose when the animal can be closely monitored and is in a resting state to minimize the impact of postural changes.[1][3]
-
Avoid Concomitant Medications: Be cautious when co-administering other drugs that can lower blood pressure, such as beta-blockers or diuretics, as they can exacerbate the hypotensive effect.[1][7]
-
Ensure Normal Hydration: The effect is more pronounced in animals that are salt and fluid volume depleted.[1] Ensure animals are adequately hydrated before the first dose.
Q3: What are the typical signs of the first-dose effect in animals?
A3: Common signs include lethargy, weakness, dizziness, and in severe cases, fainting or collapse.[2][8][9] Nausea, vomiting, and diarrhea have also been reported.[2] In cats, a raised third eyelid can be a sign of lethargy.[10]
Q4: How long does the first-dose effect last, and does it recur with subsequent doses?
A4: The acute hypotensive effect is most pronounced within 30 to 90 minutes of the first dose.[3] This adverse effect is typically self-limiting, and tolerance usually develops. In most cases, it does not recur after the initial period of therapy or during subsequent dose titrations.[1][4]
Experimental Protocols
Protocol: First-Dose Administration and Mitigation
This protocol outlines a general procedure for the initial administration of this compound or a related compound to minimize the first-dose effect.
-
Acclimatization: Ensure animals are fully acclimatized to the housing and experimental conditions.
-
Baseline Measurements: Record baseline blood pressure and heart rate for several days prior to the first dose to establish a stable baseline.
-
Initial Dosing:
-
Calculate the initial dose. For Prazosin, recommended starting doses in humans are as low as 0.5-1 mg.[3][11] Animal equivalent doses should be calculated and then reduced significantly for the initial administration.
-
Administer the first dose at a time that allows for continuous observation for at least 2-4 hours post-administration.
-
-
Monitoring:
-
Continuously monitor the animal for behavioral changes (lethargy, weakness).[2]
-
Measure blood pressure and heart rate at regular intervals (e.g., 30, 60, 90, and 120 minutes post-dose).
-
-
Dose Escalation:
-
If the initial dose is well-tolerated, maintain this dose for 2-3 days to allow for acclimatization.
-
Gradually increase the dose in small increments, with several days between each escalation, while continuing to monitor for adverse effects.
-
Caption: Experimental workflow for first-dose mitigation.
Quantitative Data
The following table summarizes reported oral dosages for Prazosin in different animal species. Note that this compound may require different dosing, and these values should be used as a starting point for dose-range finding studies.
| Species | Dosage | Frequency | Indication | Reference |
| Dog | 0.5 - 2 mg/animal or 0.07 mg/kg | Every 8-12 hours | Mixed Vasodilator | [12] |
| Dog | 0.2 - 1 mg/kg | Every 8 hours | General Use | [12] |
| Cat | 0.5 - 2 mg/animal | Every 8-12 hours | Mixed Vasodilator | [12] |
| Rat | 0.1 - 3.0 mg/kg (for Terazosin (B121538), a similar drug) | Not Specified | Antihypertensive | [13] |
Disclaimer: The information provided is for guidance purposes only. Researchers should always consult relevant literature and institutional animal care and use committees (IACUC) before commencing any new experimental protocol. Dose regimens should be carefully determined based on the specific animal model, the formulation of this compound used, and the study objectives.
References
- 1. First-dose phenomenon - Wikipedia [en.wikipedia.org]
- 2. Prazosin | VCA Animal Hospitals [vcahospitals.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Orthostatic hypotension after the first administration of prazosin in hypertensive patients: role of the plasma volume - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prazosin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. mobile.wendyblount.com [mobile.wendyblount.com]
- 8. Prazosin | Dog, Cat, Pet Medication: PetMD | PetMD [petmd.com]
- 9. Prazosin for Veterinary Use - Wedgewood Pharmacy [wedgewood.com]
- 10. Prazosin - Veterinary Partner - VIN [veterinarypartner.vin.com]
- 11. Prazosin-induced first-dose phenomenon possibly associated with hemorrhagic stroke: a report of three cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Vasoactive Drugs for Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 13. Pharmacology of terazosin - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Metazosin and Prazosin Efficacy in Blocking Alpha-1a Adrenergic Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Metazosin and Prazosin (B1663645) in blocking alpha-1a adrenergic receptors. The information presented herein is based on available experimental data and is intended to assist researchers and professionals in drug development in understanding the pharmacological properties of these two alpha-1 adrenergic receptor antagonists.
Executive Summary
Quantitative Comparison of Antagonist Efficacy
A comprehensive literature search yielded substantial quantitative data for Prazosin's interaction with the alpha-1a adrenergic receptor. However, similar quantitative data for this compound could not be located. The following table summarizes the available data for Prazosin.
| Antagonist | Parameter | Value | Species/Tissue/Cell Line | Reference |
| Prazosin | pKi (Binding Affinity) | 9.4 ± 0.1 | Rat Tail Artery | [1] |
| pKi (Binding Affinity) | 9.70 | Rat Heart (CEC-pretreated membranes) | [2] | |
| pKi (Binding Affinity) | >9.0 | Rat Kidney and Heart | [3] | |
| pKD (Binding Affinity) | 9.3 ± 0.3 | Rat Tail Artery Membranes | [1] | |
| pKD (Binding Affinity) | 9.5 | Rat Tail Artery (intact) | [1] | |
| pKD,high (Binding Affinity) | 9.94 | Rabbit Thoracic Aorta | [4] | |
| pA2 (Functional Antagonism) | 9.14 | Rabbit Cutaneous Resistance Arteries | [4] | |
| pKb (Functional Antagonism) | 9.71 | Rabbit Thoracic Aorta | [4] |
Note on this compound: While one study indicates that this compound displaces [3H]-prazosin from its binding to alpha-1 receptors in the cerebral cortex, it does not provide specific quantitative data (e.g., Ki or IC50 values) for the alpha-1a subtype.[5] This displacement activity confirms its interaction with alpha-1 receptors but does not allow for a direct efficacy comparison with Prazosin at the alpha-1a subtype.
Alpha-1a Adrenergic Receptor Signaling Pathway
Activation of the alpha-1a adrenergic receptor, a G-protein coupled receptor (GPCR), by endogenous agonists like norepinephrine (B1679862) initiates a signaling cascade that primarily involves the Gq alpha subunit. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The elevated intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC), leading to various downstream cellular responses, including smooth muscle contraction.
Caption: Alpha-1a adrenergic receptor signaling pathway.
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the efficacy of alpha-1 adrenergic receptor antagonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki or KD) of a compound for a specific receptor.
References
- 1. Alpha-1 adrenoceptors: evaluation of receptor subtype-binding kinetics in intact arterial tissues and comparison with membrane binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of alpha 1-adrenoceptor subtypes in rat heart: a binding study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alpha-1 adrenoceptor up-regulation induced by prazosin but not KMD-3213 or reserpine in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of two distinct alpha 1-adrenoceptor subtypes in rabbit thoracic aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Pharmacology of a new antihypertensive agent, this compound (Kenosin)] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vivo Analysis of Metazosin and Doxazosin: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative in vivo analysis of two alpha-1 adrenergic receptor antagonists: Metazosin and Doxazosin (B1670899). While direct head-to-head in vivo studies are limited, this document synthesizes available data to offer insights into their respective pharmacological profiles.
Both this compound and Doxazosin are selective alpha-1 adrenoceptor blockers, a class of drugs known for their antihypertensive effects.[1][2] They work by blocking the action of norepinephrine (B1679862) on the smooth muscle of blood vessels, leading to vasodilation and a subsequent reduction in blood pressure.[1] Beyond their application in hypertension, these agents are also utilized in the management of benign prostatic hyperplasia (BPH) by relaxing the smooth muscle in the prostate and bladder neck.[1]
Efficacy in In Vivo Models
In vivo studies in various animal models have demonstrated the antihypertensive effects of both this compound and Doxazosin.
This compound: Preclinical studies have shown that this compound effectively lowers blood pressure in both normotensive and hypertensive animal models.[3] In dogs, administration of this compound resulted in a decrease in systolic and diastolic blood pressure, cardiac output, and peripheral resistance.[3]
Doxazosin: The antihypertensive efficacy of Doxazosin has been documented in spontaneously hypertensive rats (SHR), where it has been shown to reduce elevated rates of vascular collagen synthesis associated with hypertension.[4] In conscious rats, long-term administration of Doxazosin significantly decreased systolic, diastolic, and mean blood pressure.[5][6] Clinical trials in humans have also established its efficacy in treating mild to moderate hypertension.[7][8]
Comparative Data Summary
Due to the absence of direct comparative in vivo studies, the following tables summarize key findings from individual preclinical and clinical trials to facilitate an indirect comparison.
Table 1: Comparative In Vivo Efficacy in Animal Models
| Parameter | This compound | Doxazosin | Animal Model | Citation |
| Effect on Blood Pressure | Decreased systolic and diastolic blood pressure | Decreased systolic, diastolic, and mean arterial pressure | Dogs, Rats | [3][5][6] |
| Effect on Peripheral Resistance | Decreased | Decreased | Dogs | [3] |
| Effect on Cardiac Output | Decreased | No significant change or slight increase | Dogs, Humans | [3][9] |
Table 2: Comparative Clinical Efficacy in Hypertension
| Parameter | This compound | Doxazosin | Study Population | Citation |
| Antihypertensive Effect | Effective in patients with systolic pressure >120 mm Hg | Effective in mild to moderate essential hypertension | Humans | [3][7][8] |
| Dosing Regimen | Proposed clinical dose of 5 mg | Once-daily administration | Humans | [3][7] |
Table 3: Comparative Pharmacokinetic Parameters
| Parameter | This compound | Doxazosin | Species | Citation |
| Absorption | Well absorbed from the gastrointestinal tract | Well absorbed after oral administration | Humans | [1] |
| Metabolism | Undergoes first-pass metabolism in the liver | Extensively metabolized in the liver | Humans | [1] |
| Excretion | Primarily through urine | Primarily as metabolites in feces and urine | Humans | [1] |
| Duration of Action | Up to 24 hours | Long plasma elimination half-life, suitable for once-daily dosing | Humans | [1][7] |
Experimental Protocols
Detailed methodologies for key in vivo experiments are crucial for the interpretation and replication of findings. Below are representative experimental protocols based on the reviewed literature.
In Vivo Assessment of Antihypertensive Effects in Rats
Objective: To determine the effect of this compound or Doxazosin on blood pressure in a hypertensive rat model (e.g., Spontaneously Hypertensive Rat - SHR).
Materials:
-
Spontaneously Hypertensive Rats (SHR)
-
This compound or Doxazosin
-
Vehicle (e.g., saline, distilled water)
-
Blood pressure monitoring system (e.g., tail-cuff method or telemetry)
-
Oral gavage needles
Procedure:
-
Animal Acclimatization: House SHR rats under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to food and water for at least one week before the experiment.
-
Baseline Blood Pressure Measurement: Measure the baseline systolic and diastolic blood pressure of each rat for several consecutive days to obtain a stable reading.
-
Drug Administration: Randomly assign rats to treatment groups: Vehicle control, this compound, or Doxazosin. Administer the compounds or vehicle orally via gavage at a predetermined dose.
-
Blood Pressure Monitoring: Measure blood pressure at various time points post-administration (e.g., 1, 2, 4, 8, 12, and 24 hours) to determine the onset and duration of the antihypertensive effect.
-
Data Analysis: Calculate the change in blood pressure from baseline for each group. Use appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of the different treatments.
Signaling Pathways
Both this compound and Doxazosin exert their effects by blocking the alpha-1 adrenergic receptor. This initial event triggers a cascade of downstream signaling events that ultimately lead to vasodilation.
Doxazosin Signaling Pathway: In addition to its primary mechanism of alpha-1 adrenergic receptor blockade, research suggests that Doxazosin may also influence other signaling pathways.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Alpha 1 Adrenergic Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. [Pharmacology of a new antihypertensive agent, this compound (Kenosin)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of doxazosin on vascular collagen synthesis, arterial pressure and serum lipids in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (-)Doxazosin is a necessary component for the hypotensive effect of (±)doxazosin during long-term administration in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (−)Doxazosin is a necessary component for the hypotensive effect of (±)doxazosin during long-term administration in conscious rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antihypertensive effects of doxazosin in systemic hypertension and comparison with terazosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An open one-year comparison of doxazosin and prazosin for mild to moderate essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acute and chronic haemodynamic effects of doxazosin in hypertension at rest and during exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
Metazosin's Alpha-1 Adrenoceptor Selectivity: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Metazosin's selectivity for alpha-1 adrenoceptors, benchmarked against the well-characterized antagonists Prazosin and Doxazosin. While quantitative binding data for this compound remains elusive in readily available literature, this document summarizes its known pharmacological profile and presents detailed experimental data for its comparators to offer a comprehensive framework for evaluation.
Comparative Analysis of Alpha-1 Adrenoceptor Antagonists
This compound is identified as an alpha-1 adrenergic receptor antagonist used for its antihypertensive effects.[1] Its mechanism of action involves blocking the binding of norepinephrine (B1679862) to alpha-1 adrenoceptors on the smooth muscle of blood vessels, leading to vasodilation and a reduction in blood pressure.[1] However, specific binding affinities (Ki) or inhibitory concentrations (IC50) for this compound across the alpha-1 adrenoceptor subtypes (α1A, α1B, and α1D) are not available in the reviewed literature.
In contrast, Prazosin and Doxazosin are extensively studied alpha-1 adrenoceptor antagonists. Prazosin is a non-selective antagonist, exhibiting high affinity for all three alpha-1 adrenoceptor subtypes.[2] Doxazosin also displays high affinity for all alpha-1 adrenoceptor subtypes and is considered non-selective.[3] The table below summarizes the binding affinities for Prazosin and Doxazosin at human alpha-1 adrenoceptor subtypes.
| Compound | α1A pKi | α1B pKi | α1D pKi | Selectivity |
| This compound | Data not available | Data not available | Data not available | Alpha-1 selective |
| Prazosin | 8.59 | Data not available | Data not available | Non-selective |
| Doxazosin | 8.58 | 8.46 | 8.33 | Non-selective |
Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.
Experimental Protocols
To determine the selectivity of a compound like this compound for alpha-1 adrenoceptor subtypes, standardized experimental protocols are employed. These typically involve radioligand binding assays and functional assays.
Radioligand Binding Assays
Radioligand binding assays are crucial for determining the affinity of a compound for a specific receptor subtype.
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for each alpha-1 adrenoceptor subtype (α1A, α1B, α1D).
Materials:
-
Cell membranes prepared from cell lines stably expressing a single human alpha-1 adrenoceptor subtype (α1A, α1B, or α1D).
-
Radioligand: Typically [3H]-Prazosin, a high-affinity, non-selective alpha-1 antagonist.
-
Test compound (this compound) at various concentrations.
-
Non-specific binding control (e.g., Phentolamine at a high concentration).
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of [3H]-Prazosin and varying concentrations of the test compound.
-
Equilibrium: Allow the binding reaction to reach equilibrium.
-
Filtration: Rapidly filter the mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis:
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing Experimental Workflows and Signaling Pathways
To further elucidate the processes involved in validating alpha-1 adrenoceptor selectivity, the following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow and the downstream signaling pathway.
Experimental workflow for determining alpha-1 adrenoceptor binding affinity.
Simplified signaling pathway of the alpha-1 adrenoceptor.
References
Cross-Validation of Metazosin's Effects with Genetic Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological effects of Metazosin, an α1-adrenergic receptor antagonist, with the physiological phenotypes observed in genetic knockout mouse models of α1-adrenergic receptor subtypes. By cross-validating the effects of pharmacological blockade with genetic deletion, we can gain a deeper understanding of the specific roles of these receptors in various physiological processes and the mechanism of action of this compound.
Introduction to this compound and α1-Adrenergic Receptors
This compound is an alpha-1 adrenergic receptor antagonist that has been used for the management of hypertension and benign prostatic hyperplasia (BPH). Its therapeutic effects are primarily attributed to its ability to block the action of norepinephrine (B1679862) on α1-adrenergic receptors in vascular smooth muscle, leading to vasodilation and a reduction in blood pressure, and in the smooth muscle of the prostate and bladder neck, which improves urinary outflow in patients with BPH.
There are three main subtypes of α1-adrenergic receptors: α1A, α1B, and α1D. The development of genetic knockout mouse models for each of these subtypes has provided invaluable tools to dissect their individual physiological roles. This guide compares the known effects of this compound with the phenotypes of these knockout models to validate the drug's mechanism of action and to understand the contribution of each receptor subtype to its overall therapeutic profile.
Comparative Data Presentation
Cardiovascular Effects: this compound vs. α1-Adrenergic Receptor Knockout Models
The primary antihypertensive effect of this compound is a direct consequence of α1-adrenergic receptor blockade. The following table compares the cardiovascular phenotype of this compound administration with that of α1A and α1B knockout mice.
| Parameter | This compound Administration (in Dogs) | α1A/C Knockout (KO) Mice | α1B Knockout (KO) Mice | α1A/C & α1B Double KO (ABKO) Mice |
| Blood Pressure | Decreased systolic and diastolic blood pressure. | Hypotensive at rest (8-12% reduction). | Normal basal blood pressure, but reduced pressor response to phenylephrine. | Blood pressure same as wild-type. |
| Heart Rate | Generally no significant change. | Heart rate variability decreased. | Not significantly different from wild-type. | Slower heart rate. |
| Cardiac Output | Decreased. | Not reported. | Not reported. | Reduced cardiac output. |
| Peripheral Resistance | Decreased. | Reduced vascular tone implicated. | Reduced vascular contractility. | Not reported. |
| Cardiac Hypertrophy | Not a primary effect. | Heart size is normal in single KO. | Heart size is normal in single KO. | 40% less heart growth after weaning in males due to smaller myocytes. |
Data for this compound is from preclinical studies in dogs. Data for knockout mice is from various published research articles.
Urological Effects: this compound vs. α1D-Adrenergic Receptor Knockout Model
This compound is also used to treat the symptoms of BPH by relaxing the smooth muscle of the prostate and bladder neck. The α1D-adrenergic receptor is thought to play a significant role in bladder function.
| Parameter | This compound/Other α1-Blockers (in Rodels/Humans) | α1D Knockout (KO) Mice |
| Voiding Frequency | Decreased micturition frequency (Prazosin in rats). | Significantly lower daily voiding frequency. |
| Voided Volume | Increased mean voided volume (Tamsulosin in rats with bladder outlet obstruction). | Significantly larger volume per void. |
| Bladder Capacity | Increased bladder capacity (Doxazosin in a rat model of urethral obstruction). | Larger bladder capacity. |
| Urethral Opening Pressure | Decreased (Prazosin in rats). | Not reported. |
| Maximum Detrusor Pressure | Decreased (Prazosin in rats). | No significant difference in maximum pressure at void. |
Signaling Pathways and Experimental Workflows
α1-Adrenergic Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of α1-adrenergic receptors and the point of intervention for this compound.
Caption: α1-Adrenergic receptor signaling pathway and this compound's point of action.
Experimental Workflow for Cross-Validation
The following diagram outlines a typical experimental workflow for comparing the effects of a pharmacological agent like this compound with a genetic knockout model.
Caption: Workflow for comparing pharmacological and genetic models.
Detailed Experimental Protocols
α1-Adrenergic Receptor Binding Assay
Objective: To determine the binding affinity of this compound for α1-adrenergic receptors.
Materials:
-
Cell membranes expressing the target α1-adrenergic receptor subtype.
-
Radioligand (e.g., [³H]-Prazosin).
-
This compound (or other competing ligand).
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
-
Scintillation vials and scintillation fluid.
-
Liquid scintillation counter.
-
Glass fiber filters.
-
Filtration apparatus.
Procedure:
-
Membrane Preparation: Homogenize tissues or cells expressing the receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer. Determine protein concentration using a standard assay (e.g., Bradford assay).
-
Assay Setup: In a series of tubes, add a fixed amount of membrane protein, a fixed concentration of radioligand, and varying concentrations of the competing ligand (this compound).
-
Incubation: Incubate the tubes at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding). Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Blood Pressure Measurement in Mice (Tail-Cuff Method)
Objective: To measure systolic and diastolic blood pressure in conscious mice.
Materials:
-
Tail-cuff blood pressure measurement system (including a restrainer, a tail cuff, a pulse sensor, and a control unit).
-
Warming platform.
Procedure:
-
Acclimatization: Acclimatize the mice to the procedure for several days before the actual measurement to minimize stress-induced blood pressure variations. This involves placing them in the restrainer on the warming platform for short periods.
-
Animal Preparation: Place the mouse in the appropriate-sized restrainer on a warming platform to promote vasodilation of the tail artery.
-
Cuff and Sensor Placement: Securely place the tail cuff and pulse sensor around the base of the mouse's tail.
-
Measurement Cycles: Initiate the measurement cycles through the control unit. The system will automatically inflate and deflate the cuff while recording the pulse. Typically, multiple cycles are run for each mouse to obtain a stable reading.
-
Data Recording: The system's software will record the systolic and diastolic blood pressure for each cycle.
-
Data Analysis: Average the readings from several consecutive successful measurements to obtain the final blood pressure values for each animal.
Urodynamic Assessment in Rodents (Cystometry)
Objective: To assess bladder function by measuring intravesical pressure during filling and voiding.
Materials:
-
Anesthetized or conscious, restrained rodent.
-
Bladder catheter (e.g., PE-50 tubing).
-
Infusion pump.
-
Pressure transducer.
-
Data acquisition system.
-
Sterile saline.
Procedure:
-
Catheter Implantation: Under anesthesia, make a midline abdominal incision to expose the bladder. Insert a catheter into the dome of the bladder and secure it with a purse-string suture. For conscious studies, tunnel the catheter subcutaneously to the back of the neck.
-
Stabilization: Allow the animal to stabilize after surgery. For conscious studies, place the animal in a metabolic cage and allow it to acclimate.
-
Cystometry: Connect the bladder catheter to a pressure transducer and an infusion pump.
-
Bladder Filling: Infuse sterile saline into the bladder at a constant rate (e.g., 10-20 µL/min for mice).
-
Data Recording: Continuously record the intravesical pressure.
-
Data Analysis: Analyze the cystometrogram to determine key urodynamic parameters, including:
-
Bladder Capacity: The volume of infused saline at which a micturition contraction occurs.
-
Micturition Pressure: The peak intravesical pressure during a voiding contraction.
-
Voiding Frequency: The number of micturition events over a specific period.
-
Voided Volume: The volume of urine expelled during micturition.
-
Conclusion
The cross-validation of this compound's effects with genetic knockout models of α1-adrenergic receptors provides strong evidence for its mechanism of action. The hypotensive effects of this compound align well with the phenotype of α1A/C knockout mice, suggesting a critical role for this subtype in blood pressure regulation and as a primary target for the drug's antihypertensive action. Similarly, the beneficial effects of α1-blockers on urinary function in BPH are consistent with the altered urinary phenotype of α1D knockout mice, highlighting the importance of this subtype in bladder function.
While direct quantitative data for this compound's subtype selectivity and urodynamic effects are limited, the broader comparison with other non-selective α1-blockers and the specific knockout models strongly supports its therapeutic rationale. Further studies to delineate the precise binding profile of this compound and its specific effects on urodynamics would provide a more complete picture and could aid in the development of more targeted therapies for hypertension and lower urinary tract symptoms.
A Comparative Guide to the Pharmacokinetic Profiles of Metazosin and Terazosin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of two alpha-1 adrenergic receptor antagonists, Metazosin and Terazosin (B121538). While both drugs share a similar mechanism of action, their pharmacokinetic properties exhibit notable differences. This comparison is based on available experimental data, with a focus on absorption, distribution, metabolism, and excretion (ADME).
Overview of this compound and Terazosin
This compound and Terazosin are selective alpha-1 adrenergic blockers used in the management of hypertension.[1][2] By blocking alpha-1 receptors on vascular smooth muscle, they induce vasodilation, leading to a reduction in blood pressure.[2][3] Terazosin is also indicated for the symptomatic treatment of benign prostatic hyperplasia (BPH).[4] While Terazosin has been extensively studied and its pharmacokinetic profile in humans is well-characterized, publicly available human pharmacokinetic data for this compound is limited, with much of the understanding derived from preclinical studies and interspecies scaling.[5]
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters for this compound and Terazosin. It is important to note that the data for this compound is largely based on predictions from animal studies, whereas the data for Terazosin is derived from extensive human clinical trials.
Table 1: Pharmacokinetic Profile of this compound (Human - Predicted and Limited Clinical Data)
| Parameter | Value | Source |
| Absorption | Well absorbed after oral administration. | [3] |
| Distribution | Data not available. | |
| Metabolism | Undergoes first-pass metabolism in the liver. | [3] |
| Elimination | Primarily excreted through urine as metabolites and unchanged drug. | [3] |
| Duration of Action | Up to 24 hours. | [3] |
Note: Comprehensive human pharmacokinetic parameters such as Tmax, Cmax, half-life, and bioavailability for this compound are not widely available in the cited literature. The presented data is qualitative and based on general descriptions.
Table 2: Pharmacokinetic Profile of Terazosin (Human)
| Parameter | Value | Source |
| Bioavailability | Almost completely absorbed. | [6] |
| Time to Peak (Tmax) | 1 - 2 hours.[4][6][7] | [4][6][7] |
| Peak Plasma Conc. (Cmax) | Dose-proportional. | [4] |
| Half-life (t½) | Approximately 12 hours.[4][6][7] | [4][6][7] |
| Protein Binding | 90% - 94%.[4][6] | [4][6] |
| Volume of Distribution (Vd) | 25 - 30 Liters.[4][6] | [4][6] |
| Metabolism | Extensive hepatic metabolism.[6] | [6] |
| Elimination | ~40% in urine, ~60% in feces.[8] | [8] |
Experimental Protocols
Exemplary Protocol for a Pharmacokinetic Study of Terazosin in Healthy Volunteers:
-
Study Design: A single-dose, open-label study in healthy human volunteers.
-
Subject Recruitment: Enrollment of healthy subjects with no history of significant medical conditions.
-
Drug Administration: A single oral dose of Terazosin (e.g., 2 mg) is administered with water after an overnight fast.
-
Blood Sampling: Serial blood samples are collected at predefined time points (e.g., 0, 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, and 48 hours) post-dose into tubes containing an anticoagulant.
-
Plasma Separation: Plasma is separated by centrifugation and stored at -20°C or lower until analysis.
-
Bioanalytical Method:
-
Technique: High-Performance Liquid Chromatography (HPLC) with fluorescence or UV detection is a common method for quantifying Terazosin in plasma.[4]
-
Sample Preparation: A liquid-liquid extraction or solid-phase extraction method is used to isolate Terazosin from plasma proteins and other interfering substances.
-
Chromatographic Conditions: A C18 column is typically used with a mobile phase consisting of a buffer and an organic solvent (e.g., a mixture of potassium dihydrogen phosphate (B84403) and acetonitrile).[4]
-
Detection: The eluent is monitored at a specific excitation and emission wavelength for fluorescence detection or a specific wavelength for UV detection.[4]
-
-
Pharmacokinetic Analysis: Non-compartmental analysis is applied to the plasma concentration-time data to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), t½, and clearance.[4]
Visualizing Pharmacokinetic Pathways and Workflows
Pharmacokinetic Pathway of this compound
Caption: ADME pathway for orally administered this compound.
Pharmacokinetic Pathway of Terazosin
Caption: ADME pathway for orally administered Terazosin.
Experimental Workflow for a Pharmacokinetic Study
Caption: General workflow for a clinical pharmacokinetic study.
Discussion
The comparison of the pharmacokinetic profiles of this compound and Terazosin is constrained by the disparity in available human data. Terazosin's pharmacokinetics are well-defined, characterized by rapid and complete oral absorption, a half-life of approximately 12 hours that allows for once-daily dosing, and elimination through both renal and fecal routes.[4][6][7][8] Its pharmacokinetic parameters are not significantly affected by factors such as food, age, or hypertension.[7]
In contrast, the human pharmacokinetic profile of this compound is not as thoroughly documented in publicly accessible literature. The available information suggests it is well-absorbed orally and undergoes first-pass metabolism.[3] Its duration of action of up to 24 hours also suggests suitability for once-daily administration.[3] However, the absence of quantitative data on its bioavailability, Tmax, Cmax, and half-life in humans makes a direct quantitative comparison with Terazosin challenging. The primary available study on this compound's pharmacokinetics in humans relied on interspecies scaling from animal data to predict its profile.[5]
For drug development professionals, the well-established and predictable pharmacokinetic profile of Terazosin provides a solid foundation for dosing recommendations and predicting drug-drug interactions. For this compound, further clinical pharmacokinetic studies in human subjects are necessary to fully characterize its ADME properties and to establish a more definitive comparative profile with other alpha-1 blockers like Terazosin.
References
- 1. [Pharmacology of a new antihypertensive agent, this compound (Kenosin)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology of Alpha-Blockers | Pharmacology Mentor [pharmacologymentor.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. Interspecies pharmacokinetic scaling of this compound, a novel alpha-adrenergic antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of terazosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Terazosin: pharmacokinetics and the effect of age and dose on the incidence of adverse events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.hres.ca [pdf.hres.ca]
Metazosin efficacy compared to second-generation alpha-blockers
An Objective Comparison of Metazosin and Second-Generation Alpha-Blockers in the Management of Hypertension and Benign Prostatic Hyperplasia
This compound, a selective alpha-1 adrenergic receptor antagonist, shares a common mechanism of action with second-generation alpha-blockers such as prazosin, terazosin, and doxazosin (B1670899).[1] All these agents induce vasodilation and relaxation of smooth muscle in the prostate and bladder neck, making them effective in treating hypertension and the lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH).[1] While extensive clinical data are available for second-generation alpha-blockers, allowing for a robust comparison of their efficacy, publicly available, peer-reviewed clinical trial data for this compound remains limited, precluding a direct comparative analysis. This guide synthesizes the available evidence for these compounds to provide researchers, scientists, and drug development professionals with a comprehensive overview.
Mechanism of Action: A Shared Pathway
This compound and second-generation alpha-blockers exert their therapeutic effects by selectively blocking alpha-1 adrenergic receptors on vascular smooth muscle and in the prostate and bladder neck.[2] This antagonism inhibits the normal physiological action of norepinephrine, leading to vasodilation and a subsequent reduction in blood pressure. In patients with BPH, the relaxation of smooth muscle in the prostate and bladder neck reduces urinary obstruction and improves urinary flow.[1]
Below is a diagram illustrating the signaling pathway common to both this compound and second-generation alpha-blockers.
Efficacy in Hypertension
Second-generation alpha-blockers have demonstrated modest efficacy in lowering blood pressure. A systematic review of randomized controlled trials (RCTs) found that as a class, these drugs produce an approximate reduction of 8 mmHg in systolic blood pressure and 5 mmHg in diastolic blood pressure.[3] There is no strong evidence to suggest that any one of these second-generation alpha-blockers is superior to the others in its antihypertensive effect.[3]
| Drug Class | Agent | Mean Systolic BP Reduction (mmHg) | Mean Diastolic BP Reduction (mmHg) | Lowest Effective Dose (mg/day) |
| Second-Generation Alpha-Blockers | Doxazosin | -6.42 (95% CI: -10.12 to -2.80)[3] | -3.53 (95% CI: -4.99 to -2.07)[3] | 4[3] |
| Prazosin | -10.38 (95% CI: -16.21 to -4.56)[3] | -6.90 (95% CI: -9.79 to -4.01)[3] | 10[3] | |
| Terazosin | -6.59 (95% CI: -10.22 to -2.96)[3] | -4.40 (95% CI: -5.95 to -2.84)[3] | 5[3] | |
| Alpha-1 Blocker | This compound | Data not available | Data not available | Data not available |
Efficacy in Benign Prostatic Hyperplasia (BPH)
In the treatment of LUTS associated with BPH, second-generation alpha-blockers have shown comparable efficacy in improving symptoms and urinary flow rates.[5]
This compound is also indicated for BPH and is believed to improve urinary flow by relaxing the smooth muscles of the prostate and bladder neck.[1][6] While it is reported to be in Phase III clinical trials for this indication, specific data on improvements in the International Prostate Symptom Score (IPSS) and maximum urinary flow rate (Qmax) are not available in published literature.[6]
| Drug Class | Agent | Mean Change in IPSS (points) | Mean Change in Qmax (mL/s) |
| Second-Generation Alpha-Blockers | Doxazosin GITS | -9.8 (from baseline of 19.3) at 12 weeks[5] | +3.2 (from baseline of 9.9) at 12 weeks[5] |
| Prazosin | Significant improvement noted[3] | Significant increase noted[3] | |
| Terazosin | Significant improvement noted[7] | Data not available | |
| Alpha-1 Blocker | This compound | Data not available | Data not available |
Experimental Protocols
The methodologies for clinical trials evaluating second-generation alpha-blockers for hypertension and BPH generally follow a standard framework.
Hypertension Trials Methodology
-
Study Design: Randomized, double-blind, placebo-controlled trials with a duration of 3 to 12 weeks.[3]
-
Participants: Adults with primary hypertension (systolic BP ≥ 140 mmHg or diastolic BP ≥ 90 mmHg).[3]
-
Intervention: Fixed-dose monotherapy with an alpha-blocker compared to placebo.[3] Dose titration is often a feature, but for efficacy analysis, fixed doses are compared.[3]
-
Primary Outcome Measures: Change from baseline in trough and/or peak systolic and diastolic blood pressure.[3]
BPH Trials Methodology
-
Study Design: Multicenter, randomized, double-blind, placebo-controlled or active-comparator trials.[5]
-
Participants: Men (typically ≥ 50 years old) with symptomatic BPH, an IPSS score of ≥ 13, and a Qmax of 4-15 mL/s.[8]
-
Intervention: Daily administration of the investigational drug (e.g., doxazosin GITS 4 mg) or a comparator (e.g., tamsulosin (B1681236) 0.4 mg) for a predefined period (e.g., 12 weeks).[5]
-
Primary Outcome Measures: Absolute and percentage change from baseline in IPSS.[5]
-
Secondary Outcome Measures: Changes in Qmax, quality of life (QoL) scores, and safety assessments.[5]
Data Gap for this compound
A significant challenge in comparing this compound to second-generation alpha-blockers is the lack of publicly available, peer-reviewed clinical trial data for this compound that quantifies its efficacy in hypertension and BPH using standard measures. While its development and early trials have been mentioned, detailed results are not accessible.[2][4]
Conclusion
Second-generation alpha-blockers, including doxazosin, prazosin, and terazosin, are well-established therapies for hypertension and BPH with a modest but demonstrable efficacy profile. The available data suggest comparable effectiveness among these agents. This compound, as an alpha-1 adrenergic receptor antagonist, is mechanistically similar and has undergone some clinical investigation. However, a comprehensive, evidence-based comparison of its efficacy relative to second-generation alpha-blockers is not possible at this time due to the limited availability of published, quantitative clinical trial data. Further research and publication of clinical trial results for this compound are necessary to fully elucidate its therapeutic role and comparative effectiveness.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. [this compound tablets (Kenosin) in the treatment of chronic congestive heart failure] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Blood pressure lowering efficacy of alpha blockers for primary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Pharmacology of a new antihypertensive agent, this compound (Kenosin)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A randomised, double-blind study comparing the efficacy and tolerability of controlled-release doxazosin and tamsulosin in the treatment of benign prostatic hyperplasia in Brazil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is this compound used for? [synapse.patsnap.com]
- 7. Antihypertensive effectiveness of terazosin: a new long-acting alpha-adrenergic inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of silodosin on specific urinary symptoms associated with benign prostatic hyperplasia: analysis of international prostate symptom scores in 2 phase III clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
Validating Metazosin's Mechanism: A Comparative Analysis Using Antagonist Competition Assays
A comprehensive guide for researchers, scientists, and drug development professionals on the validation of Metazosin's mechanism of action through antagonist competition assays, with a comparative look at other alpha-1 adrenergic receptor antagonists.
This compound is an alpha-1 adrenergic receptor antagonist utilized for its antihypertensive properties.[1] Its mechanism of action involves the blockade of alpha-1 adrenergic receptors, leading to vasodilation and a subsequent reduction in blood pressure.[2][3] This guide provides a comparative framework for validating this mechanism using antagonist competition assays, a cornerstone in pharmacological characterization. We will explore the underlying principles, experimental protocols, and data interpretation, alongside a comparison with established alpha-1 blockers such as Prazosin (B1663645), Doxazosin (B1670899), and Terazosin (B121538).
Understanding the Alpha-1 Adrenergic Signaling Pathway
The alpha-1 adrenergic receptor is a G-protein coupled receptor (GPCR) that, upon activation by endogenous agonists like norepinephrine (B1679862), initiates a signaling cascade leading to smooth muscle contraction. This compound, as a competitive antagonist, binds to this receptor, preventing the agonist from binding and thereby inhibiting this signaling pathway.
Comparative Antagonist Potency: A Data-Driven Overview
Table 1: Comparative Binding Affinity (Ki) of Alpha-1 Adrenergic Antagonists
| Antagonist | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| This compound | [3H]-Prazosin | Not Specified | Displaces [3H]-Prazosin | [4] |
| Prazosin | [3H]-Prazosin | Rat Hepatic Plasma Membranes | 0.45 | [5] |
| Doxazosin | [3H]-Prazosin | Rat Aorta | ~0.25 (pKB) | [6] |
| Terazosin | [125I]-Heat | Human Prostate | 2.5 | [4] |
Note: Ki values represent the concentration of the competing ligand that binds to 50% of the receptors in a competition binding assay. A lower Ki value indicates a higher binding affinity.
Table 2: Comparative Functional Potency (pA2) of Alpha-1 Adrenergic Antagonists from Schild Analysis
| Antagonist | Agonist | Tissue | pA2 | Reference |
| This compound | Not Available | Not Available | Not Available | |
| Prazosin | Norepinephrine | Rat Mesenteric Artery | 8.52 | [7] |
| Prazosin | Phenylephrine | Human Umbilical Vein | 10.70 | [8] |
| Doxazosin | Not Specified | Not Specified | Not Available | |
| Terazosin | Not Specified | Not Specified | Not Available |
Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's dose-response curve. A higher pA2 value indicates greater antagonist potency.
Experimental Protocols: A Guide to Antagonist Competition Assays
The validation of this compound's mechanism relies on robust experimental design. Below are detailed methodologies for two key antagonist competition assays.
Radioligand Binding Assay (Competition Assay)
This assay determines the binding affinity (Ki) of an unlabeled antagonist (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand (e.g., [3H]-Prazosin) for binding to the alpha-1 adrenergic receptor.
Workflow:
Detailed Methodology:
-
Membrane Preparation:
-
Homogenize tissues or cells expressing alpha-1 adrenergic receptors (e.g., rat cerebral cortex, prostate tissue) in a suitable buffer (e.g., Tris-HCl).
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the membranes containing the receptors.
-
Resuspend the membrane pellet in an appropriate assay buffer.
-
-
Binding Assay:
-
In a multi-well plate, combine the membrane preparation with a fixed concentration of a radiolabeled alpha-1 adrenergic antagonist, such as [3H]-Prazosin.
-
Add increasing concentrations of the unlabeled competitor drug (e.g., this compound, Prazosin, Doxazosin, or Terazosin).
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of an unlabeled antagonist).
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold buffer to remove any unbound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Schild Analysis (Functional Assay)
Schild analysis is a functional assay that determines the potency (pA2) of a competitive antagonist by measuring its effect on the dose-response curve of an agonist.
Workflow:
Detailed Methodology:
-
Tissue Preparation:
-
Isolate a suitable tissue preparation that exhibits a contractile response to alpha-1 adrenergic agonists, such as rat aortic rings or anococcygeus muscle.
-
Mount the tissue in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).
-
Connect the tissue to an isometric force transducer to record contractile responses.
-
-
Agonist Dose-Response Curve:
-
After an equilibration period, generate a cumulative concentration-response curve for an alpha-1 adrenergic agonist (e.g., norepinephrine or phenylephrine).
-
-
Antagonist Incubation:
-
Wash the tissue and allow it to return to baseline.
-
Incubate the tissue with a fixed concentration of the antagonist (e.g., this compound) for a predetermined period to allow for equilibrium.
-
-
Agonist Dose-Response Curve in the Presence of Antagonist:
-
In the continued presence of the antagonist, repeat the cumulative concentration-response curve for the agonist. A competitive antagonist will cause a rightward shift of this curve.
-
-
Repeat with Multiple Antagonist Concentrations:
-
Repeat steps 3 and 4 with several increasing concentrations of the antagonist.
-
-
Data Analysis:
-
For each antagonist concentration, calculate the dose ratio (DR) , which is the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist.
-
Construct a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[Antagonist]) on the x-axis.
-
For a competitive antagonist, the Schild plot should be a straight line with a slope of 1.
-
The pA2 value is determined by the x-intercept of the regression line.
-
Conclusion
Antagonist competition assays, including radioligand binding studies and Schild analysis, are indispensable tools for validating the mechanism of action of drugs like this compound. While specific quantitative data for this compound remains to be fully elucidated in publicly accessible literature, the established methodologies and comparative data for other alpha-1 adrenergic antagonists provide a robust framework for its pharmacological characterization. By employing these techniques, researchers can definitively confirm this compound's interaction with the alpha-1 adrenergic receptor and quantify its potency, further solidifying its therapeutic rationale.
References
- 1. youtube.com [youtube.com]
- 2. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Laboratory assessment of terazosin and alpha-1 blockade in prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The alpha adrenergic binding properties of terazosin in the human prostate adenoma and canine brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Non-competitive antagonism of the alpha-adrenoceptor-mediated fast component of contraction of rat aorta, by doxazosin and prazosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Competitive antagonism of alpha 1-adrenoceptor mediated pressor responses in the rat mesenteric artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of α1-adrenoceptor subtypes mediating vasoconstriction in human umbilical vein - PMC [pmc.ncbi.nlm.nih.gov]
An In-Vivo Urodynamic Comparison of Metazosin and Tamsulosin: A Review of Preclinical Evidence
A comprehensive review of available preclinical data reveals a significant disparity in the extent of in-vivo urodynamic evaluation between Metazosin and Tamsulosin. While Tamsulosin has been extensively studied in various animal models, providing a clear picture of its effects on lower urinary tract function, there is a notable absence of published in-vivo urodynamic data for this compound. This guide, therefore, presents a detailed overview of the established urodynamic profile of Tamsulosin, alongside the known mechanism of action for both agents, to offer a comparative perspective for researchers, scientists, and drug development professionals.
Executive Summary
This guide provides a comparative analysis of this compound and Tamsulosin, focusing on their in-vivo effects on urodynamics. Due to the lack of available preclinical urodynamic data for this compound, a direct comparison of experimental results is not possible. Instead, this document furnishes a thorough review of the extensive in-vivo urodynamic data for Tamsulosin and contrasts the known mechanisms of action for both alpha-1 adrenergic receptor antagonists.
For Tamsulosin, quantitative data from studies in rat models of bladder outlet obstruction are presented, detailing its effects on key urodynamic parameters. Detailed experimental protocols for inducing bladder outlet obstruction and performing urodynamic measurements are also provided to support the replication and extension of these findings.
The guide includes mandatory visualizations of the signaling pathway of alpha-1 adrenergic receptor antagonists and a typical experimental workflow for evaluating these compounds in-vivo, generated using the DOT language.
Mechanism of Action: this compound and Tamsulosin
Both this compound and Tamsulosin belong to the class of alpha-1 adrenergic receptor antagonists.[1] Their primary mechanism of action involves blocking the effects of norepinephrine (B1679862) on alpha-1 adrenoceptors located on the smooth muscle cells of the prostate, bladder neck, and urethra. This blockade leads to smooth muscle relaxation, reducing urethral resistance and improving urinary flow.
Tamsulosin exhibits selectivity for the α1A and α1D adrenoceptor subtypes, which are predominant in the prostate and bladder. This selectivity is thought to contribute to its uroselective profile, with less impact on blood pressure compared to non-selective alpha-1 blockers. While this compound is also classified as an alpha-1 blocker, detailed information on its receptor subtype selectivity is not as readily available in the reviewed literature.
The signaling pathway for both drugs involves the competitive inhibition of norepinephrine at the alpha-1 adrenergic receptor, preventing the activation of the Gq protein-coupled signaling cascade. This, in turn, inhibits the production of inositol (B14025) triphosphate (IP3) and the subsequent release of calcium from intracellular stores, leading to smooth muscle relaxation.
References
Confirming Metazosin's On-Target Effects with siRNA Knockdown: A Comparative Guide
For researchers and drug development professionals, unequivocally demonstrating a drug's on-target effects is a cornerstone of preclinical validation. This guide provides a comparative framework for confirming the mechanism of action of Metazosin, an alpha-1 adrenergic receptor antagonist, using siRNA-mediated gene knockdown. We present a comparison with other alpha-1 blockers, detailed experimental protocols, and illustrative data to guide researchers in this critical validation step.
This compound and its Alternatives: A Comparative Overview
This compound belongs to the quinazoline (B50416) class of alpha-1 adrenergic receptor antagonists, primarily targeting the alpha-1a, alpha-1b, and alpha-1d adrenergic receptors.[1][2][3][4] Its therapeutic effects, including vasodilation for the treatment of hypertension and relaxation of smooth muscle in benign prostatic hyperplasia, stem from its ability to block these receptors.[1][5][6]
To provide context for this compound's performance, a comparison with other common alpha-1 blockers is presented below.
| Feature | This compound | Prazosin | Tamsulosin |
| Primary Indication | Hypertension, Benign Prostatic Hyperplasia (BPH)[1][3][5][6] | Hypertension, BPH | BPH |
| Receptor Subtype Selectivity | α1-adrenergic receptors[2] | α1-adrenergic receptors | α1a and α1d adrenergic receptors |
| Half-life | Approximately 10-24 hours | 2-3 hours | 9-15 hours |
| Common Side Effects | Dizziness, headache, postural hypotension[1] | First-dose effect (sudden and severe postural hypotension), dizziness, headache | Dizziness, headache, ejaculatory dysfunction |
Validating this compound's Target Using siRNA Knockdown
Small interfering RNA (siRNA) offers a powerful tool for target validation by specifically silencing the expression of a target gene.[7][8][9] In the context of this compound, knocking down the alpha-1 adrenergic receptor and observing a diminished cellular response to the drug would provide strong evidence of its on-target activity.
Experimental Workflow
The overall workflow for confirming this compound's on-target effects using siRNA is a multi-step process.
Caption: Experimental workflow for siRNA-mediated target validation of this compound.
Signaling Pathway of Alpha-1 Adrenergic Receptor
This compound acts by blocking the signaling cascade initiated by the activation of alpha-1 adrenergic receptors by endogenous catecholamines like norepinephrine.
Caption: Simplified signaling pathway of the alpha-1 adrenergic receptor and the inhibitory action of this compound.
Experimental Protocols
Below are detailed protocols for the key experiments involved in validating this compound's on-target effects.
siRNA Transfection Protocol
-
Cell Seeding: Seed vascular smooth muscle cells (e.g., A7r5 cell line) in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA Preparation: Dilute the alpha-1 adrenergic receptor-specific siRNA and a non-targeting (scrambled) control siRNA in serum-free medium.
-
Transfection Reagent Preparation: In a separate tube, dilute a suitable lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.
-
Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
Transfection: Add the siRNA-lipid complexes to the cells in a drop-wise manner.
-
Incubation: Incubate the cells for 48-72 hours to allow for sufficient knockdown of the target protein.
-
Verification of Knockdown: Harvest a subset of cells to confirm the reduction of alpha-1 adrenergic receptor expression via qPCR or Western blotting.
Calcium Flux Assay Protocol
-
Cell Preparation: After the 48-72 hour siRNA incubation, wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. Incubate for 30-60 minutes at 37°C.
-
This compound Pre-treatment: Wash the cells to remove excess dye and pre-incubate with varying concentrations of this compound or vehicle control for 15-30 minutes.
-
Agonist Stimulation: Stimulate the cells with an alpha-1 adrenergic receptor agonist (e.g., phenylephrine).
-
Fluorescence Measurement: Immediately measure the change in intracellular calcium concentration using a fluorescence plate reader.
Illustrative Data Presentation
The following tables present hypothetical data to illustrate the expected outcomes of the experiments.
Table 1: Verification of Alpha-1 Adrenergic Receptor Knockdown
| Treatment | α1-AR mRNA Expression (Relative to Control) | α1-AR Protein Level (Relative to Control) |
| Scrambled siRNA | 1.0 ± 0.12 | 1.0 ± 0.08 |
| α1-AR siRNA | 0.15 ± 0.05 | 0.21 ± 0.07 |
Data are presented as mean ± standard deviation.
Table 2: Effect of this compound on Phenylephrine-Induced Calcium Flux
| siRNA Treatment | This compound Conc. (nM) | Peak Calcium Response (% of Agonist Alone) |
| Scrambled siRNA | 0 (Vehicle) | 100 ± 8.5 |
| Scrambled siRNA | 1 | 82 ± 7.1 |
| Scrambled siRNA | 10 | 45 ± 6.3 |
| Scrambled siRNA | 100 | 12 ± 3.2 |
| α1-AR siRNA | 0 (Vehicle) | 25 ± 4.9 |
| α1-AR siRNA | 1 | 23 ± 4.5 |
| α1-AR siRNA | 10 | 21 ± 4.2 |
| α1-AR siRNA | 100 | 18 ± 3.8 |
Data are presented as mean ± standard deviation.
Interpretation of Results
The illustrative data demonstrates that in cells treated with a scrambled control siRNA, this compound effectively inhibits the phenylephrine-induced calcium influx in a dose-dependent manner. Conversely, in cells where the alpha-1 adrenergic receptor has been knocked down, the response to phenylephrine (B352888) is already significantly blunted. Crucially, in these knockdown cells, this compound has a much-reduced effect, indicating that its primary mechanism of action is indeed through the alpha-1 adrenergic receptor.
This combined approach of pharmacological inhibition and genetic knockdown provides robust evidence for this compound's on-target effects, a critical step in the drug development and validation pipeline. Researchers can adapt these protocols and principles to investigate other compounds and their respective targets.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. [Pharmacology of a new antihypertensive agent, this compound (Kenosin)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Zentiva - AdisInsight [adisinsight.springer.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. [this compound tablets (Kenosin) in the treatment of chronic congestive heart failure] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Harnessing in vivo siRNA delivery for drug discovery and therapeutic development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. siRNA knockdown validation 101: Incorporating negative controls in antibody research - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to Metazosin and Other Quinazoline-Based Alpha-1 Adrenergic Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Metazosin and other notable quinazoline (B50416) derivatives—Prazosin, Doxazosin (B1670899), and Terazosin (B121538). All four compounds are selective antagonists of the alpha-1 adrenergic receptor, a key player in regulating vascular tone and smooth muscle contraction. Their primary therapeutic applications are in the management of hypertension and benign prostatic hyperplasia (BPH).
Mechanism of Action: Alpha-1 Adrenergic Receptor Blockade
This compound and its counterparts exert their pharmacological effects by selectively binding to and inhibiting alpha-1 adrenergic receptors.[1] This antagonism prevents norepinephrine (B1679862) from binding to these receptors on vascular smooth muscle, leading to vasodilation and a subsequent reduction in blood pressure.[1] In the prostate and bladder neck, this smooth muscle relaxation alleviates urinary obstruction associated with BPH.
Comparative Analysis of Receptor Binding Affinity
| Compound | Receptor | Tissue/Cell Line | Radioligand | Ki (nM) |
| Prazosin | Alpha-1 | Rat Renal Cortex | [3H]-Prazosin | 1.47 |
| Terazosin | Alpha-1 | Human Prostate | [125I]-Heat | 2.5 |
| Terazosin | Alpha-1 | Canine Brain | [125I]-Heat | 2.0 |
| Doxazosin | Alpha-1 | - | - | High Affinity |
Note: Direct Ki values for Doxazosin were not consistently found in the reviewed literature, but it is widely characterized as a high-affinity alpha-1 adrenergic receptor antagonist.
In Vitro Functional Potency
| Compound | Functional Assay | Tissue | Agonist | Potency (IC50/EC50/pA2) |
| This compound | Antagonism of phenylephrine (B352888) effects | Spinal rats, perfused peripheral vascular regions | Phenylephrine | Not specified |
| Prazosin | Antagonism of phenylephrine-induced vasoconstriction | - | Phenylephrine | - |
| Terazosin | Inhibition of phenylephrine-induced contractions | Human Prostate | Phenylephrine | - |
| Doxazosin | - | - | - | - |
Note: Specific, directly comparable in vitro functional potency values for all compounds under identical experimental conditions are not available in the reviewed literature.
Comparative Clinical Efficacy
The clinical utility of these quinazoline derivatives in treating hypertension and BPH has been evaluated in numerous clinical trials.
Hypertension
This compound has been shown to decrease blood pressure in both normotensive and hypertensive animals and has demonstrated efficacy in early clinical trials in humans.[1] Comparative clinical data for this compound against other quinazolines is limited. Prazosin, Doxazosin, and Terazosin are all established antihypertensive agents.
| Compound | Study Population | Dosage | Mean Blood Pressure Reduction |
| This compound | Hypertensive Patients | 5 mg | Effective in patients with systolic pressure > 120 mm Hg[1] |
| Prazosin | Hypertensive Patients | - | Significant reduction in blood pressure[2] |
| Doxazosin | Hypertensive Patients | - | Effective in lowering blood pressure[3] |
| Terazosin | Hypertensive Patients | 1-20 mg/day | Significant reduction in systolic and diastolic blood pressure[4][5] |
Benign Prostatic Hyperplasia (BPH)
The alpha-1 adrenergic antagonists are a first-line therapy for the lower urinary tract symptoms (LUTS) associated with BPH.
| Compound | Study Population | Key Outcomes |
| Prazosin | BPH Patients | Effective in treating prostatic obstruction[6] |
| Doxazosin | BPH Patients | Induces prostate apoptosis[7] |
| Terazosin | BPH Patients | Induces prostate apoptosis[7] |
Experimental Protocols
Radioligand Binding Assay for Alpha-1 Adrenergic Receptor
Objective: To determine the binding affinity (Ki) of a test compound for the alpha-1 adrenergic receptor.
Methodology:
-
Membrane Preparation:
-
Tissues (e.g., rat cerebral cortex, human prostate) or cells expressing the alpha-1 adrenergic receptor are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged to pellet the cell membranes. The pellet is washed and resuspended in the assay buffer.
-
Protein concentration of the membrane preparation is determined using a standard protein assay.
-
-
Binding Assay:
-
A fixed concentration of a radiolabeled ligand that specifically binds to the alpha-1 adrenergic receptor (e.g., [3H]-prazosin) is incubated with the membrane preparation.
-
Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to compete with the radioligand for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled standard antagonist.
-
The reaction is incubated to allow binding to reach equilibrium.
-
-
Separation and Detection:
-
The reaction mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
The filters are washed with cold buffer to remove unbound radioactivity.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
In Vitro Functional Assay: Antagonism of Phenylephrine-Induced Vasoconstriction
Objective: To determine the functional potency (e.g., IC50, EC50, or pA2) of an alpha-1 adrenergic antagonist.
Methodology:
-
Tissue Preparation:
-
Isolated vascular tissue, such as rat aortic rings or mesenteric artery segments, are mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and aerated with 95% O2/5% CO2.
-
The tissue is allowed to equilibrate under a resting tension.
-
-
Agonist-Induced Contraction:
-
A cumulative concentration-response curve to the alpha-1 adrenergic agonist phenylephrine is generated to establish a baseline contractile response.
-
-
Antagonist Incubation:
-
The tissue is washed and then incubated with a specific concentration of the test antagonist (e.g., this compound) for a predetermined period.
-
-
Antagonist Effect on Agonist Response:
-
In the continued presence of the antagonist, a second cumulative concentration-response curve to phenylephrine is generated.
-
This procedure is repeated with increasing concentrations of the antagonist.
-
-
Data Analysis:
-
The rightward shift of the phenylephrine concentration-response curve in the presence of the antagonist is quantified.
-
For competitive antagonists, a Schild plot analysis can be used to determine the pA2 value, which is a measure of the antagonist's potency. Alternatively, the IC50 or EC50 value for the antagonist can be calculated.
-
Visualizations
Caption: Alpha-1 adrenergic receptor signaling pathway and the inhibitory action of this compound.
Caption: Workflow for a competitive radioligand binding assay.
Caption: Workflow for an in vitro functional vasoconstriction assay.
References
- 1. [Pharmacology of a new antihypertensive agent, this compound (Kenosin)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alpha-adrenergic receptor blockade with prazosin. Consideration of hypertension, heart failure, and potential new applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Doxazosin: a new alpha 1-adrenergic antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The safety and efficacy of terazosin in the treatment of essential hypertension in blacks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antihypertensive effectiveness of terazosin: a new long-acting alpha-adrenergic inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alpha-adrenoceptor inhibitors in the treatment of benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alpha 1-adrenoceptor antagonists terazosin and doxazosin induce prostate apoptosis without affecting cell proliferation in patients with benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Metazosin's Side Effect Profile Against Other Alpha-1 Adrenergic Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the side effect profile of Metazosin and other selective alpha-1 adrenergic receptor antagonists, namely Prazosin (B1663645), Doxazosin (B1670899), and Tamsulosin. Due to a lack of direct comparative clinical trials involving this compound, this guide presents a summary of the known side effect profiles of the comparator drugs based on available experimental data, followed by a review of this compound's side effect profile. This approach highlights the need for further head-to-head clinical studies to definitively establish this compound's relative safety and tolerability.
Comparative Side Effect Profiles of Prazosin, Doxazosin, and Tamsulosin
Alpha-1 adrenergic receptor antagonists are effective in the management of hypertension and benign prostatic hyperplasia (BPH).[1][2] However, their use is often associated with a range of side effects, primarily related to their vasodilatory properties.[3][4] The incidence and severity of these adverse events can differ among the various agents within this class.[5][6]
Data Presentation: Incidence of Common Adverse Events
The following table summarizes the incidence of common side effects reported in clinical trials for Prazosin, Doxazosin, and Tamsulosin. It is important to note that these figures are derived from various studies and may not be from direct head-to-head comparisons in all cases.
| Side Effect | Prazosin | Doxazosin | Tamsulosin | Placebo |
| Dizziness | 10% - 19%[4][7] | 19%[8] | 5.3% - 15%[4][9] | 3% - 10%[5] |
| Orthostatic Hypotension | 1% - 36%[5][10] | 0.3% - 8%[5][11] | 0.5% - 4%[5][11] | ~1%[5] |
| Headache | 12.6%[4] | 10% - 14%[8] | 7%[9] | 5%[4] |
| Fatigue/Asthenia | Common[12] | 12%[8] | <2%[4] | N/A |
| Nasal Congestion/Rhinitis | Common[3] | 3%[8] | <2%[4] | N/A |
| Ejaculatory Dysfunction | Rare | Rare | 4.5% - 18%[4][6] | <1%[6] |
Note: Incidence rates can vary based on dosage, patient population, and study design.
This compound Side Effect Profile
This compound is a selective alpha-1 adrenergic receptor antagonist.[13] Published literature on its side effect profile from large-scale comparative clinical trials is limited. However, available information suggests a side effect profile consistent with other drugs in its class. Common side effects are reported to be generally mild and may include:
-
Dizziness
-
Headache
-
Fatigue
-
Nasal congestion
More significant side effects, characteristic of alpha-1 blockers, such as orthostatic hypotension, can also occur.
Crucially, without direct comparative studies, it is not possible to definitively conclude whether the incidence and severity of these side effects are higher, lower, or similar to those of Prazosin, Doxazosin, or Tamsulosin.
Signaling Pathways and Experimental Workflows
Alpha-1 Adrenergic Receptor Signaling Pathway
The therapeutic and adverse effects of alpha-1 adrenergic receptor antagonists are a direct consequence of their blockade of the signaling cascade initiated by endogenous catecholamines like norepinephrine. The following diagram illustrates this pathway.
Caption: Alpha-1 adrenergic receptor signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Assessing Side Effects in a Clinical Trial
The following diagram outlines a typical workflow for the systematic assessment and documentation of adverse events in a clinical trial for an alpha-1 adrenergic antagonist.
Caption: Workflow for adverse event assessment in a clinical trial of an alpha-1 antagonist.
Experimental Protocols
Detailed methodologies are crucial for the objective comparison of side effect profiles. Below are generalized protocols for key experiments cited in the evaluation of alpha-1 adrenergic antagonists.
Protocol 1: Assessment of Orthostatic Hypotension
Objective: To determine the incidence and severity of orthostatic hypotension induced by the study drug compared to a comparator or placebo.
Methodology:
-
Patient Position: Patients rest in a supine position for at least 5 minutes before the first measurement.
-
Supine Measurement: Blood pressure (BP) and heart rate (HR) are measured in the supine position.
-
Standing Measurement: The patient is instructed to stand up. BP and HR are measured at 1 and 3 minutes after standing.
-
Definition of Orthostatic Hypotension: A drop in systolic BP of ≥20 mmHg or a drop in diastolic BP of ≥10 mmHg upon standing.[14]
-
Symptom Assessment: Patients are concurrently asked about symptoms of orthostatic intolerance (e.g., dizziness, lightheadedness, syncope).
-
Timing of Assessment: This procedure is performed at baseline and at predefined intervals throughout the study (e.g., after the first dose, at each follow-up visit).
Protocol 2: Elicitation and Documentation of Adverse Events
Objective: To systematically collect, document, and classify all adverse events (AEs) occurring during the clinical trial.
Methodology:
-
AE Elicitation: At each study visit, AEs are elicited through non-leading questions (e.g., "Have you had any health problems since your last visit?").[15] Patients are also encouraged to spontaneously report any new or worsening symptoms.
-
AE Documentation: All reported AEs are recorded on a standardized Case Report Form (CRF).[15] The documentation includes:
-
Description of the event.
-
Date of onset and resolution.
-
Severity (e.g., mild, moderate, severe).
-
Action taken (e.g., none, dose reduction, discontinuation of study drug).
-
Investigator's assessment of causality (i.e., relationship to the study drug).
-
-
Standardized Terminology: AEs are coded using a standardized medical dictionary, such as the Medical Dictionary for Regulatory Activities (MedDRA).
-
Serious Adverse Events (SAEs): Any AE that results in death, is life-threatening, requires hospitalization, results in persistent or significant disability, or is a congenital anomaly is classified as an SAE and reported to regulatory authorities within a specified timeframe.[15]
Conclusion
The available data suggest that the side effect profiles of Prazosin, Doxazosin, and Tamsulosin are qualitatively similar, with differences in the incidence of specific adverse events such as orthostatic hypotension and ejaculatory dysfunction. Tamsulosin, a more uroselective agent, generally appears to have a lower incidence of cardiovascular side effects compared to the less selective agents Prazosin and Doxazosin.[5][11] this compound's side effect profile is likely comparable to other alpha-1 blockers, but a definitive comparative assessment is hampered by the lack of head-to-head clinical trial data. Future research should focus on direct, well-designed comparative studies to elucidate the relative safety and tolerability of this compound in the management of hypertension and BPH.
References
- 1. Alpha adrenergic antagonists for the treatment of symptomatic BPH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. Alpha-Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. α-Blocker Therapy: Current Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Comparison of Varying α-Blockers and Other Pharmacotherapy Options for Lower Urinary Tract Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. researchgate.net [researchgate.net]
- 8. Antihypertensive effects of doxazosin in systemic hypertension and comparison with terazosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. karger.com [karger.com]
- 10. Comparison of the safety and efficacy of once-daily terazosin versus twice-daily prazosin for the treatment of mild to moderate hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. A long-term clinical trial of prazosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. ahajournals.org [ahajournals.org]
- 15. research.refined.site [research.refined.site]
Validating In Vitro Findings of Metazosin in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the validation of in vitro findings for Metazosin, an α1-adrenergic receptor antagonist, in preclinical animal models. This compound has been investigated for its therapeutic potential in conditions such as hypertension and benign prostatic hyperplasia (BPH). This document summarizes its mechanism of action, outlines relevant experimental protocols, and compares its profile to other α1-blockers, drawing upon available preclinical and clinical data.
Mechanism of Action and Signaling Pathway
This compound functions as a selective antagonist of α1-adrenergic receptors.[1][2] These receptors are predominantly located on the smooth muscle cells of blood vessels and the prostate gland.[2] In vitro studies have demonstrated that this compound competitively binds to these receptors, inhibiting the action of endogenous catecholamines like norepinephrine (B1679862).[1] This antagonism prevents the downstream signaling cascade that leads to smooth muscle contraction.
The signaling pathway initiated by norepinephrine binding to α1-adrenergic receptors typically involves the activation of phospholipase C, leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the sarcoplasmic reticulum, and DAG activates protein kinase C. The subsequent increase in intracellular calcium concentration is a key trigger for smooth muscle contraction, resulting in vasoconstriction and an increase in blood pressure, or contraction of the prostatic smooth muscle. This compound, by blocking the initial binding of norepinephrine, effectively inhibits this entire cascade.
In Vivo Validation in Animal Models
Preclinical studies in various animal models, including dogs, rats, mice, and rabbits, have been conducted to validate the in vitro findings for this compound.[1] These studies have confirmed its activity as an α1-adrenergic receptor blocker and its effects on hemodynamic parameters.
Hemodynamic Effects in Animal Models
In vivo studies have demonstrated that this compound effectively lowers blood pressure in both normotensive and hypertensive animals.[1] In canine models, intravenous administration of this compound resulted in a rapid decrease in systolic and diastolic blood pressure, cardiac output, peripheral resistance, and pressure in the pulmonary artery.[1]
Table 1: Comparison of Hemodynamic Effects of α1-Adrenergic Blockers in Animal Models
| Parameter | This compound (Qualitative) | Prazosin (Published Data) | Terazosin (B121538) (Published Data) |
| Animal Model | Dogs, Rats[1] | Dogs, Rats[3] | Dogs, Rats[3] |
| Blood Pressure | Decreased[1] | Decreased | Decreased[3] |
| Heart Rate | Not specified | No significant change or slight increase | No significant change or slight increase[3] |
| Peripheral Resistance | Decreased[1] | Decreased | Decreased[3] |
| Cardiac Output | Decreased[1] | No significant change or slight decrease | No significant change or slight decrease |
Efficacy in Benign Prostatic Hyperplasia (BPH) Models
The therapeutic potential of this compound for BPH is based on its ability to relax the smooth muscle of the prostate and bladder neck, which is mediated by α1-adrenergic receptors.[2] While specific studies on this compound in BPH animal models are not detailed in the available literature, the established approach involves using testosterone-induced prostatic hyperplasia in rodents. In such models, the efficacy of α1-blockers is assessed by measuring changes in prostate weight and urinary function. For instance, studies with the related compound doxazosin (B1670899) have shown a significant reduction in prostatic tissue in a murine model.
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of this compound are not fully available. However, based on standard practices for testing α1-adrenergic antagonists, the following outlines a general experimental workflow for validating in vivo efficacy.
Protocol for Assessing Hemodynamic Effects in a Canine Model
-
Animal Model: Anesthetized or conscious, chronically instrumented normotensive dogs.
-
Instrumentation: Implantation of telemetry devices or catheters for continuous measurement of arterial blood pressure, heart rate, and cardiac output.
-
Drug Administration: Intravenous infusion or oral administration of this compound at various doses. A vehicle control group and a positive control group (e.g., prazosin) should be included.
-
Measurements: Record baseline hemodynamic parameters before drug administration. After administration, continuously monitor and record changes in systolic and diastolic blood pressure, mean arterial pressure, heart rate, and cardiac output for a specified duration.
-
Data Analysis: Calculate the percentage change from baseline for each parameter at each dose. Perform statistical analysis to determine dose-dependent effects and compare them to the control groups.
Protocol for Assessing Efficacy in a Testosterone-Induced BPH Rat Model
-
Animal Model: Male rats (e.g., Wistar or Sprague-Dawley).
-
BPH Induction: Administer daily subcutaneous injections of testosterone (B1683101) propionate (B1217596) for several weeks to induce prostatic hyperplasia.
-
Treatment Groups:
-
Sham + Vehicle
-
BPH + Vehicle
-
BPH + this compound (multiple dose levels)
-
BPH + Finasteride (positive control)
-
-
Drug Administration: Administer this compound or vehicle orally once daily for the duration of the study.
-
Outcome Measures:
-
Prostate Weight: At the end of the study, euthanize the animals and weigh the prostate glands.
-
Histopathology: Perform histological analysis of the prostate tissue to assess epithelial and stromal proliferation.
-
Urinary Function (optional): Use metabolic cages to monitor urine output and frequency.
-
-
Data Analysis: Compare the prostate weight and histological scores between the treatment groups and the BPH + Vehicle group.
Comparison with Alternatives
This compound belongs to the quinazoline (B50416) class of α1-adrenergic antagonists, which also includes well-established drugs like Prazosin, Doxazosin, and Terazosin.
Table 2: Qualitative Comparison of this compound with Other α1-Adrenergic Antagonists
| Feature | This compound | Prazosin | Doxazosin | Terazosin |
| Receptor Selectivity | α1-selective[1] | α1-selective | α1-selective | α1-selective[3] |
| Primary Indications | Hypertension, BPH[2] | Hypertension, BPH, PTSD (off-label) | Hypertension, BPH | Hypertension, BPH |
| Half-life | Not specified | Short | Long | Intermediate |
| Key Differentiators | Limited publicly available data | First-generation α1-blocker | Long duration of action allowing once-daily dosing | Water-soluble, allowing for different formulations |
Conclusion
The available in vivo data from animal models confirms the in vitro findings that this compound is an effective α1-adrenergic receptor antagonist. It demonstrates a clear capacity to lower blood pressure by reducing peripheral vascular resistance. While the qualitative effects are established, a comprehensive quantitative comparison with other α1-blockers is hampered by the limited availability of detailed preclinical data in the public domain. Further studies with robust, well-documented protocols are necessary to fully elucidate the comparative efficacy and safety profile of this compound in relevant animal models of hypertension and benign prostatic hyperplasia.
References
Metazosin: A Comparative Analysis of an Alpha-1 Adrenergic Antagonist for Hypertension
A detailed guide for researchers and drug development professionals on the potency and efficacy of Metazosin in relation to other established antihypertensive agents.
This compound is a selective alpha-1 adrenergic receptor antagonist developed for the management of hypertension. Its mechanism of action involves the blockade of alpha-1 adrenoceptors on vascular smooth muscle, leading to vasodilation and a subsequent reduction in blood pressure.[1] This guide provides a comparative overview of this compound's pharmacological profile alongside other well-established alpha-1 blockers: prazosin (B1663645), doxazosin (B1670899), and terazosin (B121538). While comprehensive clinical and preclinical data for this compound are limited in publicly available literature, this guide synthesizes the existing information and provides a framework for its comparative evaluation.
Comparative Potency and Efficacy
A direct quantitative comparison of this compound's potency and efficacy with other alpha-1 blockers is challenging due to the limited availability of specific binding affinity data (Kᵢ, IC₅₀) and head-to-head clinical trial results for this compound in the treatment of hypertension. However, preclinical studies have demonstrated that this compound effectively displaces [³H]-prazosin from alpha-1 receptors in the cerebral cortex, indicating its affinity for these receptors.[2] In animal models, this compound has been shown to antagonize the pressor effects of phenylephrine (B352888) and lower blood pressure in both normotensive and hypertensive animals.[2]
For the established alpha-1 antagonists—prazosin, doxazosin, and terazosin—extensive data on their potency and clinical efficacy in hypertension are available. These agents are structurally related quinazoline (B50416) derivatives and exhibit high affinity for alpha-1 adrenergic receptors.[3][4] Clinical trials have established their efficacy in lowering blood pressure, with generally comparable therapeutic effects.[5][6]
Table 1: Comparative Potency of Alpha-1 Adrenergic Antagonists
| Compound | Receptor Subtype | pKᵢ / pA₂ (Mean ± SEM or Range) | Kᵢ (nM) | Tissue/System | Reference |
| This compound | Alpha-1 | Data Not Available | Data Not Available | Data Not Available | |
| Prazosin | α₁ₐ | 9.4 ± 0.1 | ~0.4 | Rat Thoracic Aorta | [7] |
| α₁ₐ | 8.6 | ~2.5 | Cloned Human | [8] | |
| α₁ₐ | 9.0 | ~1.0 | Rat Kidney/Heart | [9] | |
| α₁ₑ | 9.70 | ~0.2 | Rat Heart | [9] | |
| α₁ₗ | 10.34 | ~0.046 | Rat Heart | [9] | |
| α₁ | 9.14 | ~0.72 | Rabbit Cutaneous Resistance Arteries | [10] | |
| Doxazosin | α₁ₐ, α₁ₑ, α₁ₗ | Non-selective, high affinity | Data Not Available | Cloned Human | [8] |
| Terazosin | α₁ | Kl values in low nanomolar range | Data Not Available | In vitro assays | [11] |
Note: pKᵢ is the negative logarithm of the inhibition constant (Kᵢ), and pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pKᵢ or pA₂ value indicates greater potency.
Efficacy in Hypertension
Clinical studies comparing prazosin, doxazosin, and terazosin have generally shown similar efficacy in reducing blood pressure in patients with mild to moderate hypertension.[5][6] For instance, a double-blind study found no significant difference in blood pressure reduction between terazosin and prazosin.[5] Another long-term open-label study suggested that doxazosin produced a greater reduction in blood pressure than prazosin.[6]
Experimental Protocols
1. Radioligand Binding Assay for Alpha-1 Adrenergic Receptor Affinity
This protocol outlines a general method for determining the binding affinity of a compound like this compound to alpha-1 adrenergic receptors.
-
Objective: To determine the inhibition constant (Kᵢ) of the test compound for the alpha-1 adrenergic receptor.
-
Materials:
-
Cell membranes expressing alpha-1 adrenergic receptors (e.g., from rat cerebral cortex or a cell line).
-
Radioligand, typically [³H]-prazosin.
-
Test compound (this compound) and reference compounds (prazosin, doxazosin, terazosin).
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the unlabeled test and reference compounds.
-
In a series of tubes, incubate the cell membranes with a fixed concentration of [³H]-prazosin and varying concentrations of the unlabeled compound.
-
Include control tubes for total binding (only radioligand and membranes) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled antagonist like phentolamine).
-
Incubate at a specified temperature (e.g., 25°C) for a set time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
2. In Vivo Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHR)
This protocol describes a general method for evaluating the blood pressure-lowering effects of an antihypertensive agent in an animal model.
-
Objective: To assess the dose-dependent effect of the test compound on systolic and diastolic blood pressure.
-
Animals: Spontaneously Hypertensive Rats (SHR).
-
Procedure:
-
Acclimatize the SHR to the laboratory conditions and blood pressure measurement procedures (e.g., tail-cuff method or telemetry).
-
Record baseline blood pressure and heart rate for each animal.
-
Administer the test compound (this compound) or vehicle control orally or intravenously at various doses.
-
Measure blood pressure and heart rate at multiple time points after drug administration to determine the onset, magnitude, and duration of the antihypertensive effect.
-
-
Data Analysis:
-
Calculate the change in blood pressure from baseline for each dose and time point.
-
Construct dose-response curves by plotting the maximal change in blood pressure against the logarithm of the dose.
-
Determine the ED₅₀ (the dose that produces 50% of the maximal response).
-
Compare the effects of the test compound with those of reference antihypertensive agents.
-
Signaling Pathway and Experimental Workflow
The primary mechanism of action for this compound and other quinazoline-based antihypertensive agents is the competitive antagonism of alpha-1 adrenergic receptors.
Caption: Alpha-1 adrenergic receptor signaling pathway and the antagonistic action of this compound.
Caption: Experimental workflow for evaluating the potency and efficacy of this compound.
Conclusion
This compound is an alpha-1 adrenergic receptor antagonist with demonstrated antihypertensive effects in preclinical models. While it shares a common mechanism of action with established drugs like prazosin, doxazosin, and terazosin, a comprehensive and direct comparison of its potency and clinical efficacy is hampered by the lack of publicly available quantitative data. Further research, including in vitro binding studies to determine its affinity for alpha-1 adrenoceptor subtypes and well-controlled, head-to-head clinical trials in hypertensive patients, is necessary to fully elucidate the comparative therapeutic profile of this compound. The experimental protocols and signaling pathway information provided in this guide offer a framework for conducting such comparative evaluations.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. [Pharmacology of a new antihypertensive agent, this compound (Kenosin)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alpha-1 blocker - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Structure-activity relationships for prazosin and WB 4101 analogues as alpha 1-adrenoreceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Different affinity states of alpha-1 adrenergic receptors defined by agonists and antagonists in bovine aorta plasma membranes (Journal Article) | OSTI.GOV [osti.gov]
- 8. Alpha-1 adrenoceptors: evaluation of receptor subtype-binding kinetics in intact arterial tissues and comparison with membrane binding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alpha-1 adrenoceptor up-regulation induced by prazosin but not KMD-3213 or reserpine in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Investigation of alpha1-adrenoceptor subtypes mediating vasoconstriction in rabbit cutaneous resistance arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacological subclassification of alpha 1-adrenoceptors in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of Metazosin Research: A Comparative Guide for Scientists
An objective analysis of the available research on the alpha-1 adrenergic antagonist Metazosin and its alternatives for the treatment of hypertension, benign prostatic hyperplasia (BPH), and chronic congestive heart failure.
This guide provides a comprehensive comparison of the published research findings for this compound and its therapeutic alternatives. The aim is to offer researchers, scientists, and drug development professionals a clear overview of the available quantitative data and experimental methodologies to better assess the reproducibility and comparative efficacy of these compounds. A notable challenge in this analysis is the limited availability of detailed, quantitative clinical data for this compound in hypertension and BPH, necessitating a more descriptive comparison in these areas.
Comparative Efficacy of this compound and Alternatives
The following tables summarize the quantitative data from published studies on this compound and its primary alternatives: Prazosin (B1663645), Doxazosin (B1670899), and Terazosin (B121538).
Table 1: Comparison in the Treatment of Hypertension
| Drug | Dosage | Study Duration | Number of Patients | Outcome Measure: Blood Pressure Reduction (Systolic/Diastolic in mmHg) | Reference |
| This compound | 5 mg (proposed) | Pre-clinical & Phase 1 | Not Specified | Effective in reducing blood pressure in hypertensive animals and humans with systolic pressure >120 mmHg (specific mmHg reduction not reported).[1] | [1] |
| Prazosin | 3-7.5 mg/day | 10 weeks | 14 | Significant reduction in mean blood pressure. Diastolic pressure fall exceeded placebo by ≥10 mmHg in 9 patients.[2] | [2] |
| Prazosin | Individualized | 6 weeks | 12 | Blood pressure was higher by 17/8 mmHg (lying) and 24/14 mmHg (standing) during placebo treatment.[3] | [3] |
| Prazosin | Not Specified | Long-term | 12 | Decrease from an average of 172/107 to 166/102 mmHg (not statistically significant in this study).[4] | [4] |
| Terazosin | 2-4 mg/day | 4 weeks | 12 | Decrease from 150/99.6 to 134/85.6 mmHg.[5] | [5] |
Table 2: Comparison in the Treatment of Benign Prostatic Hyperplasia (BPH)
| Drug | Dosage | Study Duration | Number of Patients | Outcome Measure: Change in International Prostate Symptom Score (IPSS) | Outcome Measure: Change in Maximum Urinary Flow Rate (Qmax) | Reference |
| This compound | Not Specified | Not Specified | Not Specified | Reported to alleviate urinary symptoms associated with BPH.[6] (No quantitative data available) | Reported to improve urinary flow.[7] (No quantitative data available) | [6][7] |
| Doxazosin | 4-8 mg/day | 13 weeks | 795 | -8.0 to -8.4 point reduction from baseline.[8] | Clinically comparable improvements to standard doxazosin.[8] | [8] |
| Doxazosin & Terazosin | Not Specified | 3 months | 50 | Significant decrease (p < 0.01). 44% of doxazosin and 40% of terazosin patients showed improvement.[9] | Significant increase (p < 0.001).[9] | [9] |
| Prazosin, Terazosin, Tamsulosin (B1681236) | Varied | 4 weeks | 121 | 38% (Prazosin), 39% (Terazosin), 26% (Tamsulosin) change from baseline.[10] | Significant increase in Prazosin and Tamsulosin groups.[10] | [10] |
| Terazosin | 2-20 mg/day | 3-12 months | 44 | Statistically significant improvement in obstructive and irritative symptom scores.[10] | Average increase of 2 ml/s.[10] | [10] |
| Terazosin | 1-20 mg/day | 42 months | 494 | Mean total Boyarsky score improved by at least 4.0 points (40%).[11] | Mean improvements ranging from 1.0 to 4.0 mL/s.[11] | [11] |
| Terazosin | 10 mg/day | 24 weeks (single-blind) | 57 | 68% improvement in obstructive score, 34% in irritative score.[12] | 54% increase from 7.76 to 11.92 ml/sec.[12] | [12] |
Table 3: Comparison in the Treatment of Chronic Congestive Heart Failure
| Drug | Dosage | Study Duration | Number of Patients | Outcome Measure: Change in NYHA Classification | Outcome Measure: Change in Ejection Fraction | Reference |
| This compound | 10-20 mg/day | 8 weeks | 56 | Decrease from 2.7 to 2.2.[13] | Statistically significant (p < 0.05) increase.[13] | [13] |
| Prazosin | Not Specified | 7-12 weeks | 15 | Not Reported | Exercise ejection fraction increased from 34% to 42% (p < 0.01). No significant change in resting ejection fraction.[14] | [14] |
| Prazosin | Not Specified | 2 months | 16 | Not Reported | Rose from 0.38 to 0.43 (p < 0.02).[15] | [15] |
Experimental Protocols
To aid in the assessment of reproducibility, detailed methodologies for key experiments cited in the research of alpha-1 adrenergic antagonists are provided below. It is important to note that these are generalized protocols, as the full-text publications containing the specific experimental details for this compound were not accessible.
Radioligand Binding Assay for Alpha-1 Adrenergic Receptor Affinity
This assay is fundamental in determining the binding affinity of a compound to its target receptor.
Objective: To quantify the binding affinity (Ki) of this compound and its alternatives to alpha-1 adrenergic receptors.
Methodology:
-
Membrane Preparation:
-
Homogenize tissue (e.g., rat cerebral cortex) or cultured cells expressing the receptor of interest in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, 5mM EDTA with protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove large debris.
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) and store at -80°C.
-
Determine the protein concentration of the membrane preparation using a standard assay (e.g., BCA assay).
-
-
Binding Assay:
-
Perform the assay in a 96-well plate format.
-
To each well, add the membrane preparation (typically 50-120 µg of protein for tissue), a fixed concentration of a radiolabeled ligand that binds to the alpha-1 adrenergic receptor (e.g., [3H]-prazosin), and varying concentrations of the unlabeled competitor drug (this compound or an alternative).
-
For determining non-specific binding, a separate set of wells should contain a high concentration of an unlabeled ligand to saturate the receptors.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Separation and Counting:
-
Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters (e.g., GF/C).
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding at each concentration of the competitor drug.
-
Plot the specific binding as a function of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibitory constant) from the IC50 using the Cheng-Prusoff equation.
-
In Vivo Blood Pressure Measurement in Animal Models
This experiment is crucial for evaluating the antihypertensive effects of a drug candidate.
Objective: To measure the effect of this compound and its alternatives on the blood pressure of hypertensive animal models (e.g., spontaneously hypertensive rats - SHRs).
Methodology (Non-invasive Tail-Cuff Method):
-
Animal Acclimatization:
-
House the animals in a controlled environment (temperature, light-dark cycle).
-
Acclimatize the animals to the restraining device and the tail cuff for several days before the experiment to minimize stress-induced blood pressure fluctuations.
-
-
Experimental Procedure:
-
Place the conscious animal in a restraining device.
-
Gently warm the tail to increase blood flow and improve signal detection.
-
Place a cuff and a sensor over the animal's tail.
-
Administer the test compound (this compound or an alternative) or vehicle control via the appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Inflate the tail cuff to a pressure above the expected systolic blood pressure and then gradually deflate it.
-
The sensor detects the return of blood flow as the pressure in the cuff decreases.
-
Record the systolic and diastolic blood pressure and heart rate at multiple time points after drug administration.
-
-
Data Analysis:
-
Average the blood pressure readings for each animal at each time point.
-
Compare the changes in blood pressure from baseline between the drug-treated and vehicle-treated groups.
-
Use appropriate statistical tests (e.g., t-test, ANOVA) to determine the significance of the drug's effect.
-
Uroflowmetry in Clinical Trials for BPH
This non-invasive test is a standard method for objectively assessing the severity of urinary outflow obstruction.
Objective: To measure the effect of this compound and its alternatives on urinary flow rates in patients with BPH.
Methodology:
-
Patient Preparation:
-
Instruct the patient to arrive for the test with a comfortably full bladder.
-
Ensure the patient has a private and comfortable setting to urinate.
-
-
Measurement Procedure:
-
The patient urinates into a specialized funnel connected to a uroflowmeter.
-
The uroflowmeter continuously measures the volume of urine voided per unit of time and records the data electronically.
-
-
Data Collection and Analysis:
-
The primary parameters measured include:
-
Maximum Flow Rate (Qmax): The highest urinary flow rate achieved during urination (ml/s).
-
Average Flow Rate (Qave): The total volume voided divided by the total voiding time (ml/s).
-
Voided Volume: The total volume of urine expelled (ml).
-
Voiding Time: The duration of urination (s).
-
-
Compare the changes in these parameters from baseline to post-treatment for both the drug and placebo groups.
-
Statistical analysis is performed to determine the significance of the treatment effect.
-
Visualizations
The following diagrams illustrate key concepts related to the mechanism of action of this compound, a typical experimental workflow, and the logical structure of this comparative analysis.
References
- 1. [Pharmacology of a new antihypertensive agent, this compound (Kenosin)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prazosin: preliminary report and comparative studies with other antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of prazosin in patients with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The antihypertensive effect of prazosin on mild to moderate hypertension, changes in plasma volume, extracellular volume and glomerular filtration rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comparative study of terazosin and tamsulosin for symptomatic benign prostatic hyperplasia in Japanese patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is this compound used for? [synapse.patsnap.com]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. Double-blind trial of the efficacy and tolerability of doxazosin in the gastrointestinal therapeutic system, doxazosin standard, and placebo in patients with benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Terazosin and doxazosin in the treatment of BPH: results of a randomized study with crossover in non-responders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of prazosin, terazosin and tamsulosin in the treatment of symptomatic benign prostatic hyperplasia: a short-term open, randomized multicenter study. BPH Medical Therapy Study Group. Benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Long-term efficacy and safety of terazosin in patients with benign prostatic hyperplasia. Terazosin Research Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy of once-a-day terazosin in benign prostatic hyperplasia: a randomized, double-blind placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [this compound tablets (Kenosin) in the treatment of chronic congestive heart failure] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Improved exercise ejection fraction with long-term prazosin therapy in patients with heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antihypertensive therapy with prazosin in patients with left ventricular dysfunction. Improvement in cardiac performance and exercise tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Transcriptomic Effects of Metazosin and Prazosin Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metazosin and Prazosin are both alpha-1 adrenergic receptor antagonists, a class of drugs historically used in the management of hypertension and benign prostatic hyperplasia (BPH).[1] While both drugs share a primary mechanism of action by blocking alpha-1 adrenergic receptors, leading to vasodilation and relaxation of smooth muscle in the prostate and bladder neck, emerging research has highlighted distinct molecular impacts, particularly for Prazosin, in the context of cancer biology.[1][2] This guide provides a comparative overview of the known transcriptomic and molecular effects of this compound and Prazosin, with a focus on supporting experimental data and detailed methodologies.
It is important to note at the outset that while a significant body of research exists detailing the transcriptomic and signaling effects of Prazosin, particularly in cancer cell lines, there is a notable lack of publicly available data on the global gene expression changes induced by this compound. Therefore, this guide will present a comprehensive summary of Prazosin's molecular effects and draw comparisons to this compound based on its established primary mechanism of action.
Comparative Summary of Molecular Effects
| Feature | This compound | Prazosin |
| Primary Mechanism of Action | Selective alpha-1 adrenergic receptor antagonist.[1] | Selective alpha-1 adrenergic receptor antagonist.[2] |
| Primary Therapeutic Use | Hypertension, Benign Prostatic Hyperplasia (BPH).[1] | Hypertension, Benign Prostatic Hyperplasia (BPH), Post-Traumatic Stress Disorder (PTSD)-related nightmares.[2][3] |
| Known Signaling Pathway Modulation | Primarily related to alpha-1 adrenergic receptor blockade. No detailed transcriptomic or broad signaling pathway studies are readily available. | - Inhibition of PI3K/AKT/mTOR pathway.[4][5] - Induction of apoptosis via intrinsic (mitochondrial) and extrinsic pathways.[4][6][7] - Induction of G2/M cell cycle arrest.[2][8] - Upregulation of CYP1A1 expression.[9] |
| Key Differentially Expressed Genes (DEGs) | Data not available. | Upregulated: - Bax (pro-apoptotic)[4][6] - Bad (pro-apoptotic)[6] - Active Caspase-3 (pro-apoptotic)[4] - Cyclin A[2][10] Downregulated: - Bcl-2 (anti-apoptotic)[4][6] - Bcl-w (anti-apoptotic)[6] - p-AKT (cell survival)[4] - p-mTOR (cell growth)[4] - Cyclin D1 (cell cycle progression)[4] - Cyclin B1[2][10] |
| Reported Anti-cancer Activity | Not widely reported. | Demonstrated in prostate cancer, glioblastoma, and osteosarcoma cell lines.[2][5] |
Experimental Protocols
Prazosin Transcriptomic and Signaling Analysis
Detailed methodologies for key experiments investigating the molecular effects of Prazosin are summarized below. These protocols are compiled from multiple studies and represent common approaches used in the field.
1. Cell Culture and Treatment:
-
Cell Lines: Human prostate cancer cell lines (PC-3, DU-145, LNCaP), human glioblastoma cell lines (U251, U87), and human osteosarcoma cell lines (MG63, 143B) are commonly used.[2][5]
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Prazosin Treatment: Prazosin is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations (typically ranging from 10 to 50 µM) for specified durations (e.g., 24, 48, 72 hours).[5]
2. Gene and Protein Expression Analysis:
-
Western Blotting: This technique is widely used to determine the protein expression levels of key signaling molecules.
-
Protocol:
-
Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-AKT, p-mTOR, Bcl-2, Bax, Caspase-3, Cyclin D1).
-
After washing, the membrane is incubated with HRP-conjugated secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[4]
-
-
-
Quantitative Real-Time PCR (qRT-PCR): Used to measure changes in mRNA expression levels of target genes.
-
Protocol:
-
Total RNA is extracted from cells using a commercial kit (e.g., RNeasy Kit).
-
cDNA is synthesized from the RNA template using a reverse transcription kit.
-
qRT-PCR is performed using a SYBR Green master mix and gene-specific primers on a real-time PCR system.
-
Relative gene expression is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) as an internal control.[6]
-
-
3. Apoptosis and Cell Cycle Analysis:
-
Flow Cytometry:
-
Apoptosis Assay: Cells are stained with Annexin V and Propidium Iodide (PI) and analyzed by flow cytometry to quantify the percentage of apoptotic cells.[4]
-
Cell Cycle Analysis: Cells are fixed, stained with PI, and analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[2]
-
Signaling Pathways and Experimental Workflows
Prazosin-Induced Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by Prazosin treatment, as described in the literature.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Prazosin displays anticancer activity against human prostate cancers: targeting DNA and cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Relative Effects of Prazosin on Individual PTSD Symptoms: Evidence for Pathophysiologically-Related Clustering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Prazosin inhibits the proliferation, migration and invasion, but promotes the apoptosis of U251 and U87 cells via the PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prazosin blocks apoptosis of endothelial progenitor cells through downregulating the Akt/NF-κB signaling pathway in a rat cerebral infarction model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Prazosin Displays Anticancer Activity against Human Prostate Cancers: Targeting DNA and Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of adrenoceptor-linked signaling pathways in the regulation of CYP1A1 gene expression [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Metazosin
For Immediate Reference by Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical plans for the handling and disposal of Metazosin. The following procedural guidance is designed to ensure the safety of laboratory personnel and minimize environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, stringent adherence to safety protocols is mandatory. The following personal protective equipment is required for all personnel handling this compound.
| PPE Category | Item | Specifications |
| Hand Protection | Double Gloves | Wear two pairs of chemotherapy-rated, powder-free nitrile gloves. The inner glove should be worn under the gown cuff, and the outer glove over the cuff.[2] |
| Body Protection | Disposable Gown | A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is required.[2] |
| Eye Protection | Safety Goggles | Chemical splash goggles are mandatory to protect against accidental splashes. |
| Face Protection | Face Shield | A full-face shield should be worn in conjunction with safety goggles, especially when there is a risk of splashing.[3] |
| Respiratory Protection | N95 Respirator | An N95 respirator or higher should be worn to prevent inhalation of aerosolized particles, particularly during weighing and reconstitution. |
Safe Handling Procedures
All handling of this compound, including weighing, reconstitution, and aliquoting, must be conducted within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.
Experimental Protocol: Donning and Doffing PPE
Donning Sequence:
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Gown: Put on the disposable gown, ensuring complete coverage.
-
Inner Gloves: Don the first pair of nitrile gloves, tucking the cuffs under the gown sleeves.
-
Respiratory Protection: Fit the N95 respirator, ensuring a proper seal.
-
Eye and Face Protection: Put on safety goggles followed by a face shield.
-
Outer Gloves: Don the second pair of nitrile gloves, pulling the cuffs over the gown sleeves.
Doffing Sequence (to be performed in a designated area):
-
Outer Gloves: Remove the outer pair of gloves and dispose of them in a designated hazardous waste container.
-
Gown and Inner Gloves: Remove the gown and the inner pair of gloves simultaneously, turning the gown inside out as it is removed. Dispose of them together in a hazardous waste container.
-
Hand Hygiene: Perform hand hygiene.
-
Face Shield and Goggles: Remove the face shield and goggles. Clean and disinfect them according to institutional protocols.
-
Respiratory Protection: Remove the N95 respirator.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Diagram: PPE Donning and Doffing Workflow
Caption: Step-by-step workflow for donning and doffing Personal Protective Equipment (PPE).
Spill Management
In the event of a spill, immediately alert personnel in the area. The spill should be cleaned by trained personnel wearing appropriate PPE. Use a spill kit containing absorbent materials to contain and clean up the spill. All materials used for spill cleanup must be disposed of as hazardous waste.
Disposal Plan
Due to its classification as very toxic to aquatic life, this compound and all contaminated materials must be disposed of as hazardous chemical waste.[1]
Disposal Protocol:
-
Segregation: All disposable PPE, contaminated labware (e.g., pipette tips, tubes), and excess this compound solutions must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Container Labeling: The waste container must be labeled with "Hazardous Waste," the chemical name "this compound," and the associated hazard symbols.
-
Waste Pickup: Follow your institution's established procedures for hazardous waste pickup and disposal. Do not dispose of this compound or any contaminated materials in the regular trash or down the drain.
By adhering to these safety and logistical protocols, researchers can minimize personal exposure and environmental contamination when working with this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
